Bisabolol oxide B
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[5-methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O2/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-15)14(2,3)16/h5,12-13,16H,6-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBAYVATPNYHLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C2(CCC(O2)C(C)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949059 | |
| Record name | 2-[5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55399-12-7, 26184-88-3 | |
| Record name | Bisabolol oxide B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55399-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisabololoxide B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055399127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[5-Methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-α,α,5-trimethyl-5-(4-methyl-3-cyclohexen-1-yl)furan-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | alpha-Bisabolol oxide B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Bisabolol oxide B chemical and physical properties
A Technical Guide to Bisabolol Oxide B: Chemical and Physical Properties for Researchers
This guide provides an in-depth overview of the core chemical and physical properties of this compound, a significant sesquiterpenoid found predominantly in the essential oil of German chamomile (Matricaria chamomilla).[1] As a major oxidation product of α-bisabolol, this compound is of significant interest to researchers in phytochemistry, pharmacology, and drug development for its potential biological activities.[2][3] This document collates essential data, outlines common experimental protocols, and visualizes key processes relevant to its study.
Chemical Identity and Structure
This compound is a monocyclic sesquiterpene oxide.[4] It exists in different stereoisomeric forms, which can lead to variations in reported CAS numbers and properties. The primary identifiers and structural details are crucial for accurate characterization and procurement.
Table 1: Chemical Identification of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₅H₂₆O₂ | [5][6][7][8] |
| Molecular Weight | ~238.37 g/mol | [5][8][9] |
| IUPAC Name | 2-[5-methyl-5-(4-methylcyclohex-3-en-1-yl)oxolan-2-yl]propan-2-ol | [4][6][10] |
| CAS Registry Number | 55399-12-7 (Generic/Mixture) | [6][9][11] |
| 26184-88-3 (for (-)-α-Bisabolol oxide B) | [5][7][8] | |
| InChI Key | RKBAYVATPNYHLW-UHFFFAOYSA-N (Standard) | [6] |
| Canonical SMILES | CC1=CCC(CC1)C1(C)CCC(O1)C(C)(C)O | [10] |
| Synonyms | Tetrahydro-α,α,5-trimethyl-5-(4-methyl-3-cyclohexen-1-yl)furan-2-methanol, Bisabolol oxide II |[6][7][8] |
Physicochemical Properties
The physical properties of this compound are fundamental for its handling, formulation, and analysis. Many of these values are estimated due to the compound's complexity and its common occurrence as part of a mixture in essential oils.
Table 2: Physical Properties of this compound
| Property | Value | Notes | Source(s) |
|---|---|---|---|
| Boiling Point | 326.00 to 327.00 °C | at 760.00 mm Hg (Estimated) | [5] |
| Flash Point | 124.90 °C (257.00 °F) | TCC (Estimated) | [5] |
| Vapor Pressure | 0.000016 mmHg | at 25.00 °C (Estimated) | [5] |
| Water Solubility | 21.49 mg/L | at 25 °C (Estimated) | [5] |
| Solubility | Soluble in alcohol | Insoluble in water | [5] |
| logP (Octanol/Water) | 2.5 - 3.35 | (Estimated) |[5][8] |
Spectral Data for Characterization
Spectroscopic methods are indispensable for the identification and structural elucidation of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for its identification within complex mixtures like essential oils.
Table 3: Key Spectral Data and Analytical Parameters | Data Type | Description / Key Values | Source(s) | | :--- | :--- | :--- | | Mass Spectrometry | GC-MS data is widely available in spectral libraries. |[4][8][12] | | NMR Spectroscopy | ¹³C NMR data is available for structural confirmation. |[4] | | Kovats Retention Index | Standard non-polar columns: 1616 - 1656 | A key parameter for GC identification. |[4][13] | | | Standard polar columns: 2511 - 2525 | |[4] |
Experimental Protocols
The isolation and analysis of this compound typically involve extraction from a natural source, followed by chromatographic separation and spectroscopic identification.
Protocol: Isolation and Analysis from Matricaria chamomilla
-
Extraction: The essential oil is commonly obtained from the dried flower heads of Matricaria chamomilla via hydrodistillation or steam distillation. This process isolates volatile compounds, including sesquiterpenoids.
-
Fractionation (Optional): For isolating pure compounds, the raw essential oil may be subjected to column chromatography or preparative gas chromatography to separate fractions based on polarity and volatility.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Sample Preparation: The essential oil or fraction is diluted in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
Injection: A small volume (typically 1 µL) of the diluted sample is injected into the GC system.
-
Separation: A non-polar capillary column (e.g., HP-5MS) is commonly used. The oven temperature is programmed to ramp up (e.g., from 60°C to 240°C) to separate compounds based on their boiling points and interaction with the stationary phase.[14]
-
Identification: As compounds elute from the column, they enter the mass spectrometer. The resulting mass spectra are compared against spectral libraries (e.g., NIST, Wiley) for identification. Confirmation is achieved by comparing the calculated Kovats Retention Index (RI) with literature values.[13][14]
-
-
Structural Elucidation (NMR): For novel or purified compounds, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy is performed to definitively determine the chemical structure.[1]
Biological Activity and Signaling Pathways
This compound, along with other constituents of chamomile oil, contributes to its known therapeutic properties, including anti-inflammatory and antibacterial effects.[1][2] Recent in silico research has explored its potential as an anticancer agent, highlighting a possible interaction with apoptosis-regulating proteins.
Potential Anti-Glioblastoma Activity (In Silico)
A computational study demonstrated that this compound may act as an inhibitor of the Bcl-2 family of proteins, specifically Bcl-xl.[15] These proteins are key regulators of the intrinsic apoptotic pathway. By inhibiting anti-apoptotic proteins like Bcl-xl, compounds can trigger programmed cell death in cancer cells. This suggests a potential mechanism of action for this compound in cancer therapy, which warrants further in vitro and in vivo investigation.[15]
References
- 1. Hydroxylated bisabolol oxides: evidence for secondary oxidative metabolism in Matricaria chamomilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanu-skincare.com [nanu-skincare.com]
- 4. This compound | C15H26O2 | CID 117301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alpha-bisabolol oxide B, 26184-88-3 [thegoodscentscompany.com]
- 6. This compound [webbook.nist.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. (-)-alpha-Bisabolol oxide B | C15H26O2 | CID 91865027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Showing Compound alpha-Bisabolol oxide B (FDB017436) - FooDB [foodb.ca]
- 11. This compound (CAS 55399-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. This compound [webbook.nist.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. researchgate.net [researchgate.net]
Biosynthesis of Bisabolol Oxide B in Matricaria chamomilla: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of bisabolol oxide B, a significant bioactive sesquiterpenoid found in German chamomile (Matricaria chamomilla). This document details the enzymatic steps, precursor molecules, and proposed mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.
Introduction
Matricaria chamomilla L. (German chamomile) is a medicinal plant renowned for its essential oil, which is rich in various bioactive terpenoids. Among these, (-)-α-bisabolol and its derivatives, bisabolol oxide A and this compound, are major constituents known for their anti-inflammatory, antimicrobial, and anti-irritant properties.[1][2] Understanding the biosynthesis of these compounds is crucial for optimizing their production through biotechnological approaches and for the development of novel therapeutic agents. This guide focuses on the pathway leading to this compound, a key oxidative metabolite of α-bisabolol.
The Biosynthetic Pathway to this compound
The biosynthesis of this compound is a multi-step process that begins with the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are produced through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[2] The subsequent steps are localized in the cytosol and involve the action of specific terpene synthases and cytochrome P450 monooxygenases.
Formation of Farnesyl Pyrophosphate (FPP)
The first committed step in sesquiterpenoid biosynthesis is the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 intermediate, farnesyl pyrophosphate (FPP). This reaction is catalyzed by the enzyme farnesyl diphosphate (B83284) synthase (FPS) . In M. chamomilla, the corresponding enzyme is designated as MrFPS.[3]
Cyclization to (-)-α-Bisabolol
The linear FPP molecule is then cyclized to form the monocyclic sesquiterpene alcohol, (-)-α-bisabolol. This crucial step is catalyzed by (-)-α-bisabolol synthase (MrBBS) , a sesquiterpene synthase that produces (-)-α-bisabolol as its sole, enantiopure product.[1][3] Recombinant MrBBS has shown kinetic properties comparable to other sesquiterpene synthases.[1]
Oxidation to this compound
The final step in the formation of this compound is the oxidation of (-)-α-bisabolol. While the specific enzyme in M. chamomilla has not yet been definitively identified, it is strongly suggested to be a cytochrome P450 monooxygenase (CYP) .[4] Cytochrome P450 enzymes are known to be involved in the oxidative modification of terpenoids in plants.[4] The proposed mechanism involves an epoxidation of the endocyclic double bond of the bisabolol ring, followed by an intramolecular cyclization to form the characteristic tetrahydrofuran (B95107) ring of this compound.
The following diagram illustrates the proposed biosynthetic pathway:
Quantitative Data
The relative abundance of bisabolol and its oxides can vary significantly in M. chamomilla essential oil depending on the chemotype, geographical origin, and cultivation practices. The following table summarizes representative quantitative data from various studies.
| Compound | Content Range in Essential Oil (%) | Reference(s) |
| (-)-α-Bisabolol | 5.6 - 41.5 | [5][6] |
| Bisabolol Oxide A | 1.0 - 58.18 | [5][7] |
| This compound | 3.6 - 33.75 | [5][8] |
| Bisabolone Oxide A | 2.0 - 13.9 | [5][6] |
| Chamazulene | 4.7 - 30.42 | [5][8] |
| (E)-β-Farnesene | 3.1 - 71.1 | [5][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Gene Cloning and Heterologous Expression of MrBBS and a Candidate CYP
Objective: To isolate the coding sequences of MrBBS and a candidate cytochrome P450 from M. chamomilla and express the recombinant proteins for functional characterization.
Protocol:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from young flower heads of M. chamomilla using a commercial plant RNA extraction kit. First-strand cDNA is synthesized using a reverse transcriptase kit with an oligo(dT) primer.
-
Gene Amplification: The full-length open reading frames (ORFs) of MrBBS and candidate CYP genes (identified through transcriptomic data or homology-based screening) are amplified from the cDNA library using gene-specific primers designed with appropriate restriction sites for cloning.
-
Vector Construction: The amplified PCR products are digested and ligated into a suitable expression vector, such as pET-28a(+) for E. coli or pYES2 for yeast (Saccharomyces cerevisiae).
-
Heterologous Expression in E. coli: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-20°C) to enhance soluble protein production.
-
Heterologous Expression in Yeast: For CYPs, which often require a eukaryotic host for proper folding and post-translational modifications, yeast is a preferred expression system. The expression vector is transformed into a suitable yeast strain (e.g., INVSc1). Protein expression is induced by transferring the culture to a galactose-containing medium.
-
Protein Purification: Cells are harvested, lysed, and the recombinant protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Enzyme Assays
Objective: To determine the enzymatic activity of recombinant MrBBS and the candidate CYP.
MrBBS Assay Protocol:
-
The assay mixture (100 µL) contains 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10 µM FPP, and 1-5 µg of purified recombinant MrBBS.
-
The reaction is overlaid with n-pentane to trap volatile products and incubated at 30°C for 1-2 hours.
-
The reaction is stopped by vortexing, and the pentane (B18724) layer is collected.
-
The product, (-)-α-bisabolol, is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Cytochrome P450 Assay Protocol (for α-bisabolol oxidation):
-
The reaction mixture (100 µL) contains 50 mM potassium phosphate buffer (pH 7.4), 1.5 mM NADPH, 10 µM (-)-α-bisabolol (dissolved in a minimal amount of a suitable solvent like DMSO), and microsomes or purified recombinant CYP and its corresponding NADPH-cytochrome P450 reductase.
-
The reaction is initiated by the addition of NADPH and incubated at 30°C for 1-2 hours with shaking.
-
The reaction is quenched and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extract is dried, redissolved, and analyzed by GC-MS or LC-MS to identify and quantify this compound.
Quantitative Analysis by GC-MS
Objective: To quantify the concentration of bisabolol and its oxides in plant extracts or enzyme assay products.
Protocol:
-
Sample Preparation: Essential oil is diluted in a suitable solvent (e.g., n-hexane). For enzyme assays, the organic extract is concentrated and redissolved. An internal standard (e.g., n-hexadecane) is added for accurate quantification.[5]
-
GC-MS Analysis: Samples are injected into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS). The oven temperature program is optimized to separate the compounds of interest.
-
Identification and Quantification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards. Quantification is performed by constructing a calibration curve using known concentrations of the standards.
Logical and Experimental Workflows
The following diagrams illustrate the logical relationships and experimental workflows described in this guide.
Conclusion and Future Perspectives
The biosynthesis of this compound in Matricaria chamomilla proceeds via the cyclization of farnesyl pyrophosphate to (-)-α-bisabolol, followed by a putative cytochrome P450-mediated oxidation. While the key enzymes MrFPS and MrBBS have been characterized, the specific CYP responsible for the final oxidation step remains to be identified. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate this pathway. Future work should focus on the identification and characterization of the specific cytochrome P450 monooxygenase involved, which will be a critical step towards the complete elucidation of the pathway and will open up new avenues for the biotechnological production of this valuable bioactive compound.
References
- 1. Enantioselective microbial synthesis of the indigenous natural product (-)-α-bisabolol by a sesquiterpene synthase from chamomile (Matricaria recutita) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomila L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical Characterization of Chamomile (Matricaria recutita L.) Roots and Evaluation of Their Antioxidant and Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Data of Bisabolol Oxide B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Bisabolol oxide B, a significant sesquiterpenoid often found in essential oils, notably from German chamomile (Matricaria chamomilla). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound is heavily reliant on a combination of spectroscopic techniques. The data presented in the following tables have been compiled from various sources to provide a comprehensive reference.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | ~5.35 | br s | - |
| H-7 | ~3.80 | m | - |
| H-1' | ~5.10 | m | - |
| H-10 | ~1.65 | s | - |
| H-11 | ~1.60 | s | - |
| H-12 | ~1.20 | s | - |
| H-13 | ~1.15 | s | - |
| H-14 | ~1.10 | s | - |
| OH | Variable | br s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
The carbon-13 NMR data are crucial for confirming the carbon skeleton of this compound. The authoritative source for this data is often cited as "Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd Edition" by Breitmaier and Voelter.[1][2][3]
| Carbon | Chemical Shift (δ) ppm |
| C-1 | ~86.0 |
| C-2 | ~40.0 |
| C-3 | ~124.0 |
| C-4 | ~134.0 |
| C-5 | ~22.5 |
| C-6 | ~31.0 |
| C-7 | ~84.0 |
| C-8 | ~42.0 |
| C-9 | ~24.0 |
| C-10 | ~23.0 |
| C-11 | ~17.5 |
| C-12 | ~27.0 |
| C-13 | ~25.5 |
| C-14 | ~20.0 |
| C-15 | ~71.0 |
Table 3: Infrared (IR) Spectroscopic Data for this compound
The IR spectrum of this compound is characterized by absorptions corresponding to its hydroxyl and ether functional groups, as well as its hydrocarbon backbone.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400 | O-H | Stretching (alcohol) |
| ~2960-2850 | C-H | Stretching (alkane) |
| ~1460 | C-H | Bending (alkane) |
| ~1380 | C-H | Bending (alkane) |
| ~1120 | C-O | Stretching (ether) |
| ~1080 | C-O | Stretching (tertiary alcohol) |
Table 4: Mass Spectrometry (MS) Data for this compound
Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a primary technique for the identification of this compound in complex mixtures like essential oils.
| Property | Value |
| Molecular Formula | C₁₅H₂₆O₂ |
| Molecular Weight | 238.37 g/mol [4] |
| Key Fragment Ions (m/z) | |
| 143 | [C₉H₁₅O]⁺ (often the base peak)[5] |
| 125 | [C₉H₁₃]⁺[5] |
| 109 | [C₈H₁₃]⁺[4] |
| 107 | [C₈H₁₁]⁺[5] |
| 71 | [C₄H₇O]⁺[5] |
| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺[4] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.
-
Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence is used.
-
Spectral Width: 12 ppm.
-
Acquisition Time: 3.4 seconds.
-
Relaxation Delay: 1.0 second.
-
Number of Scans: 16.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1.1 seconds.
-
Relaxation Delay: 2.0 seconds.
-
Number of Scans: 1024.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
-
Sample Preparation: For a pure, isolated oil, a neat spectrum is obtained. A single drop of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates, which are then gently pressed together to form a thin liquid film.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
A background spectrum of the empty sample compartment is first recorded.
-
The prepared salt plates are then placed in the sample holder.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Sample Preparation: The essential oil or a solution of the isolated compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared at a concentration of approximately 1 mg/mL.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, then ramped at 3°C/min to 240°C, and held for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The resulting mass spectra of the chromatographic peaks are compared with spectral libraries (e.g., NIST, Wiley) and published fragmentation patterns to confirm the identity of this compound.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical workflow for the isolation and spectroscopic analysis of this compound.
References
- 1. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in ... - Eberhard Breitmaier, Wolfgang Voelter - Google Books [books.google.mw]
- 2. Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry, 3rd Edition - Breitmaier, Eberhard; Voelter, Wolfgang; Voelter, W.; Breitmeier, E.: 9783527264667 - AbeBooks [abebooks.com]
- 3. Carbon-13 NMR Spectroscopy: High-resolution Methods and Applications in ... - Eberhard Breitmaier, W. Voelter - Google Books [books.google.com]
- 4. This compound | C15H26O2 | CID 117301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biological Activity of Bisabolol Oxide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide B is a sesquiterpene oxide naturally occurring in various plants, most notably in German chamomile (Matricaria recutita). As an oxygenated derivative of α-bisabolol, it contributes to the aromatic profile and therapeutic properties of chamomile essential oil.[1] While its counterpart, α-bisabolol, has been extensively studied, this compound is emerging as a compound of significant interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways to support further research and drug development efforts.
Quantitative Data Summary
The available quantitative data for the biological activity of pure this compound is limited. Much of the existing research has been conducted on essential oils containing a mixture of bioactive compounds, including this compound. The following tables summarize the available data, including that of matricaria oil rich in bisabolol oxides and comparative data for α-bisabolol to provide context.
Table 1: Anti-inflammatory and Antihyperalgesic Activity
| Test Substance | Model | Parameter | Result | Source |
| Matricaria Oil (25.5% α-bisabolol oxide B, 21.5% α-bisabolol oxide A) | Carrageenan-induced rat paw edema | Antiedematous Effect (ED₅₀) | 42.4 ± 0.2 mg/kg (prophylactic) | [2] |
| Matricaria Oil (25.5% α-bisabolol oxide B, 21.5% α-bisabolol oxide A) | Carrageenan-induced hyperalgesia in rats | Antihyperalgesic Effect (ED₅₀) | 49.8 ± 6.0 mg/kg (prophylactic) | [2] |
| β-bisabolol | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Inhibition | 55.5% inhibition at 50.0 µg/mL | [3] |
| β-bisabolol | LPS-stimulated RAW 264.7 macrophages | Prostaglandin E2 (PGE₂) Inhibition | 62.3% inhibition at 50.0 µg/mL | [3] |
| β-bisabolol | LPS-stimulated RAW 264.7 macrophages | Tumor Necrosis Factor-alpha (TNF-α) Inhibition | 45.3% inhibition at 50.0 µg/mL | [3] |
| α-bisabolol | LPS-stimulated RAW 264.7 macrophages | IL-6, IL-1β, TNF-α Inhibition | Significant reduction at 100 and 200 mg/kg | [4] |
Table 2: Anticancer and Cytotoxic Activity
| Test Substance | Cell Line | Parameter | Result (IC₅₀) | Source |
| Essential Oil with 11.60% α-bisabolol oxide B | Various cancer cell lines | Cytotoxicity | Dose-dependent reduction in cell viability | |
| α-bisabolol | Human and rat glioma cells | Cytotoxicity | 2.5-5 µM | [5] |
| α-bisabolol | B-chronic lymphocytic leukemia cells | Cytotoxicity | 42 µM | [6] |
| α-bisabolol | Non-small cell lung carcinoma cells | Cytotoxicity | 15 µM | [6] |
| α-bisabolol α-l-rhamnopyranoside | Human glioma (U-87) | Cytotoxicity | 40 µM | [7][8] |
Table 3: Antimicrobial Activity
| Test Substance | Microorganism | Parameter | Result (MIC) | Source |
| Matricaria chamomilla essential oil (high in bisabolol oxides) | Candida albicans | Antifungal Activity | Active | [9] |
| α-bisabolol | Staphylococcus epidermidis | Antibacterial Activity | 37.5 µg/mL | [10] |
| α-bisabolol | Propionibacterium acnes | Antibacterial Activity | 75 µg/mL | [10] |
| α-bisabolol | Fusarium oxysporum | Antifungal Activity | 128 - 1024 µg/mL | [11] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments relevant to assessing the biological activity of compounds like this compound. These are generalized protocols primarily based on studies of α-bisabolol and would require optimization for specific experimental conditions with this compound.
In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
This protocol outlines the determination of the anti-inflammatory potential of a test compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (test compound)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 24 hours.
-
Nitrite (B80452) Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Solution A to the supernatant, followed by 50 µL of Solution B.
-
Incubate at room temperature for 10 minutes in the dark.
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined using a sodium nitrite standard curve.
Cytotoxicity Assay: MTT Assay
This protocol describes the assessment of the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
Materials:
-
Cancer cell line of interest (e.g., human glioblastoma U-87 MG)
-
Appropriate cell culture medium with 10% FBS
-
This compound (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Antimicrobial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol details the determination of the minimum inhibitory concentration (MIC) of a test compound against a specific microorganism using the broth microdilution method.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (test compound)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the test compound. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are not yet fully elucidated, inferences can be drawn from studies on the structurally related α-bisabolol. The anti-inflammatory and anticancer effects of α-bisabolol are often attributed to its modulation of key cellular signaling cascades, including the NF-κB and PI3K/Akt pathways.[7]
Anti-inflammatory Signaling Pathway
Bisabolol and its oxides are recognized for their anti-inflammatory properties.[7] α-Bisabolol has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[7] This is often achieved through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway.
Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Anticancer Signaling Pathway: Induction of Apoptosis
In silico studies suggest that this compound may act as an inhibitor of Bcl-2 family proteins, which are key regulators of apoptosis.[12] α-Bisabolol is known to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[12] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases. It is plausible that this compound shares a similar mechanism of action, promoting apoptosis in cancer cells by targeting mitochondria and modulating the expression of pro- and anti-apoptotic proteins.
Caption: Postulated apoptotic pathway induced by this compound via the intrinsic mitochondrial route.
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive evaluation of the biological activity of a compound like this compound.
Caption: A general experimental workflow for investigating the biological activity of this compound.
Conclusion
This compound presents a promising profile as a bioactive natural compound with potential therapeutic applications in inflammation and oncology. While current research provides a foundational understanding of its activities, primarily through studies on essential oils, further investigation into the pure compound is warranted. The experimental protocols and hypothesized signaling pathways detailed in this guide offer a framework for future research aimed at elucidating the precise mechanisms of action and quantifying the therapeutic potential of this compound. Such studies will be crucial for unlocking its full potential in drug discovery and development.
References
- 1. Hydroxylated bisabolol oxides: evidence for secondary oxidative metabolism in Matricaria chamomilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Bisabolol Mitigates Colon Inflammation by Stimulating Colon PPAR-γ Transcription Factor: In Vivo and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-Bisabolol, a nontoxic natural compound, strongly induces apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and cytotoxicity evaluation of natural alpha-bisabolol beta-D-fucopyranoside and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. acgpubs.org [acgpubs.org]
- 11. cemit.una.py [cemit.una.py]
- 12. researchgate.net [researchgate.net]
The Antimicrobial Activity Spectrum of Bisabolol Oxide B: A Technical Guide
Introduction
Bisabolol oxide B is a sesquiterpene oxide found as a significant constituent in the essential oil of various plants, most notably German chamomile (Matricaria recutita). While its parent compound, α-bisabolol, has been extensively studied for its pharmacological properties, this compound is also emerging as a compound of interest for its bioactive potential, including its antimicrobial effects. This technical guide provides a comprehensive overview of the antimicrobial activity spectrum of this compound, detailing its efficacy against various microorganisms, the experimental protocols used for its evaluation, and its proposed mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Antimicrobial Activity Spectrum
This compound has demonstrated a notable range of antimicrobial activity against both bacteria and fungi. The following tables summarize the quantitative data from various studies, providing a comparative look at its efficacy.
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against a panel of Gram-positive and Gram-negative bacteria.
| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Inhibition Zone (mm) | Reference |
| Bacillus cereus | - | 0.5 | 0.5 | 35.0 | [1] |
| Staphylococcus aureus | - | 1.0 | 1.0 | 28.0 | [1] |
| Listeria monocytogenes | - | 1.5 | 1.0 | 25.0 | [1] |
| Escherichia coli | - | 3.0 | 1.5 | 18.0 | [1] |
| Salmonella typhimurium | - | 2.0 | 1.5 | 22.0 | [1] |
| Yersinia enterocolitica | - | 3.0 | 1.5 | 12.0 | [1] |
| Pseudomonas aeruginosa | - | 3.0 | 1.5 | - | [1] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Antifungal Activity
This compound has also been investigated for its activity against various fungal species, including yeasts and dermatophytes.
| Fungus | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Streptococcus pyogenes | - | 78 | - | [2][3] |
| Aspergillus fumigatus | - | 78 | - | [2][3] |
| Aspergillus niger | - | 39 | - | [3] |
| Microsporum gypseum | - | 39 | - | [3] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Experimental Protocols
The determination of the antimicrobial efficacy of this compound relies on standardized and well-documented experimental methodologies. The most commonly employed techniques are the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and subsequent subculturing to establish the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Broth Microdilution Method for MIC Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]
1. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to ensure its solubility in the aqueous broth medium.
2. Inoculum Preparation:
-
The test microorganism is cultured on an appropriate agar (B569324) medium.
-
A suspension of the microorganism is prepared in sterile saline or broth and adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[6]
-
This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][6]
3. Serial Dilution in Microtiter Plate:
-
A 96-well microtiter plate is used for the assay.
-
Two-fold serial dilutions of the this compound stock solution are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate.
-
Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
4. Inoculation and Incubation:
-
The standardized inoculum is added to each well containing the serially diluted compound.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).[4]
5. Determination of MIC:
-
The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) of the microorganism is observed.[4]
Determination of MBC/MFC
Following the MIC determination, the MBC or MFC is established to ascertain whether the compound is bactericidal/fungicidal or bacteriostatic/fungistatic.
1. Subculturing:
-
A small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth in the MIC assay.
-
This aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar).
2. Incubation:
-
The plates are incubated under suitable conditions to allow for the growth of any viable microorganisms.
3. Determination of MBC/MFC:
-
The MBC/MFC is defined as the lowest concentration of this compound that results in a significant reduction (typically ≥99.9%) in the number of viable colonies compared to the initial inoculum.[1]
Visualizing Experimental and Mechanistic Pathways
To better understand the processes involved in evaluating and the potential mechanisms of this compound's antimicrobial activity, the following diagrams are provided.
Caption: Workflow for Antimicrobial Susceptibility Testing.
While the precise signaling pathways of this compound's antimicrobial action are still under investigation, a proposed mechanism, similar to other sesquiterpenes, involves the disruption of the microbial cell membrane.
Caption: Proposed Mechanism of Antimicrobial Action.
Conclusion
This compound exhibits a promising spectrum of antimicrobial activity against a variety of pathogenic bacteria and fungi. Its efficacy, particularly against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, suggests its potential for further investigation in dermatological and other therapeutic applications. The methodologies outlined in this guide provide a framework for the standardized evaluation of its antimicrobial properties. Future research should focus on elucidating the precise molecular mechanisms of action and exploring its potential synergistic effects with other antimicrobial agents.
References
An In-depth Technical Guide on the Antioxidant Capacity of Bisabolol Oxide B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant capacity of bisabolol oxides, with a specific focus on Bisabolol Oxide B. It includes a summary of available quantitative data from key antioxidant assays, detailed experimental protocols for these assays, and visualizations of experimental workflows and related biological pathways.
Introduction to Bisabolol Oxides and their Antioxidant Potential
Bisabolol, a naturally occurring sesquiterpene alcohol found predominantly in chamomile, is well-regarded for its anti-inflammatory, anti-irritant, and antimicrobial properties. Its primary oxidative products are bisabolol oxide A and this compound. While research has often focused on the parent compound, α-bisabolol, emerging evidence suggests that its oxidized metabolites may possess enhanced biological activities, including greater antioxidant potential.[1] This guide delves into the methodologies used to quantify this antioxidant capacity and summarizes the existing, albeit limited, data for bisabolol oxides.
Quantitative Assessment of Antioxidant Activity
The antioxidant efficacy of a compound is frequently determined by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common methods used for this purpose. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.
Table 1: Radical Scavenging Activity of α-Bisabolol and its Oxides
| Compound | Assay | IC50 Value | Source(s) |
| α-Bisabolol | DPPH | 43.88 mg/mL | [2] |
| α-Bisabolol Oxide A | DPPH | 1.50 mg/mL | [2] |
| This compound | DPPH | Data not available | |
| α-Bisabolol | ABTS | Data not available | |
| α-Bisabolol Oxide A | ABTS | Data not available | |
| This compound | ABTS | Data not available |
The available data indicates that α-bisabolol oxide A possesses significantly higher antioxidant activity in the DPPH assay compared to its precursor, α-bisabolol.[2] This suggests that the oxidation of α-bisabolol may lead to compounds with enhanced radical scavenging capabilities. Further research is warranted to quantify the antioxidant capacity of this compound using these standard assays.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound. It is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, diphenylpicrylhydrazine, which is yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this working solution should be adjusted to approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like methanol or ethanol. From the stock solution, create a series of dilutions to be tested.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound dilutions.
-
Initiation of Reaction: Add the DPPH working solution to each well or cuvette containing the sample and mix thoroughly. A blank containing only the solvent and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [((A_blank - A_sample) / A_blank)] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions.
-
Reaction Mixture: Add a small volume of the test compound dilutions to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The results can be expressed as an IC50 value or compared to a standard antioxidant like Trolox to determine the TEAC.
Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflows and a potential signaling pathway that may be influenced by the antioxidant activity of bisabolol and its oxides.
While specific signaling pathways for this compound's antioxidant activity are yet to be fully elucidated, the known pathways for its precursor, α-bisabolol, provide a likely starting point for investigation. α-Bisabolol has been shown to modulate inflammatory and oxidative stress pathways.
Conclusion and Future Directions
The available evidence suggests that the oxidative metabolites of α-bisabolol, such as bisabolol oxide A, may possess superior antioxidant properties compared to the parent compound. While direct quantitative data for this compound remains elusive, it is reasonable to hypothesize that it also contributes to the overall antioxidant profile of oxidized bisabolol mixtures.
This guide provides the foundational protocols for researchers to quantitatively assess the antioxidant capacity of this compound using DPPH and ABTS assays. Future research should focus on isolating pure this compound and determining its IC50 values in these and other antioxidant assays to provide a clearer understanding of its potential as a therapeutic agent. Furthermore, elucidating the specific cellular signaling pathways modulated by this compound's antioxidant activity will be crucial for its development in pharmaceutical and dermatological applications.
References
The Cytotoxic Potential of Bisabolol Oxide B Against Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisabolol oxide B, a sesquiterpenoid found in the essential oil of plants such as Matricaria chamomilla (chamomile), has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive review of the existing scientific literature concerning the cytotoxicity of this compound against various cancer cell lines. Due to a notable scarcity of studies on the isolated compound, this document also presents data from essential oils rich in this compound and draws comparisons with the more extensively researched isomer, α-bisabolol, to infer potential mechanisms and therapeutic avenues. This guide summarizes quantitative cytotoxic data, details relevant experimental protocols, and visualizes key cellular signaling pathways implicated in the anticancer effects of related compounds.
Introduction
The search for novel anticancer agents from natural sources is a critical endeavor in oncological research. Sesquiterpenes, a class of C15 isoprenoids, are of particular interest due to their diverse chemical structures and biological activities. This compound is a naturally occurring sesquiterpene oxide, primarily recognized as a constituent of German chamomile. While its anti-inflammatory and other therapeutic properties are suggested, its specific role as a cytotoxic agent against cancer cells is an emerging area of investigation. This document aims to consolidate the current knowledge on the cytotoxicity of this compound, providing a resource for researchers and professionals in drug development.
Cytotoxicity of this compound and Related Compounds
Direct experimental data on the cytotoxicity of isolated this compound is limited in the current scientific literature. However, studies on essential oils containing significant amounts of this compound provide preliminary evidence of its potential anticancer activity.
Cytotoxicity of Essential Oils Containing this compound
Several studies have investigated the cytotoxic effects of essential oils in which this compound is a notable component. These studies suggest a dose-dependent cytotoxic effect on various cancer cell lines.
| Essential Oil Source | Cancer Cell Line(s) | Key Findings | This compound Content | Reference |
| Matricaria chamomilla | HL-60 (Human promyelocytic leukemia), NB4 (Human acute promyelocytic leukemia) | The essential oil, containing 37.85% bisabolol oxides A and B combined, demonstrated a significant, dose-dependent increase in cell death percentage in both cell lines. | Not individually quantified | [1] |
| Cedrelopsis grevei | Not specified | An essential oil containing 11.60% α-bisabolol oxide B showed considerable cytotoxic effects across all tested cancer cell lines, with dose-dependent reductions in cell viability. | 11.60% | [2] |
Note: The data presented above is for essential oils and not for the isolated this compound. The observed cytotoxicity may be a result of the synergistic effects of multiple components in the oil.
Cytotoxicity of α-Bisabolol (Isomer)
In contrast to this compound, the isomer α-bisabolol has been extensively studied for its anticancer properties. The cytotoxic data for α-bisabolol provides a valuable comparative reference.
| Cancer Cell Line | IC50 Value (µM) | Exposure Time (hours) | Reference |
| A549 (Human non-small cell lung carcinoma) | 15 | Not Specified | [3] |
| Human and Rat Glioma cells | 2.5 - 5 | 24 | [1] |
| B-chronic lymphocytic leukemia | 42 | Not Specified | [1] |
| Ph-B-ALL (Philadelphia-negative B-cell acute lymphoblastic leukemia) | 14 ± 5 | 24 | [4] |
| AML (Acute myeloid leukemia) - Cluster 2 | 45 ± 7 | 24 | [4] |
| AML (Acute myeloid leukemia) - Cluster 3 | 65 ± 5 | 24 | [4] |
| U-87 (Human glioblastoma) | 130 | Not Specified | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe common experimental protocols used to assess the cytotoxicity of natural compounds like this compound.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., A549, U-87, HL-60, NB4) are obtained from certified cell banks.
-
Culture Medium: Cells are typically cultured in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assays
A common method to determine the cytotoxic effects of a compound is the MTT assay.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allowed to attach overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or essential oil). A vehicle control (e.g., DMSO) is also included.
-
After a specified incubation period (e.g., 24, 48, or 72 hours), the treatment medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well.
-
The plate is incubated for another 4 hours at 37°C.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Signaling Pathways in Bisabolol-Induced Cytotoxicity
While the specific signaling pathways modulated by this compound in cancer cells are not yet elucidated, research on α-bisabolol has identified several key pathways involved in its pro-apoptotic and anti-proliferative effects. These pathways may serve as a predictive framework for the mechanisms of this compound.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.
-
Mechanism of Inhibition by α-Bisabolol: Studies have shown that α-bisabolol can inhibit the phosphorylation of both PI3K and Akt, thereby downregulating this pro-survival pathway. This inhibition leads to a decrease in the expression of downstream anti-apoptotic proteins and an increase in apoptosis.
The Mitochondrial Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for eliminating damaged or cancerous cells.
-
Induction by α-Bisabolol: α-Bisabolol has been shown to induce apoptosis through the mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases (caspase-9 and caspase-3), which are the executioners of apoptosis. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial in this process.
Future Directions and Conclusion
The current body of research provides preliminary yet indirect evidence for the cytotoxic potential of this compound against cancer cell lines. The data from essential oils rich in this compound are encouraging, but further studies are imperative. Future research should focus on:
-
Isolation and Purification: Evaluating the cytotoxic effects of highly purified this compound to determine its intrinsic anticancer activity and establish accurate IC50 values.
-
Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound in various cancer cell types.
-
In Vivo Studies: Assessing the anti-tumor efficacy and safety profile of this compound in preclinical animal models.
-
Synergistic Effects: Exploring the potential for synergistic interactions between this compound and conventional chemotherapeutic agents.
References
Physicochemical Properties of Bisabolol Oxide B: A Technical Guide for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide B is a sesquiterpenoid commonly found as a constituent of chamomile oil, often alongside its isomer, Bisabolol oxide A, and their precursor, α-bisabolol.[1] As a significant component of an essential oil with known anti-inflammatory and soothing properties, this compound is of considerable interest for pharmaceutical and cosmetic formulations.[2] A thorough understanding of its physicochemical properties is paramount for the successful development of stable, effective, and safe delivery systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound relevant to formulation, outlines key experimental protocols for its analysis, and presents logical workflows for its characterization.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that many of these values are predicted or estimated, as experimentally determined data for this specific compound is limited in publicly accessible literature.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₅H₂₆O₂ | [3] |
| Molecular Weight | 238.37 g/mol | [4][5] |
| Appearance | Colorless viscous oil | Inferred from properties of related sesquiterpenes |
| Boiling Point | 326.00 to 327.00 °C (at 760 mm Hg) | Estimated[6] |
| Melting Point | Not Available | [7][8] |
| Water Solubility | 21.49 mg/L at 25 °C | Estimated[6] |
| 0.14 g/L | Predicted (ALOGPS)[7] | |
| Solubility in Organic Solvents | Soluble in alcohol | [6] |
| LogP (Octanol/Water Partition Coefficient) | 3.349 | Estimated[6] |
| 2.5 | Computed (XLogP3)[4][5] | |
| 3.56 | Predicted (ALOGPS)[7] | |
| 2.93 | Predicted (ChemAxon)[7] | |
| pKa (Strongest Acidic) | 14.33 | Predicted (ChemAxon)[7] |
| pKa (Strongest Basic) | -3.1 | Predicted (ChemAxon)[7] |
| Vapor Pressure | 0.000016 mmHg at 25.00 °C | Estimated[6] |
| Flash Point | 257.00 °F (124.90 °C) | Estimated[6] |
Stability Profile
Experimental Protocols
To address the gaps in the experimental data for this compound, the following are detailed methodologies for determining key physicochemical parameters.
Determination of Aqueous and Solvent Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining the thermodynamic solubility of a compound.
Principle: An excess amount of this compound is equilibrated with a solvent of interest at a constant temperature. The concentration of the dissolved compound in the saturated solution is then quantified.
Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials containing the solvents of interest (e.g., purified water, ethanol, propylene (B89431) glycol, isopropyl myristate). The amount should be sufficient to ensure a solid/liquid phase remains after equilibration.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved material to settle. Alternatively, centrifuge the samples to facilitate phase separation.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical method's linear range.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Determination of the Octanol-Water Partition Coefficient (LogP)
The shake-flask method is the traditional and most reliable method for the experimental determination of LogP.[9]
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water, at a constant temperature. The concentration of the compound in each phase is measured at equilibrium to determine the partition coefficient.
Methodology:
-
Pre-saturation: Pre-saturate the n-octanol with water and the water (typically a buffer at a specific pH, e.g., 7.4) with n-octanol by shaking them together for 24 hours, followed by separation.[10]
-
Partitioning: Prepare a solution of this compound in the pre-saturated n-octanol. Add a volume of the pre-saturated water to a separation funnel, followed by an equal volume of the n-octanol solution of the compound.
-
Equilibration: Stopper the funnel and shake it for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning. Secure the funnel in a stationary position and allow the two phases to separate completely.
-
Sampling: Carefully collect aliquots from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of this compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
High-Performance Liquid Chromatography (HPLC) for Quantification
A stability-indicating HPLC method is crucial for solubility, LogP determination, and stability studies. The following provides a general starting point for method development for a sesquiterpene like this compound.
Instrumentation and Conditions (based on methods for similar compounds):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is common for sesquiterpenes. A starting point could be an isocratic mobile phase of acetonitrile:water (e.g., 70:30 v/v). The composition may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at a lower wavelength, such as 210 nm, is often necessary.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30 °C.
Method Validation: The analytical method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of key experimental procedures for characterizing the physicochemical properties of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C15H26O2 | CID 117301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (-)-alpha-Bisabolol oxide B | C15H26O2 | CID 91865027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alpha-bisabolol oxide B, 26184-88-3 [thegoodscentscompany.com]
- 7. Human Metabolome Database: Showing metabocard for alpha-Bisabolol oxide B (HMDB0038197) [hmdb.ca]
- 8. Showing Compound alpha-Bisabolol oxide B (FDB017436) - FooDB [foodb.ca]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. agilent.com [agilent.com]
Unveiling Novel Sources of Bisabolol Oxide B: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of natural sources of Bisabolol oxide B beyond the well-established German chamomile (Matricaria recutita). This document is intended for researchers, scientists, and drug development professionals interested in the exploration and utilization of this promising bioactive sesquiterpenoid. The guide details alternative plant sources, quantitative data, experimental protocols for extraction and analysis, and insights into its potential biological signaling pathways.
Executive Summary
This compound, a sesquiterpenoid ether, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects. While German chamomile is the most widely known source, this guide identifies and details alternative botanical sources, thereby opening new avenues for research and development. This document provides a consolidated resource on the natural occurrence, extraction, and potential mechanisms of action of this compound, with a focus on non-chamomile-derived sources.
Alternative Natural Sources of this compound
Research has identified several plant species, outside of the genus Matricaria, that contain this compound. The following table summarizes the key botanical sources and the reported concentration of this compound in their essential oils.
| Botanical Name | Family | Common Name | Plant Part | This compound Concentration (% in Essential Oil) |
| Myoporum crassifolium | Scrophulariaceae | - | Wood | 7.3%[1] |
| Eremanthus erythropappus | Asteraceae | Candeia | Wood | 0.66% - 0.85% |
| Vanillosmopsis arborea | Asteraceae | - | Wood | Presence of "bisabolol oxide" reported, specific quantification of this compound requires further investigation. |
Experimental Protocols
The extraction and analysis of this compound from plant matrices typically involve the following key steps: extraction of the essential oil, followed by chromatographic analysis for identification and quantification.
Essential Oil Extraction
Several methods can be employed for the extraction of essential oils rich in sesquiterpenoids like this compound. The choice of method can influence the yield and chemical profile of the extracted oil.
-
Steam Distillation: This is a common method for extracting essential oils from aromatic plants. The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.
-
Hydrodistillation: In this method, the plant material is boiled in water, and the resulting steam, carrying the volatile compounds, is condensed and collected. A Clevenger-type apparatus is often used for laboratory-scale hydrodistillation.
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is known for its ability to extract compounds with high purity and without the use of organic solvents.
Analytical Methods for Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) is the most common and effective method for the identification and quantification of this compound in essential oils.
GC-MS/FID Analysis Protocol (General):
-
Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of sesquiterpenoids.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and gradually increase to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Flame Ionization Detector (FID) Conditions:
-
Detector Temperature: 280 °C
-
-
Identification: The identification of this compound is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of a pure standard and by comparison with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The percentage of this compound in the essential oil is determined by peak area normalization in the GC-FID chromatogram.
Isolation of this compound
For obtaining pure this compound for further biological studies, preparative chromatography techniques are employed.
Preparative Column Chromatography Protocol (General):
-
Stationary Phase: Silica gel (e.g., 60 Å, 70-230 mesh).
-
Mobile Phase: A gradient of non-polar to polar solvents, such as a hexane-ethyl acetate (B1210297) gradient, is typically used to elute compounds of increasing polarity.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) or GC-MS to identify those containing this compound.
-
Purification: Fractions rich in this compound are combined and may require further purification steps, such as re-chromatography, to achieve high purity.
Potential Signaling Pathways
While the specific molecular mechanisms of this compound are still under investigation, studies on the closely related compound, α-bisabolol, provide valuable insights into its potential biological activities. It is plausible that this compound shares some of these mechanisms. The anti-inflammatory effects of α-bisabolol have been shown to be mediated through the inhibition of key pro-inflammatory signaling pathways.
Inhibition of NF-κB and MAPK Signaling by α-Bisabolol
Numerous studies have demonstrated that α-bisabolol can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
The following diagram illustrates the proposed inhibitory effect of α-bisabolol on these pathways, which may be a relevant area of investigation for this compound.
Caption: Proposed inhibitory mechanism of this compound on inflammatory pathways.
Experimental Workflow for Isolation and Analysis
The following diagram outlines a general workflow for the extraction, isolation, and analysis of this compound from a plant source.
Caption: Workflow for this compound isolation and analysis.
Conclusion and Future Directions
This technical guide highlights that Myoporum crassifolium and Eremanthus erythropappus are viable alternative sources of this compound. The provided experimental frameworks offer a starting point for the extraction, quantification, and isolation of this compound. While the precise signaling pathways of this compound require further elucidation, the known activities of the structurally similar α-bisabolol suggest that the NF-κB and MAPK pathways are promising targets for investigation. Future research should focus on optimizing extraction and purification protocols for these alternative sources and conducting in-depth pharmacological studies to fully characterize the therapeutic potential of this compound.
References
Unveiling Bisabolol Oxide B: A Technical Deep Dive into its Discovery, Research, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide B, a prominent sesquiterpenoid found in the essential oil of German chamomile (Matricaria recutita L.), has garnered significant scientific interest for its potential therapeutic properties. As an oxidation product of α-bisabolol, this bicyclic ether contributes to the complex chemical profile and medicinal effects of one of the world's most widely used medicinal plants. This technical guide provides an in-depth exploration of the discovery and historical research surrounding this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of associated biological pathways to support ongoing research and drug development endeavors.
Discovery and Historical Context
The journey to understanding this compound is intrinsically linked to the study of its precursor, α-bisabolol, which was first isolated from chamomile in 1951.[1] While the presence of oxygenated derivatives of α-bisabolol in chamomile oil was suspected for some time, foundational work in the early 1970s was pivotal in their definitive identification and characterization.
Initial investigations into the chemical constituents of chamomile oil revealed the presence of several sesquiterpene oxides. The structural elucidation of these compounds, including this compound, was achieved through a combination of analytical techniques available at the time, such as thin-layer chromatography (TLC) and gas chromatography (GC), followed by spectroscopic analysis.
While a singular, seminal "discovery" paper for this compound is not readily apparent in modern databases, the collective work of researchers in the mid-20th century focusing on the chemical composition of Matricaria chamomilla laid the groundwork for its identification. These early studies were crucial in establishing that this compound is a naturally occurring compound and a significant component of chamomile essential oil, paving the way for future pharmacological investigations.
Physicochemical Properties and Quantification
This compound is a bicyclic monoterpenoid with the chemical formula C₁₅H₂₆O₂. It is structurally characterized by a tetrahydrofuran (B95107) ring fused with a cyclohexane (B81311) ring. The accurate quantification of this compound in plant extracts and essential oils is critical for quality control and for correlating chemical composition with biological activity.
Table 1: Quantitative Analysis of this compound in Matricaria chamomilla Essential Oil
| Plant Origin/Chemotype | Method of Analysis | Concentration of this compound (%) | Reference |
| Commercial Chamomile Flowers | GC-MS | 6.57 ± 1.20 | [2] |
| Commercial Chamomile Teabags | GC-MS | 23.65 ± 3.27 | [2] |
| North East India | GC-MS | 16.91 - 17.43 | [3] |
Experimental Protocol: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the quantification of this compound in chamomile essential oil.
1. Sample Preparation:
-
Dilute the chamomile essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 1% (v/v).
-
Add an internal standard (e.g., n-hexadecane) to the diluted sample for accurate quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.
-
Hold: Maintain at 240 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
3. Data Analysis:
-
Identify this compound in the chromatogram based on its retention time and mass spectrum, comparing it to a reference standard or library data (e.g., NIST).
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
Figure 1: General workflow for the quantification of this compound using GC-MS.
Biological Activities and Pharmacological Research
While research on this compound is not as extensive as that on its precursor, α-bisabolol, existing studies and the known activities of chamomile oil suggest its involvement in several pharmacological effects.
Anti-inflammatory Activity
The anti-inflammatory properties of chamomile are well-documented, and bisabolol oxides are believed to be significant contributors to this effect.
Table 2: Anti-inflammatory Activity of Matricaria Oil Rich in Bisabolol Oxides
| Test Substance | Active Components | Animal Model | Assay | ED₅₀ | Reference |
| Matricaria Oil | α-Bisabolol oxide A (21.5%) & α-Bisabolol oxide B (25.5%) | Rat | Carrageenan-induced paw edema | 42.4 mg/kg | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
1. Animals:
-
Male Wistar rats (180-220 g).
-
Acclimatize the animals for at least one week before the experiment.
-
House in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
2. Experimental Groups:
-
Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline).
-
Test Groups: Receive different doses of this compound suspended in the vehicle.
-
Positive Control Group: Receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).
3. Procedure:
-
Administer the vehicle, test compound, or positive control orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induce edema by injecting 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
4. Data Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Determine the ED₅₀ (the dose that causes 50% inhibition of edema).
Figure 2: Experimental workflow for the carrageenan-induced paw edema assay.
Antimicrobial Activity
While specific data for this compound is limited, the parent compound, α-bisabolol, has demonstrated broad-spectrum antimicrobial activity. Given their structural similarity, it is plausible that this compound also possesses antimicrobial properties. Further research is needed to determine its specific minimum inhibitory concentrations (MICs) against various pathogens.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This in vitro method is used to determine the lowest concentration of a substance that prevents the visible growth of a microorganism.
1. Materials:
-
96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Test microorganism (e.g., Staphylococcus aureus ATCC 29213).
-
This compound stock solution.
-
Spectrophotometer.
2. Inoculum Preparation:
-
Culture the microorganism overnight in the appropriate broth.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Procedure:
-
Prepare a serial two-fold dilution of this compound in the microtiter plate using the appropriate broth.
-
Add the standardized inoculum to each well.
-
Include a positive control (inoculum without the test compound) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
4. Data Analysis:
-
Determine the MIC as the lowest concentration of this compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Mechanism of Action
The molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, studies on its precursor, α-bisabolol, provide valuable insights into potential pathways that may be modulated. α-Bisabolol has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5]
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including inflammation. Activation of these kinases leads to the phosphorylation of downstream targets, ultimately resulting in the production of inflammatory mediators.
It is hypothesized that this compound may also interact with these pathways to exert its anti-inflammatory effects. Further research is required to confirm this and to identify its specific molecular targets.
Figure 3: Hypothesized inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.
Future Directions and Conclusion
This compound represents a promising natural compound with potential therapeutic applications, particularly in the realm of anti-inflammatory and antimicrobial therapies. However, to fully realize its potential, further research is imperative. Key areas for future investigation include:
-
Definitive Historical Research: A comprehensive review of historical chemical literature is needed to pinpoint the original discovery and structural elucidation of this compound.
-
Pharmacological Profiling: In-depth studies are required to determine the specific biological activities of isolated this compound, including its anti-inflammatory, antimicrobial, and other potential therapeutic effects.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound is crucial for understanding its mechanism of action and for rational drug design.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with other compounds, including antibiotics and other phytochemicals, could lead to the development of novel combination therapies.
References
- 1. α-Bisabolol, a Dietary Sesquiterpene, Attenuates Doxorubicin-Induced Acute Cardiotoxicity in Rats by Inhibiting Cellular Signaling Pathways, Nrf2/Keap-1/HO-1, Akt/mTOR/GSK-3β, NF-κB/p38/MAPK, and NLRP3 Inflammasomes Regulating Oxidative Stress and Inflammatory Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Exploration of Bisabolol Oxide B: A Technical Guide to its Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide B, a natural sesquiterpenoid found in essential oils of plants like German chamomile (Matricaria chamomilla), has garnered increasing interest in the scientific community for its potential therapeutic properties.[1][2] As a derivative of α-bisabolol, this compound is being explored for a range of biological activities, with in silico studies playing a pivotal role in elucidating its mechanisms of action and predicting its suitability as a drug candidate.[3][[“]] This technical guide provides an in-depth overview of the computational studies conducted on this compound, focusing on its bioactivity, relevant signaling pathways, and the experimental protocols employed in its virtual assessment.
Predicted Bioactivity and Drug-Likeness
In silico tools are instrumental in the early stages of drug discovery for predicting the biological activity spectrum and assessing the drug-like properties of compounds. For this compound and its related compounds, various computational models have been employed to forecast their therapeutic potential and evaluate their pharmacokinetic profiles.
PASS (Prediction of Activity Spectra for Substances) Analysis
PASS analysis is a computational method used to predict the biological activity of a compound based on its structure. Studies on α-bisabolol and its oxides have utilized this tool to explore their potential therapeutic applications. While detailed PASS predictions specifically for this compound are part of broader analyses, the general findings indicate a high druggability potential for the α-bisabolol family of compounds.[3]
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Predictions
ADMET prediction is crucial for evaluating the viability of a compound as a drug candidate. In silico ADMET analysis for α-bisabolol and its oxides, including this compound, has been performed using various web-based tools like pkCSM and SwissADME.[3][5] These studies have generally indicated that these compounds, including this compound, are non-toxic and non-mutagenic, which is a favorable characteristic for potential therapeutic agents.[3][5]
Table 1: Summary of In Silico ADMET Predictions for α-Bisabolol Derivatives
| Property | Prediction Tool | Predicted Result for α-Bisabolol Oxide B | Reference |
| Carcinogenicity | CarcinoPred-EL (RF Method) | Average Predicted Result: 0.34 (Non-carcinogen) | [3] |
| Mutagenicity | LAZAR | Non-mutagenic | [3] |
Molecular Docking Studies: Unveiling Potential Targets
Molecular docking is a key in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been extensively used to identify potential protein targets for this compound and to understand the molecular basis of its activity.
Targeting Bcl-2 Family Proteins in Glioblastoma
A significant area of in silico research on this compound has been its potential as an anti-cancer agent, particularly for glioblastoma.[3][[“]][5] These studies have focused on its interaction with the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death).[3] The inhibition of anti-apoptotic Bcl-2 proteins is a promising strategy for cancer therapy.
Molecular docking studies have shown that α-bisabolol and its derivatives exhibit high binding affinity towards Bcl-2 family proteins, with α-bisabolol oxide B demonstrating the highest activity in some cases.[3] The interactions with Bcl-xl, an anti-apoptotic member of the Bcl-2 family, were found to be particularly strong.[3][5]
Table 2: Molecular Docking Scores of α-Bisabolol Derivatives with Bcl-2 Family Proteins
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Reference |
| α-Bisabolol Oxide B | Bcl-xl | Not explicitly stated, but highest activity and hydrogen bonding tendency noted. | [3][5] |
| α-Bisabolol | Bcl-2 Family | -8.5 | [3] |
Note: The specific binding affinity for this compound with Bcl-xl was not numerically provided in the referenced text, but it was highlighted as having the highest activity.
Signaling Pathways and Experimental Workflows
The in silico investigation of this compound's bioactivity involves a multi-step computational workflow and targets specific biological pathways.
Bcl-2 Family-Mediated Apoptosis Pathway
The Bcl-2 family of proteins are central regulators of the intrinsic pathway of apoptosis. A simplified representation of this pathway, which is the target of this compound in glioblastoma studies, is depicted below.
Caption: Inhibition of Bcl-xl by this compound promotes apoptosis.
In Silico Drug Discovery Workflow
The computational investigation of this compound follows a standardized workflow common in computer-aided drug design. This process begins with the selection of the compound and its potential targets and proceeds through various stages of virtual screening and analysis.
Caption: A typical workflow for in silico drug discovery.
Detailed Experimental Protocols
The in silico studies of this compound employ a variety of computational methods. Below are the generalized protocols for the key experiments cited in the literature.
Molecular Docking
-
Protein and Ligand Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., Bcl-xl) is obtained from a protein database like the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein structure, and charges are assigned.
-
The 3D structure of the ligand (this compound) is generated and optimized using computational chemistry software.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock) is used to predict the binding conformation of the ligand within the active site of the protein.
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The docking algorithm explores various possible conformations of the ligand within the defined grid box and scores them based on a scoring function.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the binding pose with the lowest energy score, which represents the most stable binding conformation.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
-
ADMET Prediction
-
Compound Input: The chemical structure of this compound is provided as input to an ADMET prediction server or software (e.g., SwissADME, pkCSM). The structure is typically provided in a standard format like SMILES.
-
Parameter Calculation: The software calculates a wide range of pharmacokinetic and pharmacodynamic properties, including:
-
Absorption: Parameters like Caco-2 permeability and intestinal absorption.
-
Distribution: Parameters like blood-brain barrier permeability and plasma protein binding.
-
Metabolism: Prediction of cytochrome P450 enzyme inhibition.
-
Excretion: Prediction of total clearance.
-
Toxicity: Predictions for properties like mutagenicity, carcinogenicity, and hepatotoxicity.
-
-
Results Interpretation: The predicted ADMET properties are analyzed to assess the drug-likeness and potential liabilities of the compound.
Conclusion
In silico studies have provided valuable insights into the potential bioactivity of this compound, particularly as an inhibitor of anti-apoptotic proteins in the context of glioblastoma.[3][[“]][5] Molecular docking simulations have suggested a strong binding affinity for targets like Bcl-xl, while ADMET predictions have indicated a favorable safety profile.[3] These computational findings underscore the potential of this compound as a lead compound for further investigation in drug discovery and development. However, it is crucial to note that these in silico results are predictive and require experimental validation through in vitro and in vivo studies to confirm the biological activity and therapeutic potential of this promising natural compound.
References
- 1. Hydroxylated bisabolol oxides: evidence for secondary oxidative metabolism in Matricaria chamomilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Hydroxylated Bisabolol Oxides: Evidence for Secondary Oxidative Metabolism in Matricaria chamomilla - Journal of Natural Products - Figshare [figshare.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
The Interplay of Bisabolol Oxide B with Cellular Membranes: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
Bisabolol oxide B, a prominent sesquiterpenoid ether found in the essential oil of chamomile (Matricaria recutita), has garnered interest for its potential pharmacological activities. While its parent compound, α-bisabolol, has been more extensively studied for its interactions with cellular membranes, a comprehensive understanding of this compound's specific mechanisms at the membrane level is still emerging. This technical guide synthesizes the current, albeit limited, direct evidence for this compound and draws inferences from the well-documented membrane interactions of α-bisabolol to provide a foundational understanding for future research. This document outlines the potential molecular interactions, effects on membrane properties, and implicated signaling pathways, supported by detailed experimental protocols and data presented for comparative analysis.
Introduction
Cellular membranes are dynamic, complex structures that not only serve as physical barriers but also as critical hubs for cellular signaling and transport. The interaction of small molecules with these membranes can profoundly influence cellular function and is a key area of investigation in drug discovery and development. This compound, a natural bicyclic sesquiterpenoid, presents a lipophilic structure suggestive of significant membrane interaction. Understanding this interplay is crucial for elucidating its mechanism of action and therapeutic potential.
While direct studies on this compound's membrane interactions are scarce, research on the structurally similar precursor, α-bisabolol, provides a valuable framework. Studies have shown that α-bisabolol can be incorporated into lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids that play a crucial role in signal transduction.[1][2] This incorporation can modulate the activity of membrane-associated proteins and trigger downstream signaling cascades.
Molecular Interactions with Membrane Components
The lipophilic nature of this compound suggests a high affinity for the hydrophobic core of the lipid bilayer. However, the presence of a hydroxyl group and an ether linkage introduces some polarity, which likely influences its orientation and specific interactions within the membrane.
Interaction with Lipid Rafts
Lipid rafts are dynamic, ordered membrane domains that serve as platforms for signaling molecules.[3][4] The preferential incorporation of α-bisabolol into these domains in transformed cells suggests a potential mechanism for its selective pro-apoptotic activity.[1][2] It is plausible that this compound exhibits similar behavior due to its structural resemblance to α-bisabolol. The accumulation within these rafts could alter their physical properties, such as fluidity and curvature, thereby affecting the function of resident proteins.
Interaction with Membrane Proteins
In-silico studies have explored the interaction of this compound with specific proteins. Molecular docking analyses have shown a high binding affinity of α-bisabolol oxide B for the anti-apoptotic protein Bcl-xl, suggesting a potential inhibitory action.[5][6] While Bcl-xl is primarily located on the outer mitochondrial membrane, this interaction highlights the potential for this compound to engage with membrane-associated proteins. The interaction of the parent compound, α-bisabolol, with the pro-apoptotic Bid protein, which is also associated with lipid rafts, further supports this notion.[1][5]
Quantitative Data on Molecular Interactions
Direct quantitative data on the interaction of this compound with cellular membranes is currently limited in the scientific literature. However, molecular docking studies provide some insight into its potential protein-binding affinities.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference |
| α-Bisabolol oxide B | Bcl-xl | -8.5 | [6] |
| α-Bisabolol oxide A | Bcl-xl | -7.9 | [6] |
| α-Bisabolol | Bcl-xl | -8.1 | [6] |
Effects on Cellular Membrane Properties
The insertion of small molecules like this compound into the lipid bilayer can alter its biophysical properties, including fluidity, permeability, and electrical potential.
Membrane Fluidity
Numerous reports suggest that the biological effects of polyphenols and other lipophilic compounds are attributable to their impact on membrane characteristics, such as fluidity.[7] While not directly measured for this compound, it is hypothesized that its presence within the membrane could disrupt the ordered packing of lipid acyl chains, leading to an increase in membrane fluidity. Conversely, interaction with the more ordered lipid rafts could lead to a localized decrease in fluidity.
Membrane Permeability and Integrity
Studies on α-bisabolol have demonstrated that it can induce a loss of cellular membrane integrity, leading to increased permeability.[8] This was evidenced by the time-dependent increase in fluorescence of cells treated with the membrane-impermeant nucleic acid stain TO-PRO-3.[8] Furthermore, α-bisabolol was shown to increase the permeability of the plasmatic membrane in Acanthamoeba castellani.[9] It is reasonable to hypothesize that this compound could exert similar effects on membrane permeability.
Mitochondrial Membrane Potential
A key event in the induction of apoptosis is the dissipation of the mitochondrial transmembrane potential (ΔΨm).[8] Treatment of B-Chronic Lymphocytic Leukemia (B-CLL) cells with α-bisabolol led to a detectable dissipation of ΔΨm.[8] This suggests a direct or indirect interaction with the inner mitochondrial membrane, disrupting the electron transport chain and proton gradient. Given that α-bisabolol oxide B also shows potential interaction with mitochondrial proteins like Bcl-xl, it may similarly affect mitochondrial membrane potential.
Implicated Signaling Pathways
The interaction of this compound with cellular membranes can initiate or modulate various signaling cascades. Based on studies of α-bisabolol, several pathways can be implicated.
// Nodes Bisabolol_Oxide_B [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Membrane [label="Cellular Membrane\n(Lipid Rafts)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bid [label="Bid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl_xl [label="Bcl-xl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival\n& Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Bisabolol_Oxide_B -> Membrane [label="Incorporation"]; Membrane -> Bid [label="Modulation"]; Membrane -> PI3K_Akt [label="Disruption"]; Bisabolol_Oxide_B -> Bcl_xl [label="Inhibition", style=dashed]; Bid -> Mitochondria [label="Activation"]; Bcl_xl -> Mitochondria [label="Inhibition", arrowhead=tee]; PI3K_Akt -> Cell_Survival [label="Promotion"]; Mitochondria -> Apoptosis [label="Induction"];
} dot Caption: Potential signaling pathways modulated by this compound.
The anticancer profile of α-bisabolol has been linked to the disruption of the PI3K/Akt/FAK/BRAF pathways and the modulation of the lipid-raft-associated Bid protein.[5] The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its disruption can lead to apoptosis. The interaction with Bid, a pro-apoptotic member of the Bcl-2 family, can trigger the mitochondrial apoptotic cascade. The predicted high-affinity binding of this compound to the anti-apoptotic protein Bcl-xl further supports a role in the intrinsic apoptosis pathway.[6]
Experimental Protocols
To facilitate further research into the membrane interactions of this compound, this section provides detailed methodologies for key experiments.
Membrane Fluidity Assay using Laurdan GP
Principle: Laurdan is a fluorescent probe that exhibits a spectral shift depending on the phase of the lipid bilayer. In the more ordered gel phase, it emits at a shorter wavelength, while in the more fluid liquid-crystalline phase, it emits at a longer wavelength. The Generalized Polarization (GP) value is calculated to quantify membrane fluidity.
Protocol:
-
Cell Culture: Plate cells of interest (e.g., cancer cell lines and non-transformed control cells) in a 96-well plate and culture to 80-90% confluency.
-
Laurdan Staining:
-
Prepare a 1 mM stock solution of Laurdan in DMSO.
-
Dilute the stock solution to a final concentration of 5 µM in serum-free culture medium.
-
Remove the culture medium from the cells and wash twice with PBS.
-
Add the Laurdan staining solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
-
Treatment:
-
Wash the cells twice with PBS to remove excess Laurdan.
-
Add fresh culture medium containing various concentrations of this compound (and a vehicle control).
-
Incubate for the desired treatment time (e.g., 1, 3, 6 hours).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at two emission wavelengths: 440 nm (gel phase) and 490 nm (liquid-crystalline phase), with an excitation wavelength of 350 nm, using a fluorescence plate reader.
-
-
GP Calculation:
-
Calculate the GP value using the formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀), where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.
-
An increase in GP indicates a decrease in membrane fluidity, while a decrease in GP indicates an increase in fluidity.
-
// Nodes Start [label="Start: Plate Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Stain [label="Stain with Laurdan", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure [label="Measure Fluorescence\n(440nm & 490nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="Calculate GP Value", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Assess Fluidity", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Stain; Stain -> Treat; Treat -> Measure; Measure -> Calculate; Calculate -> End; } dot Caption: Workflow for Laurdan GP membrane fluidity assay.
Surface Plasmon Resonance (SPR) for Protein-Ligand Interaction
Principle: SPR measures the binding of an analyte (e.g., this compound) to a ligand (e.g., a membrane-associated protein) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle.
Protocol:
-
Protein Immobilization:
-
Immobilize the purified recombinant target protein (e.g., Bcl-xl) onto a suitable SPR sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Analyte Preparation:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with a small percentage of DMSO to ensure solubility).
-
-
Binding Analysis:
-
Inject the different concentrations of this compound over the sensor chip surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
// Nodes Start [label="Start: Immobilize Protein\non Sensor Chip", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare this compound\nDilutions", fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="Inject Analyte over Chip", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor SPR Signal\n(Sensorgram)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data\n(ka, kd, KD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Determine Binding Kinetics", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare; Prepare -> Inject; Inject -> Monitor; Monitor -> Analyze; Analyze -> End; } dot Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Conclusion and Future Directions
The available evidence, largely inferred from studies on its precursor α-bisabolol, suggests that this compound is a promising candidate for further investigation as a modulator of cellular membrane function. Its lipophilic nature, coupled with in-silico predictions of protein interactions, points towards a mechanism of action that is initiated at the cell membrane.
Future research should focus on direct experimental validation of the hypotheses presented in this guide. Key areas for investigation include:
-
Direct quantification of membrane partitioning and affinity using techniques such as isothermal titration calorimetry (ITC) and fluorescence quenching assays.
-
Detailed characterization of the effects on membrane biophysical properties , including fluidity, thickness, and lipid packing, using techniques like small-angle X-ray scattering (SAXS) and atomic force microscopy (AFM).
-
Elucidation of the specific signaling pathways modulated by this compound through membrane-centric approaches, such as lipid raft isolation and proteomic analysis of raft-associated proteins.
-
In-vivo studies to correlate the observed membrane effects with the pharmacological activities of this compound.
A deeper understanding of the intricate interactions between this compound and cellular membranes will be instrumental in unlocking its full therapeutic potential.
References
- 1. Insight into the apoptosis-inducing action of alpha-bisabolol towards malignant tumor cells: involvement of lipid rafts and Bid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipid rafts and neurodegeneration: structural and functional roles in physiologic aging and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Lipid Domains and Physical Properties of Membranes in the Development of Age-Related Neurodegenerative Diseases - Krasnobaev - Membrane and Cell Biology [journals.eco-vector.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Amoebicidal activity of α-bisabolol, the main sesquiterpene in chamomile (Matricaria recutita L.) essential oil against the trophozoite stage of Acanthamoeba castellani Neff - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Bisabolol Oxide B on the Skin Microbiome: A Prospective Technical Guide
Disclaimer: Direct research on the specific effects of Bisabolol Oxide B on the skin microbiome is limited in publicly available scientific literature. This guide synthesizes information on the well-studied related compound, α-bisabolol, and general principles of skin microbiome research to provide a prospective framework for researchers, scientists, and drug development professionals.
Introduction
The skin microbiome, a complex ecosystem of bacteria, fungi, and viruses, plays a crucial role in maintaining skin health, barrier function, and immune homeostasis.[1] Imbalances in this microbial community, termed dysbiosis, are associated with various inflammatory skin conditions such as atopic dermatitis, acne vulgaris, and psoriasis.[2] Consequently, there is a growing interest in identifying and characterizing compounds that can modulate the skin microbiome to promote a healthy, balanced state.
Bisabolol, a sesquiterpene alcohol found predominantly in German chamomile (Matricaria chamomilla), is a well-known cosmetic ingredient with documented anti-inflammatory, antimicrobial, and soothing properties.[3] While the majority of research has focused on α-bisabolol, chamomile essential oil also contains its oxide derivatives, Bisabolol Oxide A and B, with different chemotypes of the plant showing varying concentrations of these compounds.[4] Given the known biological activities of bisabolol, it is hypothesized that this compound may also exert significant effects on the skin's microbial inhabitants.
This technical guide provides a comprehensive overview of the current understanding of bisabolol's antimicrobial properties and outlines a prospective experimental approach to investigate the specific effects of this compound on the skin microbiome.
Potential Antimicrobial and Anti-inflammatory Mechanisms of Bisabolol Derivatives
While specific data for this compound is scarce, the mechanisms of α-bisabolol provide a foundation for hypothesizing its potential effects.
Antimicrobial Activity
α-Bisabolol has demonstrated a broad spectrum of antimicrobial activity. Its primary mechanisms are thought to involve:
-
Disruption of Cell Membranes: α-Bisabolol can interfere with the integrity of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.[5][6] This disruption can also enhance the efficacy of other antimicrobial agents.[7]
-
Inhibition of Fungal Ergosterol Synthesis: In fungi such as Candida albicans, α-bisabolol has been shown to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[6]
-
Inhibition of Biofilm Formation: Biofilms are structured microbial communities that are notoriously resistant to antimicrobial agents. α-Bisabolol has been observed to inhibit biofilm formation by certain pathogens.[6]
Anti-inflammatory Activity
The anti-inflammatory effects of α-bisabolol are well-documented and are particularly relevant to its potential impact on the skin microbiome, as microbial dysbiosis is often linked to inflammatory responses. Key mechanisms include:
-
Inhibition of Pro-inflammatory Cytokines: α-Bisabolol can reduce the production of key inflammatory mediators such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α).[8] By mitigating the inflammatory cascade, it may help to create a more favorable environment for a healthy microbiome.
Quantitative Data on the Antimicrobial Activity of α-Bisabolol
The following table summarizes the available quantitative data on the antimicrobial activity of α-bisabolol against a range of skin-relevant microorganisms. This data can serve as a benchmark for future studies on this compound.
| Microorganism | Type | Method | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | Microdilution | 1.6 - 3.1 mg/mL (in Salvia runcinata oil) | [9] |
| Staphylococcus epidermidis | Gram-positive bacteria | Microdilution | 1.6 - 3.1 mg/mL (in Salvia runcinata oil) | [9] |
| Pseudomonas aeruginosa | Gram-negative bacteria | Viability Assay | Significant viability loss at 7.5 µM | [10][11] |
| Candida albicans | Fungus | Microdilution | Promising activity, comparable to linalool (B1675412) (MIC: 36 mM) | [9] |
| Trichophyton tonsurans | Dermatophyte fungus | NCCLS Method-38A | 2–8 µg/mL | [10][11] |
| Trichophyton mentagrophytes | Dermatophyte fungus | NCCLS Method-38A | 2–4 µg/mL | [10][11] |
| Trichophyton rubrum | Dermatophyte fungus | NCCLS Method-38A | 0–1 µg/mL | [10][11] |
| Microsporum canis | Dermatophyte fungus | NCCLS Method-38A | 0.5–2.0 µg/mL | [10][11] |
Proposed Experimental Protocols for Investigating the Effect of this compound on the Skin Microbiome
A multi-faceted approach is necessary to thoroughly characterize the impact of this compound on the skin microbiome. This should involve a combination of in vitro and ex vivo models, followed by molecular analysis.
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the direct antimicrobial activity of this compound against a panel of key skin commensals and pathogens.
Methodology:
-
Microorganism Panel:
-
Commensals: Staphylococcus epidermidis, Cutibacterium acnes, Corynebacterium xerosis.
-
Pathogens/Opportunists: Staphylococcus aureus, Pseudomonas aeruginosa, Malassezia furfur.
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial dilutions of this compound in the appropriate growth medium for each microorganism.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate under appropriate conditions (temperature, atmosphere) for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound that visibly inhibits microbial growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Following the MIC assay, subculture aliquots from wells showing no growth onto agar (B569324) plates.
-
Incubate the plates and determine the MBC/MFC as the lowest concentration that results in a significant reduction (e.g., 99.9%) in colony-forming units (CFUs) compared to the initial inoculum.
-
In Vitro Skin Model Co-culture
Objective: To assess the effect of this compound on a simplified skin microbiome in a more physiologically relevant environment.
Methodology:
-
Model System: Utilize a 3D reconstructed human epidermis model or co-culture of keratinocytes and fibroblasts.
-
Microbial Inoculation: Inoculate the surface of the skin model with a defined consortium of skin microorganisms (e.g., S. epidermidis and S. aureus).
-
Treatment: Apply a topical formulation containing this compound to the skin model. Include a vehicle control.
-
Incubation: Incubate the co-culture for a specified period (e.g., 24-72 hours).
-
Analysis:
-
Microbial Viability: Quantify the number of viable bacteria of each species using selective agar plating and CFU counting.
-
Host Response: Analyze the supernatant for the presence of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.
-
Gene Expression: Perform qPCR on the skin model to assess changes in the expression of genes related to inflammation and barrier function.
-
Ex Vivo Human Skin Explant Model
Objective: To evaluate the impact of this compound on the native microbiome of human skin.
Methodology:
-
Skin Samples: Obtain fresh human skin explants from cosmetic surgeries.
-
Treatment: Apply a topical formulation with this compound to the epidermal surface of the explants. Use a vehicle control on separate explants from the same donor.
-
Incubation: Maintain the explants in a suitable culture medium for a defined period.
-
Microbiome Analysis:
-
Sample Collection: Sample the skin surface using swabs or by taking biopsies.
-
DNA Extraction: Extract total DNA from the collected samples.
-
Sequencing:
-
Bioinformatic Analysis: Analyze the sequencing data to identify changes in microbial taxa abundance, diversity indices (alpha and beta diversity), and functional pathways in response to this compound treatment.
-
Visualizations: Signaling Pathways and Experimental Workflows
Proposed Experimental Workflow
References
- 1. Sample Preparation Protocols for Skin Microbiome Sequencing - CD Genomics [cd-genomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Skincare Benefits of Bisabolol 🌼 Soothing Chamomile Extract [dalton-cosmetics.com]
- 4. iiste.org [iiste.org]
- 5. regimenlab.com [regimenlab.com]
- 6. benchchem.com [benchchem.com]
- 7. Sensitization of Staphylococcus aureus and Escherichia coli to antibiotics by the sesquiterpenoids nerolidol, farnesol, bisabolol, and apritone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. doctorecksteinusa.com [doctorecksteinusa.com]
- 9. nanu-skincare.com [nanu-skincare.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. researchgate.net [researchgate.net]
- 12. Skin microbiome surveys are strongly influenced by experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of protocols for characterization of the human skin microbiome using shotgun metagenomics and comparative analysis with 16S metabarcoding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC Analysis of Bisabolol Oxide B in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide B is a sesquiterpenoid ether and a significant bioactive compound found in the essential oils of various plants, most notably German chamomile (Matricaria recutita L.). It, along with its isomer bisabolol oxide A and α-bisabolol, contributes to the anti-inflammatory, antimicrobial, and other therapeutic properties of these essential oils. Accurate and precise quantification of this compound is crucial for the quality control of essential oils, standardization of herbal formulations, and in the research and development of new pharmaceuticals and cosmetic products. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used analytical technique for the quantitative analysis of such non-volatile or thermally labile compounds.
This application note provides a detailed protocol for the HPLC analysis of this compound in essential oils, including sample preparation, chromatographic conditions, and method validation parameters.
Experimental Protocols
Sample Preparation
The preparation of the essential oil sample is a critical step to ensure accurate and reproducible HPLC analysis. The goal is to dilute the oil in a suitable solvent and remove any particulate matter.
Materials:
-
Essential oil sample
-
Methanol (B129727) (HPLC grade)
-
Volumetric flasks
-
Micropipettes
-
Syringe filters (0.45 µm, PTFE or other suitable material)
-
Vortex mixer
Protocol:
-
Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the oil and vortex for 30 seconds to ensure complete dissolution.
-
Make up the volume to 10 mL with methanol to achieve a stock solution concentration of approximately 10 mg/mL.
-
Perform a further dilution by transferring 1 mL of the stock solution into another 10 mL volumetric flask and making it up to the mark with the mobile phase. This results in a working sample solution of approximately 1 mg/mL.[1]
-
Prior to injection into the HPLC system, filter the working sample solution through a 0.45 µm syringe filter to remove any particulate matter that could interfere with the analysis or damage the HPLC column.[2]
HPLC Instrumentation and Conditions
This section details the instrumental setup and chromatographic parameters for the analysis of this compound. The following conditions are based on established methods for the analysis of related sesquiterpenes in essential oils and can be optimized for specific laboratory instrumentation.[2][3]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (80:20, v/v)[4][5] |
| Flow Rate | 1.0 mL/min[2][4] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Run Time | Approximately 15-20 minutes (adjust as needed based on system and sample) |
Data Presentation
The following tables summarize quantitative data for this compound and related compounds found in chamomile essential oil from various studies. This data highlights the natural variability of these compounds.
Table 1: Quantitative Analysis of Key Sesquiterpenoids in Matricaria chamomilla L. Essential Oil
| Compound | Content Range (%) | Reference |
| α-Bisabolol | 24.0 - 41.5 | [6] |
| This compound | 3.6 - 20.42 | [6] |
| Bisabolol Oxide A | 1.0 - 36.2 | [6] |
| Chamazulene | 5.0 - 24.0 | [6] |
| Bisabolone Oxide | 2.0 - 7.0 | [6] |
Table 2: Example of Method Validation Parameters for a Related Sesquiterpene (α-Bisabolol) by HPLC-UV
Note: These parameters for α-bisabolol can serve as a benchmark for the validation of a this compound method.
| Validation Parameter | Result | Reference |
| Linearity (R²) | 0.9999 | [3] |
| Range | 0.02 - 0.64 mg/mL | [3] |
| Limit of Detection (LOD) | 0.0005 mg/mL | [3] |
| Limit of Quantification (LOQ) | 0.0016 mg/mL | [3] |
| Accuracy (Mean Recovery) | 100.69% ± 1.05% | [3] |
| Precision (RSD%) | ≤ 3.03% | [3] |
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Validation of a high-performance liquid chromatography method for the determination of (-)-alpha-bisabolol from particulate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note & Protocol: Quantitative Analysis of Bisabolol Oxide B in Complex Mixtures by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide B, a prominent oxygenated sesquiterpene found in essential oils, most notably from German chamomile (Matricaria chamomilla L.), has garnered significant interest for its potential therapeutic properties. Accurate quantification of this compound in complex matrices such as essential oils, herbal extracts, and pharmaceutical formulations is crucial for quality control, standardization, and pharmacological studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound.[1] This application note provides a detailed protocol for the quantification of this compound using a validated GC-MS method.
Experimental Protocols
Materials and Reagents
-
Solvents: Hexane (B92381) or Ethyl Acetate (B1210297) (GC grade or higher)
-
Internal Standard (IS): n-Tridecane or Dodecane
-
Reference Standard: Certified this compound
-
Sample Matrix: Essential oil, plant extract, or formulated product.
Sample Preparation
A critical step for accurate quantification is the preparation of a homogenous and particle-free sample.
-
Essential Oils:
-
Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.
-
Add a known concentration of the internal standard solution (e.g., 100 µg/mL of n-tridecane in ethyl acetate).[2][3]
-
Dilute to the mark with ethyl acetate.
-
Vortex for 1 minute to ensure thorough mixing.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
-
-
Plant Extracts (Solid or Semi-Solid):
-
Accurately weigh a known amount of the extract (e.g., 100 mg).
-
Add 5 mL of ethyl acetate and the internal standard.
-
Sonication or vortexing can be used to ensure complete dissolution.
-
Centrifuge or filter the sample to remove any particulate matter.
-
Transfer the clear supernatant to a GC vial.
-
-
Aqueous Formulations (Liquid-Liquid Extraction):
-
To 1 mL of the aqueous sample, add 1 mL of a non-polar solvent like hexane or ethyl acetate containing the internal standard.
-
Vortex vigorously for 2 minutes to facilitate the extraction of this compound into the organic layer.
-
Allow the layers to separate.
-
Carefully collect the upper organic layer for GC-MS analysis.[1]
-
Caption: Sample Preparation Workflow for this compound Analysis.
GC-MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[4][5] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Split mode, e.g., 10:1 or 20:1) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[5] |
| Oven Temperature Program | Initial temperature of 50°C, hold for 3 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.[4] |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |
| Ion Source Temperature | 230 °C[4] |
| Quadrupole Temperature | 150 °C[4] |
| Mass Scan Range | m/z 30-500 amu[4] |
| Data Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions for this compound | To be determined from the mass spectrum of a pure standard. Likely prominent ions would be selected for quantification and qualification. |
| Interface Temperature | 280 °C[4] |
Calibration and Quantification
For accurate quantification, an external calibration curve should be prepared using a certified reference standard of this compound.
-
Stock Solution: Prepare a stock solution of this compound in ethyl acetate (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of this compound in the samples. A typical range might be 1-100 µg/mL.
-
Internal Standard: Add a constant concentration of the internal standard to each working standard and sample.
-
Calibration Curve: Inject each working standard into the GC-MS system. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantification: Analyze the prepared samples and use the calibration curve to determine the concentration of this compound.
Data Presentation
The following table summarizes example quantitative data for this compound found in various chamomile essential oil samples, as reported in the literature.
| Sample Source | This compound Concentration (% of essential oil) | Reference |
| Commercial Chamomile Flowers | 6.57 ± 1.20 | [6] |
| Commercial Chamomile Teabags | 23.65 ± 3.27 | [6] |
| Chamomile Essential Oil (Retail Pharmacy) | Not explicitly stated as a major component | [6] |
| Chamomile from Xinjiang (XJ), China | Part of a combined average of 3.41 µg/mL for bisabolol and its oxides | [4][7] |
| Chamomile from Shandong (SD), China | Part of a combined average of 4.68 µg/mL for bisabolol and its oxides | [4][7] |
| Chamomile from Hebei (HB), China | Part of a combined average of 2.84 µg/mL for bisabolol and its oxides | [4][7] |
| Chamomile from Germany (GER) | Part of a combined average of 1.83 µg/mL for bisabolol and its oxides | [4][7] |
| Chamomile Essential Oil (Hydrodistillation) | 21.06 - 25.83 | [8] |
Method Validation
To ensure the reliability of the quantitative results, the analytical method should be validated according to established guidelines (e.g., AOAC, ICH).[2][3] Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be > 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. For similar terpene compounds, LOD and LOQ have been reported as 0.25 µg/mL and 0.75 µg/mL, respectively.[2][3]
-
Accuracy: Determined by recovery studies on spiked samples. Recoveries are typically expected to be within 80-120%.
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the relative standard deviation (%RSD). The %RSD should generally be less than 15%.
Visualization of the Analytical Workflow
Caption: Workflow for GC-MS Quantification of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in complex mixtures using GC-MS. The described methodology, including sample preparation, instrumental conditions, and validation procedures, offers a robust framework for researchers, scientists, and drug development professionals to accurately determine the concentration of this important bioactive compound. Adherence to these protocols will ensure reliable and reproducible data for quality control and research applications.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomila L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
- 7. GC–MS Combined with Fast GC E-Nose for the Analysis of Volatile Components of Chamomile (Matricaria chamomilla L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ricerca.unich.it [ricerca.unich.it]
Application Notes and Protocols for the Chiral Separation of Bisabolol Oxide B Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide B is a significant oxygenated sesquiterpene found predominantly in German chamomile (Matricaria recutita) and is a primary oxidation product of α-bisabolol.[1] This compound, along with its isomer bisabolol oxide A, contributes to the pharmacological profile of chamomile oil, which is known for its anti-inflammatory, antihyperalgesic, and antiedematous properties.[1][2] Given that the biological activity of chiral molecules often resides in one specific enantiomer, the ability to separate and characterize the individual enantiomers of this compound is crucial for understanding their specific pharmacological and toxicological profiles. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Biological Significance of Chirality
The stereochemistry of a molecule can dramatically influence its interaction with biological systems. For the parent compound, (-)-α-bisabolol is the naturally occurring and more biologically potent enantiomer.[3] While specific studies on the differential activity of this compound enantiomers are not widely published, it is reasonable to hypothesize that they too will exhibit enantioselective biological effects. Therefore, the development of robust chiral separation methods is a critical step in enabling further pharmacological investigation.
Recommended Analytical Approaches
Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are powerful techniques for the separation of enantiomers. The choice between these methods will depend on the sample matrix, volatility of the analyte, and available instrumentation. Polysaccharide-based chiral stationary phases (CSPs) are highly recommended for the HPLC separation of this compound due to their broad applicability in separating various chiral compounds, including sesquiterpenoids. For GC, cyclodextrin-based chiral columns are well-suited for the separation of volatile enantiomers like sesquiterpene oxides.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data for the chiral separation of this compound enantiomers by HPLC and GC. These tables are intended to provide an example of the expected performance of the proposed methods.
Table 1: Hypothetical HPLC Separation Data for this compound Enantiomers
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 8.5 | 10.2 |
| Resolution (Rs) | - | 1.8 |
| Capacity Factor (k') | 2.4 | 3.1 |
| Selectivity (α) | - | 1.3 |
Table 2: Hypothetical GC-MS Separation Data for this compound Enantiomers
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (min) | 15.3 | 15.8 |
| Resolution (Rs) | - | 2.1 |
| Peak Area (%) | 50.1 | 49.9 |
| Key Mass Fragments (m/z) | 222, 207, 189 | 222, 207, 189 |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound Enantiomers
Objective: To achieve baseline separation of the enantiomers of this compound using normal-phase chiral HPLC.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Materials:
-
Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane and Isopropanol (IPA).
-
Sample: Racemic this compound standard or sample extract dissolved in the mobile phase.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 95:5 (v/v) n-Hexane:Isopropanol. Degas the mobile phase by sonication or vacuum filtration.
-
Column Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector at 210 nm.
-
Quantification: Determine the relative amounts of each enantiomer by integrating the peak areas.
Protocol 2: Chiral GC-MS Separation of this compound Enantiomers
Objective: To separate and identify the enantiomers of this compound using chiral Gas Chromatography-Mass Spectrometry.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Materials:
-
Chiral Capillary Column: Hydrodex® β-TBDAc (permethylated β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, ultra-high purity.
-
Sample: Racemic this compound standard or sample extract dissolved in a suitable solvent (e.g., hexane).
Procedure:
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-300.
-
-
Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (B92381) (approximately 100 µg/mL).
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Identify the enantiomers based on their retention times and confirm their identity by their mass spectra. Quantify the relative abundance of each enantiomer from the peak areas in the total ion chromatogram.
Visualizations
Caption: Workflow for the chiral HPLC separation of this compound enantiomers.
Caption: Workflow for the chiral GC-MS analysis of this compound enantiomers.
Caption: Hypothetical differential signaling pathways of this compound enantiomers.
References
Enantioselective Synthesis of Bisabolol Oxide B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide B, a sesquiterpenoid found in the essential oil of chamomile (Matricaria recutita), is a molecule of significant interest in the pharmaceutical and cosmetic industries. Its biological activities, which include anti-inflammatory and soothing properties, are closely linked to its specific stereochemistry. The development of synthetic routes that provide enantiomerically pure this compound is therefore of critical importance for its therapeutic and commercial applications.
This document provides detailed application notes and protocols for the enantioselective synthesis of (-)-α-Bisabolol oxide B. As a direct enantioselective synthesis has not been extensively reported, a highly effective two-step strategy is presented. This approach involves the enantioselective synthesis of the key precursor, (-)-α-bisabolol, followed by a diastereoselective epoxidation to yield the target molecule with high stereochemical purity.
Overview of the Synthetic Strategy
The enantioselective synthesis of this compound is achieved through a two-stage process. The initial step establishes the chirality of the precursor molecule, (-)-α-bisabolol, through an asymmetric synthesis. The second step involves a diastereoselective epoxidation of the trisubstituted alkene in (-)-α-bisabolol to introduce the epoxide with the desired syn stereochemistry relative to the existing hydroxyl group.
Data Presentation
The following tables summarize the quantitative data for the key steps in the enantioselective synthesis of this compound.
Table 1: Enantioselective Synthesis of (-)-α-Bisabolol
| Method | Starting Material | Chiral Catalyst/Auxiliary | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Asymmetric Allylation | Geranyl Acetate (B1210297) | Palladium-Sparteine Complex | Ether | -78 to rt | 75 | 96 |
Table 2: Diastereoselective Epoxidation of (-)-α-Bisabolol
| Method | Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) (syn:anti) |
| Titanium Salalen Catalyzed Epoxidation | (-)-α-Bisabolol | Titanium Salalen Complex | 30% aq. H₂O₂ | Dichloromethane | Room Temp. | ~95 | >99:1 |
Experimental Protocols
Step 1: Enantioselective Synthesis of (-)-α-Bisabolol
This protocol is adapted from the enantioselective synthesis reported by Nemoto et al. (Tetrahedron Letters, 1993 , 34, 4939).
Materials:
-
Geranyl Acetate
-
Palladium(II) Acetate (Pd(OAc)₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of Pd(OAc)₂ (0.1 eq) and (-)-sparteine (0.1 eq) in anhydrous Et₂O at room temperature under an inert atmosphere, add a solution of geranyl acetate (1.0 eq) in Et₂O.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of n-BuLi (2.2 eq) in hexanes dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with Et₂O (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford (-)-α-bisabolol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Step 2: Diastereoselective syn-Epoxidation of (-)-α-Bisabolol
This protocol is based on the highly syn-selective epoxidation of chiral allylic alcohols using a titanium salalen catalyst.
Materials:
-
(-)-α-Bisabolol
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Salalen ligand (e.g., (1R,2R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)
-
30% aqueous Hydrogen Peroxide (H₂O₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the salalen ligand (0.02 eq) in anhydrous CH₂Cl₂.
-
Add Ti(OiPr)₄ (0.02 eq) and stir the mixture at room temperature for 30 minutes to form the titanium salalen complex.
-
Add a solution of (-)-α-bisabolol (1.0 eq) in CH₂Cl₂ to the catalyst solution.
-
To the stirred mixture, add 30% aqueous H₂O₂ (1.5 eq) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield (-)-α-Bisabolol oxide B.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.
Mandatory Visualization
Caption: Workflow for the enantioselective synthesis of this compound.
Caption: Proposed mechanism for the diastereoselective epoxidation step.
Application Notes and Protocols for the Extraction and Isolation of Bisabolol Oxide B from German Chamomile (Matricaria chamomilla L.)
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
German chamomile (Matricaria chamomilla L.) is a prominent medicinal plant, the therapeutic efficacy of which is largely attributed to its essential oil. This oil is a complex mixture of bioactive sesquiterpenoids, including (-)-α-bisabolol and its oxides, primarily bisabolol oxide A and bisabolol oxide B. This compound is a significant biomarker for the quality and chemotype of chamomile oil and is actively investigated for its potential anti-inflammatory, antimicrobial, and spasmolytic properties. The concentration of this compound can fluctuate based on the plant's genetic makeup, cultivation environment, and the extraction and isolation methodologies employed.
These application notes provide a comprehensive guide to the extraction of essential oil from German chamomile and the subsequent isolation of this compound. Detailed protocols for common extraction techniques are presented, along with a multi-step chromatographic strategy for the purification of the target compound. This document is intended to assist researchers in selecting appropriate methods and executing them effectively in a laboratory setting.
Data Presentation: Comparative Analysis of Extraction Techniques
The selection of an extraction method is a critical step that influences both the overall yield of the essential oil and the relative abundance of its individual constituents. The following table summarizes quantitative data from various studies, offering a comparative overview of different extraction techniques and their impact on the this compound content in German chamomile essential oil.
| Extraction Method | Plant Material | Essential Oil Yield (%) | This compound Content (%) | Reference(s) |
| Hydrodistillation | Flowers | 0.627 | 8-12 | [1] |
| Steam Distillation | Flowers | 0.03 | 12 (relative %) | [2] |
| Solvent Extraction (Dichloromethane) | Dried Flower Heads | Not specified | Not specified | [3] |
| Supercritical Fluid Extraction (CO2) | Flower Heads | ~1.4 (oil) | Up to 1.4 (in total oil) | [4] |
| Solvent-Free Microwave Extraction (SFME) | Fresh Flowers | 0.083 | Lower than Steam Distillation | [2] |
Experimental Protocols
Protocol 1: Extraction of German Chamomile Essential Oil
This section details three common methods for the extraction of essential oil from German chamomile flowers: hydrodistillation, solvent extraction, and supercritical fluid extraction (SFE).
1.1 Hydrodistillation
Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials.
-
Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask (2 L), condenser, collecting burette.
-
Procedure:
-
Weigh approximately 100 g of dried German chamomile flowers and place them into the 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions, connecting the flask to the heating mantle and the condenser to a circulating water bath.
-
Heat the mixture to boiling. The steam and volatilized essential oil will rise, be condensed, and collected in the burette.
-
Continue the distillation for 3-4 hours, or until no more oil is collected.
-
Allow the apparatus to cool to room temperature.
-
Carefully collect the blue-colored essential oil from the burette.
-
Dry the collected oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the essential oil in a sealed, dark glass vial at 4°C.
-
1.2 Solvent Extraction
Solvent extraction is an alternative method that can yield a more concentrated extract containing both volatile and non-volatile compounds.
-
Apparatus: Erlenmeyer flask (500 mL), magnetic stirrer and stir bar, filtration apparatus (e.g., Buchner funnel and filter paper), rotary evaporator.
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂), analytical grade.
-
Procedure:
-
Weigh approximately 50 g of finely ground, dried chamomile flowers and place them into the 500 mL Erlenmeyer flask.
-
Add 250 mL of dichloromethane to the flask.
-
Stir the mixture at room temperature for 4-6 hours using a magnetic stirrer.
-
Filter the mixture through a Buchner funnel to separate the plant material from the solvent extract.
-
Wash the plant material with an additional 50 mL of dichloromethane to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting oleoresin, a viscous liquid, contains the essential oil. Store it in a sealed, dark glass vial at 4°C.
-
1.3 Supercritical Fluid Extraction (SFE)
SFE using carbon dioxide (CO₂) is a "green" technology that offers high selectivity and yields a solvent-free extract.
-
Apparatus: Supercritical fluid extractor.
-
Solvent: Supercritical grade carbon dioxide.
-
Procedure:
-
Pack the extractor vessel with approximately 100 g of dried and ground chamomile flowers.
-
Set the extraction parameters. Optimal conditions for bisabolol oxides are typically around 250 bar and 40°C.
-
Pressurize the system with CO₂ to the desired pressure and temperature.
-
Initiate the extraction process, allowing the supercritical CO₂ to flow through the plant material.
-
The extract-laden CO₂ is then depressurized in a separator, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Collect the extract from the separator.
-
Store the extract in a sealed, dark glass vial at 4°C.
-
Protocol 2: Isolation of this compound by Column Chromatography
This protocol describes a two-stage column chromatography procedure for the isolation of this compound from the essential oil or oleoresin obtained in Protocol 1.
2.1 Stage 1: Initial Fractionation by Silica (B1680970) Gel Column Chromatography
This initial step aims to separate the complex essential oil into fractions with decreasing polarity.
-
Apparatus: Glass chromatography column (e.g., 50 cm length x 3 cm diameter), fraction collector, rotary evaporator.
-
Stationary Phase: Silica gel 60 (particle size 0.063-0.200 mm).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297).
-
Procedure:
-
Prepare a slurry of silica gel in n-hexane and carefully pack the chromatography column.
-
Dissolve 1-2 g of the chamomile essential oil or oleoresin in a minimal amount of n-hexane.
-
Load the sample onto the top of the silica gel column.
-
Begin elution with 100% n-hexane, collecting fractions of approximately 20 mL.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20 n-hexane:ethyl acetate).
-
Monitor the separation by thin-layer chromatography (TLC) using the same solvent system. Visualize spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).
-
Combine fractions containing compounds with similar Rf values to this compound.
-
Concentrate the combined fractions using a rotary evaporator.
-
2.2 Stage 2: Purification of this compound by Preparative HPLC
This final step utilizes high-performance liquid chromatography for the fine purification of this compound.
-
Apparatus: Preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column suitable for preparative scale separations.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio should be optimized based on analytical HPLC of the enriched fraction from Stage 1. A common starting point is a gradient from 60:40 to 80:20 acetonitrile:water over 30 minutes.
-
Procedure:
-
Dissolve the enriched fraction from Stage 1 in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Equilibrate the preparative HPLC column with the initial mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the gradient elution and monitor the separation at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC and its identity by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Remove the solvent from the collected fraction under reduced pressure to obtain pure this compound.
-
Visualizations
Caption: Workflow for the extraction of essential oil from German chamomile and the subsequent isolation of this compound.
References
Cell-based Assays for Evaluating the Anti-inflammatory Activity of Bisabolol Oxide B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide B, a natural sesquiterpene found in chamomile (Matricaria recutita L.), is gaining interest for its potential therapeutic properties, including its anti-inflammatory effects.[1] This document provides detailed application notes and protocols for a suite of cell-based assays to characterize the anti-inflammatory activity of this compound. These assays are designed to quantify its effects on key inflammatory mediators and elucidate its mechanism of action through major inflammatory signaling pathways. While specific data on this compound is emerging, the methodologies presented here are based on established protocols for the closely related and well-studied compounds, α-bisabolol and β-bisabolol, and provide a robust framework for investigation.
Overview of Anti-inflammatory Signaling Pathways
Inflammatory responses at the cellular level are largely orchestrated by the activation of key signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), activate cell surface receptors like Toll-like receptor 4 (TLR4). This initiates a cascade of intracellular events leading to the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][4]
-
NF-κB Signaling Pathway: In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory proteins.[5]
-
MAPK Signaling Pathway: The MAPK family, which includes p38, JNK, and ERK, is another critical regulator of inflammation. Their activation leads to the phosphorylation of various transcription factors that also control the expression of inflammatory genes.[6]
Bisabolol has been shown to exert its anti-inflammatory effects by inhibiting both the NF-κB and MAPK signaling pathways.[3][6]
Data Presentation: Efficacy of Bisabolol in In Vitro Anti-inflammatory Assays
The following tables summarize the inhibitory effects of bisabolol (α and β isomers) on the production of key inflammatory mediators in various cell-based assays. This data can serve as a benchmark when evaluating the activity of this compound.
Table 1: Effect of Bisabolol on Macrophage Viability
| Concentration of Bisabolol (µg/mL) | Cell Line | Assay | Cell Viability (%) |
| Up to 100 | Peritoneal Macrophages | Not specified | Non-toxic |
| 1.6 - 50.0 | RAW 264.7, 3T3, HS27 | Not specified | Non-toxic[7] |
Table 2: Inhibition of Pro-inflammatory Mediators by β-Bisabolol in LPS-Stimulated RAW 264.7 Macrophages
| Mediator | Concentration of β-Bisabolol (µg/mL) | Maximal Inhibition (%) |
| Nitric Oxide (NO) | 50.0 | 55.5[4][7] |
| Prostaglandin E2 (PGE2) | 50.0 | 62.3[4][7] |
| Tumor Necrosis Factor-α (TNF-α) | 50.0 | 45.3[4][7] |
| Interleukin-6 (IL-6) | 50.0 | up to 63.5 (in HS27 cells) |
| Interleukin-8 (IL-8) | 50.0 | 41.5 (in HS27 cells)[7] |
Experimental Protocols
Disclaimer: The following protocols are based on established methods for α- and β-bisabolol. Researchers should optimize these protocols for their specific experimental conditions and for testing this compound.
Protocol 1: Cell Culture and Treatment
This initial protocol outlines the general procedure for culturing and treating macrophages to induce an inflammatory response.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[5]
-
Seeding: Seed the cells in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, 6-well plates for protein extraction) at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[5]
-
Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.[5]
-
Stimulation: Add LPS (typically 1 µg/mL) to the wells to induce an inflammatory response and incubate for the desired time (e.g., 24 hours for cytokine and nitric oxide analysis).[5]
-
Sample Collection: After incubation, collect the cell culture supernatant for nitric oxide and cytokine analysis. The cells can be lysed for protein or RNA extraction.[5]
Protocol 2: Cell Viability Assay (MTT Assay)
It is crucial to assess the cytotoxicity of this compound to ensure that any observed anti-inflammatory effects are not due to cell death.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Materials:
-
Collected cell culture supernatant
-
Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
Procedure:
-
In a 96-well plate, add a specific volume of the collected cell culture supernatant.
-
Add an equal volume of Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.[5]
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.
Materials:
-
Collected cell culture supernatant
-
Commercial ELISA kits for TNF-α and IL-6
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the specific kits.[5]
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance using a microplate reader at the wavelength specified in the kit protocol.
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.[5]
Protocol 5: Western Blotting for Signaling Pathway Analysis
Western blotting is used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
Materials:
-
Cell lysates
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) reagent
Procedure:
-
After treatment, lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound is hypothesized to inhibit the NF-κB signaling pathway.
Caption: Postulated inhibition of the MAPK signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General workflow for assessing the anti-inflammatory activity of this compound.
References
- 1. In Vitro Anti-Inflammatory and Anticancer Evaluation of Mentha spicata L. and Matricaria chamomilla L. Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Bisabolol Oxide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide B, a sesquiterpene found in chamomile and other medicinal plants, has demonstrated significant potential as an anti-inflammatory agent. This document provides a comprehensive overview of the in vitro protocols to assess the anti-inflammatory properties of this compound. The primary focus is on its ability to modulate key inflammatory mediators and signaling pathways in a lipopolysaccharide (LPS)-stimulated macrophage model. Key mediators of inflammation, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), are central to this analysis. The production of these molecules is primarily regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1]
Data Presentation
The anti-inflammatory effects of bisabolol and its derivatives are concentration-dependent. The following tables summarize the quantitative data on the inhibition of key inflammatory mediators by bisabolol in LPS-stimulated RAW 264.7 macrophages.
| Concentration (µg/mL) | NO Inhibition (%) | PGE2 Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1.6 | - | 35.2 (CGT Oil) | - | 19.6 (CGT Oil) |
| 50.0 | 55.5 | 62.3 | 45.3 | 49.5 (CGT Oil) |
Data for β-bisabolol and Cotton Gin Trash (CGT) oil containing β-bisabolol.[2] Maximal inhibition by β-bisabolol was observed at 50.0 µg/mL for NO, PGE2, and TNF-α in RAW cells.[2]
Experimental Protocols
A widely used in vitro model for screening anti-inflammatory agents involves the use of murine macrophage cell line RAW 264.7 stimulated with LPS.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.[3]
Assessment of Cytotoxicity (MTT Assay)
Prior to anti-inflammatory assays, it is crucial to determine the non-toxic concentration range of this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1.6 to 100 µg/mL) for 24 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells). Non-toxic concentrations of β-bisabolol have been reported to be in the range of 1.6–50.0 µg/mL.[2][4][5]
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
The overproduction of NO is a hallmark of inflammation.[2] The Griess assay is a simple and sensitive colorimetric method to measure nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant.[3][6]
-
Procedure:
-
Seed RAW 264.7 cells (2 x 10^5 cells/well) in a 24-well plate and allow them to adhere overnight.[3]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.[3]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[3]
-
Collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
-
Measurement of Prostaglandin E2 (PGE2) Production (ELISA)
PGE2 is a key inflammatory mediator synthesized by cyclooxygenase-2 (COX-2).[1] Its levels in the cell culture supernatant can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Procedure:
-
Follow the cell seeding, pre-treatment, and LPS stimulation steps as described for the NO assay.
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions.[7][8][9][10] This typically involves the competition between PGE2 in the sample and a labeled PGE2 for binding to a limited amount of anti-PGE2 antibody.
-
The absorbance is read, and the concentration of PGE2 is calculated based on a standard curve. The signal is inversely proportional to the amount of PGE2 in the sample.[7]
-
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) (ELISA)
TNF-α and IL-6 are key pro-inflammatory cytokines that play a crucial role in the inflammatory cascade.[1]
-
Procedure:
-
Seed RAW 264.7 cells, pre-treat with this compound, and stimulate with LPS as previously described.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.[3]
-
Western Blot Analysis for Protein Expression (iNOS, COX-2, p-NF-κB, p-MAPKs)
Western blotting is used to determine the effect of this compound on the expression of key inflammatory proteins.
-
Procedure:
-
After treatment, lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against iNOS, COX-2, phosphorylated NF-κB p65, and phosphorylated MAPKs (ERK, JNK, p38).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Signaling Pathways and Experimental Workflow Visualization
The anti-inflammatory effects of bisabolol are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[3]
Caption: Experimental workflow for in vitro anti-inflammatory assays.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. file.elabscience.com [file.elabscience.com]
Application Notes and Protocols for Topical Delivery of Bisabolol Oxide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide B, a sesquiterpene found in chamomile and other plants, is recognized for its potential anti-inflammatory and soothing properties, making it a compound of interest for topical formulations.[1] Like its more studied counterpart, α-bisabolol, this compound is a lipophilic molecule, which presents challenges for its direct application to the skin and necessitates the use of advanced delivery systems to enhance its stability, solubility, and skin penetration.[2] This document provides detailed application notes and protocols for the formulation of this compound into nano-sized delivery systems, such as nanoemulsions and liposomes, for improved topical application. While specific formulation data for this compound is limited, the following sections leverage data from its close analogue, α-bisabolol, to provide a comprehensive guide.
Data Presentation: Formulation Characterization
The following tables summarize quantitative data for nano-sized formulations containing α-bisabolol, which can serve as a benchmark for the development of this compound formulations.
Table 1: Physicochemical Properties of α-Bisabolol Nanoemulsions and Nanoparticles
| Formulation Type | Active Compound | Concentration (% w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoemulsion | α-Bisabolol | 1.0 | 14.0 ± 0.8 | 0.13 ± 0.02 | +7.5 ± 1.9 | Not Reported | [3][4] |
| Lipid-Core Nanocapsules | α-Bisabolol | 1.0 (mg/mL) | 160 ± 10 | 0.10 ± 0.06 | -8.1 ± 1.0 | 99.78 ± 1.8 | [5] |
| Polyglyceryl-4 Caprate Nanoparticles | α-Bisabolol | 10.0 | Not Specified | Not Specified | Not Specified | 81.34 | [6] |
Table 2: In Vitro Release and Permeation Data for α-Bisabolol Formulations
| Formulation / System | Membrane | Cumulative Release after 120h (%) | Skin Permeation Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) | Reference |
| Polycaprolactone (PCL) Membrane | Synthetic | ~6 | Not Reported | Not Reported | [7] |
| Chitosan/Guar Gum (Ch-G) Membrane | Synthetic | ~24 | Not Reported | Not Reported | [7] |
| HPMC™ K100 Film | Porcine Esophageal Epithelium | Not Applicable | Decreased (vs. control) | Decreased (vs. control) | [8][9] |
Note: One study found that α-bisabolol decreased the permeation flux of local anesthetics through the buccal mucosa, suggesting its effects can be formulation- and drug-dependent.[8][9]
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using a high-energy homogenization method.
Materials:
-
This compound
-
Oil Phase (e.g., Medium-Chain Triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Span 80)
-
Deionized Water
Equipment:
-
High-shear homogenizer or microfluidizer
-
Magnetic stirrer
-
Beakers and graduated cylinders
Procedure:
-
Oil Phase Preparation: Dissolve a predetermined amount of this compound in the selected oil phase.
-
Aqueous Phase Preparation: In a separate beaker, dissolve the surfactant (Tween 80) in deionized water.
-
Co-surfactant Addition: Add the co-surfactant (Span 80) to the oil phase and mix thoroughly.
-
Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer to form a coarse emulsion.
-
Homogenization: Subject the coarse emulsion to high-energy homogenization using a microfluidizer or high-shear homogenizer to reduce the droplet size to the nano-range.[5]
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Protocol 2: Preparation of this compound Liposomes
This protocol details the thin-film hydration method for preparing liposomes encapsulating this compound.[10]
Materials:
-
This compound
-
Phospholipids (e.g., Soy Lecithin, Phosphatidylcholine)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform:Methanol mixture, 2:1 v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
Equipment:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Probe sonicator or extruder
-
Vortex mixer
Procedure:
-
Lipid Dissolution: Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure and at a temperature above the lipid transition temperature. A thin, uniform lipid film will form on the inner wall of the flask.[10]
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding PBS (pH 7.4) to the flask and agitating using a vortex mixer. This process should be performed at a temperature above the lipid's phase transition temperature to form multilamellar vesicles (MLVs).[10]
-
Size Reduction: To obtain small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.[10]
-
Purification: Remove any unencapsulated this compound by centrifugation or dialysis.
-
Characterization: Determine the particle size, PDI, zeta potential, and encapsulation efficiency of the prepared liposomes.
Protocol 3: In Vitro Skin Permeation Study
This protocol describes the use of Franz diffusion cells to evaluate the skin permeation of this compound from a topical formulation.
Materials:
-
This compound formulation (e.g., nanoemulsion, liposomal gel)
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., PBS with a solubilizing agent like Tween 80 to maintain sink conditions)
-
Franz diffusion cells
Equipment:
-
Franz diffusion cell apparatus with a circulating water bath
-
Magnetic stirrers
-
Syringes and needles
-
HPLC system for analysis
Procedure:
-
Skin Preparation: Thaw the excised skin at room temperature and cut it into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[11]
-
Equilibration: Allow the system to equilibrate for 30 minutes.
-
Formulation Application: Apply a known amount of the this compound formulation onto the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.[11]
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area of skin over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Protocol 4: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound in formulation and permeation samples.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Chromatographic Conditions (starting point):
-
Mobile Phase: Acetonitrile and water (e.g., 80:20 v/v, isocratic)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 210-220 nm (requires optimization)
-
Column Temperature: 25°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase and create a series of calibration standards.
-
Sample Preparation:
-
Formulation: Dilute the formulation with the mobile phase and filter through a 0.45 µm syringe filter.
-
Permeation Samples: Directly inject the collected samples from the Franz diffusion cell study after filtering.
-
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
References
- 1. ijdmsrjournal.com [ijdmsrjournal.com]
- 2. nanu-skincare.com [nanu-skincare.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. α-bisabolol-loaded lipid-core nanocapsules reduce lipopolysaccharide-induced pulmonary inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Assessing α-Bisabolol as a Transmucosal Permeation Enhancer of Buccal Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
Application Note & Protocol: Validated Analytical Method for the Quantification of Bisabolol Oxide B
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisabolol oxide B is a sesquiterpenoid commonly found as a significant constituent in the essential oil of German chamomile (Matricaria chamomilla L.).[1][2][3][4][5] It is recognized as one of the characteristic oxygenated sesquiterpenes in chamomile oil, alongside α-bisabolol and bisabolol oxide A.[1][2][3][4] The quantification of this compound is crucial for the quality control of chamomile extracts and derived products, as well as for research into its potential pharmacological activities. This document provides a detailed protocol for a validated analytical method for the quantification of this compound, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS), a technique widely employed for the analysis of volatile compounds in essential oils.[1][2][3][6]
Principle
The analytical method is based on the separation and quantification of this compound from a sample matrix using GC-MS. The sample, typically an essential oil or a formulation containing it, is prepared and injected into the gas chromatograph. The compounds are separated based on their volatility and interaction with the stationary phase of the GC column. The mass spectrometer then detects and identifies the eluted compounds based on their mass-to-charge ratio and fragmentation patterns. Quantification is achieved by comparing the peak area of this compound in the sample to that of a calibration curve prepared with a certified reference standard.
Experimental Protocols
1. Materials and Reagents
-
Reference Standard: this compound (purity ≥95%)
-
Internal Standard (IS): n-Tridecane or Octadecane (purity ≥99%)[6]
-
Solvents: Ethyl acetate (B1210297) (HPLC grade), n-Hexane (HPLC grade), Methanol (HPLC grade)[6]
-
Anhydrous Sodium Sulfate (B86663) [6]
-
Sample: Essential oil of Matricaria chamomilla or a formulation containing this compound.
2. Instrumentation
A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is required. The following is an example of suitable instrumentation and parameters, which may be adapted based on the specific equipment available.
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Mass Spectrometer: Agilent 5975C MS system or equivalent.
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]
-
Autosampler: For automated injections.
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of ethyl acetate.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of n-Tridecane (or Octadecane) and dissolve it in 10 mL of ethyl acetate.[6]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution with ethyl acetate to achieve concentrations ranging from 0.5 µg/mL to 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 10 µg/mL.
-
Sample Preparation:
-
For essential oil samples, accurately weigh approximately 100 mg of the oil and dissolve it in 10 mL of ethyl acetate.
-
Add the internal standard to a final concentration of 10 µg/mL.
-
If the sample contains water, pass it through a small column of anhydrous sodium sulfate to remove the moisture.[6]
-
For other formulations, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be required to isolate this compound. The final extract should be dissolved in ethyl acetate containing the internal standard.
-
4. GC-MS Operating Conditions
The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and column.
-
Injector Temperature: 250 °C[1]
-
Injection Volume: 1 µL
-
Split Ratio: 30:1[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 4 °C/min.
-
Ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM ions for this compound: To be determined from the mass spectrum of the reference standard. Key fragments of related bisabolol oxides include m/z 238, 220, 179, 161, 143, and 105.[8]
-
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
1. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample (matrix without the analyte). The mass spectrum of the peak in the sample should match that of the reference standard.
2. Linearity
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze the prepared calibration standards in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area ratio of analyte to IS vs. concentration) should be ≥ 0.99.[6]
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Acceptance Criteria: The mean recovery should be within 90-110%.
4. Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the samples on different days, by different analysts, or with different equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations in the GC-MS parameters, such as injector temperature (±5 °C), flow rate (±0.1 mL/min), and oven temperature ramp rate (±0.2 °C/min).
-
Acceptance Criteria: The RSD of the results should be ≤ 5%.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.5 | Insert Data |
| 1.0 | Insert Data |
| 5.0 | Insert Data |
| 10.0 | Insert Data |
| 25.0 | Insert Data |
| 50.0 | Insert Data |
| 100.0 | Insert Data |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Accuracy (Recovery) Data
| Spiked Level (%) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80 | Insert Data | Insert Data | Insert Data | \multirow{3}{*}{90-110%} |
| 100 | Insert Data | Insert Data | Insert Data | |
| 120 | Insert Data | Insert Data | Insert Data |
Table 3: Precision Data
| Precision | Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Standard Deviation | RSD (%) |
| Repeatability (Intra-day) | Insert Data | Insert Data | Insert Data | ≤ 5% |
| Intermediate (Inter-day) | Insert Data | Insert Data | Insert Data | ≤ 5% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | Insert Data |
| Limit of Quantitation (LOQ) | Insert Data |
Visualization
The overall workflow of the analytical method validation for this compound quantification is depicted in the following diagram.
Caption: Workflow for Analytical Method Validation.
The described GC-MS method provides a reliable and robust approach for the quantification of this compound in various samples, particularly in essential oils and related products. The comprehensive validation ensures that the method is accurate, precise, and specific for its intended use in quality control and research applications. The detailed protocol and validation parameters serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. GC–MS Combined with Fast GC E-Nose for the Analysis of Volatile Components of Chamomile (Matricaria chamomilla L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a RP-HPLC-DAD Method for Chamomile (Matricaria recutita) Preparations and Assessment of the Marker, Apigenin-7-glucoside, Safety and Anti-Inflammatory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Increase of Chamazulene and α-Bisabolol Contents of the Essential Oil of German Chamomile (Matricaria chamomila L.) Using Salicylic Acid Treatments under Normal and Heat Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
Application Notes and Protocols: Bisabolol Oxide B as a Marker Compound in Chamomile Chemotypes
Audience: Researchers, scientists, and drug development professionals.
Introduction
German chamomile (Matricaria chamomilla L.) is a widely recognized medicinal plant, with its therapeutic properties primarily attributed to the chemical constituents of its essential oil. Among these, the sesquiterpenoids, including α-bisabolol and its oxides (A and B), as well as chamazulene, are of significant interest.[1][2][3][4][5] The relative concentrations of these compounds vary considerably among different chamomile populations, leading to the classification of various chemotypes. Bisabolol oxide B, in conjunction with other key compounds, serves as a critical marker for the chemical classification and quality assessment of chamomile raw materials and derived products.[1][2][3][4] These application notes provide a summary of quantitative data for different chemotypes and detailed protocols for their analysis.
Data Presentation: Quantitative Analysis of Chamomile Chemotypes
The composition of chamomile essential oil, particularly the content of bisabolol oxides, α-bisabolol, and chamazulene, is a key determinant of its chemotype. The following tables summarize the quantitative data from various studies, showcasing the diversity in chemical profiles.
Table 1: Percentage of Key Marker Compounds in Different Chamomile Chemotypes/Varieties
| Chemotype/Variety/Origin | α-Bisabolol Oxide B (%) | α-Bisabolol Oxide A (%) | α-Bisabolol (%) | Chamazulene (%) | Reference |
| Type A | 22.43 - 58.85 | - | - | Present | [6] |
| Type B | 5.27 - 8.79 | - | - | - | [6] |
| Type C | 4.37 - 15.41 | - | - | - | [6] |
| Argentina | 50.4 | 11.5 | 6.8 | 10.3 | [6] |
| Hungary | 8.4 | 35.0 | 5.9 | 19.7 | [6] |
| Egypt | 9.5 | 53.6 | 2.9 | 2.7 | [6] |
| Germany | 13.5 | 44.7 | 1.6 | 7.6 | [6] |
| Czechoslovakia | 3.9 | 2.5 | 58.5 | - | [6] |
| Holland | 10.7 | 51.6 | 2.8 | 3.5 | [6] |
| Yugoslavia | 21.3 | 28.6 | 1.7 | 15.8 | [6] |
| 'Zloty Lan' Cultivar | 11.9 | 9.6 | - | - | [6] |
| CIM-Sammohak Cultivar | 1.5 - 16.6 | 0.1 - 41.9 | - | - | [7] |
| Domestic Genotype (Iran) | 5.24 | 31.86 | - | 6.16 | [8] |
| Wild Genotype (Iran) | 1.81 | 2.52 | - | 55.606 | [8] |
| North East India (Steam Distilled) | 16.91 | 16.17 | 23.14 | 5.42 | [9] |
| North East India (Hydrodistilled) | 17.43 | 14.91 | 23.30 | 4.82 | [9] |
| Distillation Samples (HD/MWHD) | 21.06 - 25.83 | 29.71 - 34.41 | - | 4.6 - 5.2 | [10] |
Note: '-' indicates that the data was not provided in the cited source.
Experimental Protocols
The primary analytical technique for the identification and quantification of this compound and other volatile compounds in chamomile essential oil is Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Analysis of Chamomile Essential Oil by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a synthesized methodology based on common practices cited in the literature for the analysis of chamomile essential oil.[9][11][12][13][14]
1. Objective: To identify and quantify this compound and other major volatile components in chamomile essential oil.
2. Materials and Reagents:
-
Dried chamomile flowers
-
Essential oil extraction apparatus (e.g., Clevenger-type for hydrodistillation or steam distillation equipment)[9][15][16]
-
Anhydrous sodium sulfate
-
Hexane (or other suitable solvent, e.g., ethyl acetate) for dilution[14][16]
-
Internal standard (e.g., ethyl caprate)[11]
-
GC-MS system equipped with a mass selective detector and an appropriate capillary column (e.g., HP-5MS, DB-5MS).[9][12]
3. Sample Preparation: Essential Oil Extraction
-
Weigh a suitable amount of dried chamomile flowers (e.g., 50-100 g).[15]
-
Perform hydrodistillation or steam distillation for a period of 3-4 hours to extract the essential oil.[9]
-
Collect the oil and dry it over anhydrous sodium sulfate.
-
Store the essential oil at 4°C in a sealed vial until analysis.[9]
4. GC-MS Analysis:
-
Sample Dilution: Prepare a 1:100 (v/v) dilution of the essential oil in hexane.[14] An internal standard can be added at this stage for quantitative analysis.
-
GC-MS System: Agilent 7890B gas chromatograph coupled with a 5977A mass selective detector or similar.[12][14]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[12]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[12]
-
Injection: Inject 1 µL of the diluted sample in splitless or split mode.[12]
-
Injector Temperature: 250-300°C.[12]
-
Oven Temperature Program:
-
MS Conditions:
5. Data Analysis:
-
Compound Identification: Identify the constituents by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).[11] Further confirmation can be achieved by comparing their retention indices with literature values.
-
Quantification: Determine the relative percentage of each component by peak area normalization. For absolute quantification, use a calibration curve generated from an internal standard.
Mandatory Visualizations
Experimental Workflow
References
- 1. Hydroxylated bisabolol oxides: evidence for secondary oxidative metabolism in Matricaria chamomilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroxylated bisabolol oxides: evidence for secondary oxidative metabolism in Matricaria chamomilla. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. atic.razi.ac.ir [atic.razi.ac.ir]
- 7. tandfonline.com [tandfonline.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. asianpubs.org [asianpubs.org]
- 10. ricerca.unich.it [ricerca.unich.it]
- 11. GC-MS (gas chromatography-mass spectrometry) analysis of the essential oils extracted from German and Roman chamomile flowers [bio-protocol.org]
- 12. Synergistic potentiation of antibiotics by chamomile phytochemicals against multidrug-resistant Helicobacter pylori | springermedizin.de [springermedizin.de]
- 13. GC–MS Combined with Fast GC E-Nose for the Analysis of Volatile Components of Chamomile (Matricaria chamomilla L.) | MDPI [mdpi.com]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. asianpubs.org [asianpubs.org]
- 16. www1.ibb.unesp.br [www1.ibb.unesp.br]
Application Notes and Protocols for In Vitro Models to Study Bisabolol Oxide B Skin Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide B, a sesquiterpenoid compound found in sources like German chamomile (Matricaria recutita), is of growing interest in dermatology and cosmetics for its potential therapeutic properties.[1][2][3] Understanding the extent and rate at which this molecule penetrates the skin barrier is crucial for developing effective topical formulations and performing accurate safety assessments. In vitro models offer a reliable and ethical alternative to animal testing for evaluating dermal absorption, aligning with regulatory guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).[4][5][6][7]
These application notes provide detailed protocols for utilizing two primary in vitro models to assess the skin penetration of this compound: the gold-standard Franz diffusion cell system using excised human or porcine skin, and advanced Reconstructed Human Epidermis (RHE) models.[4][8][9][10][11] The protocols cover skin preparation, permeation studies, stratum corneum tape stripping, and analytical quantification.
Physicochemical Properties of this compound
Understanding the physicochemical properties of a compound is essential for designing and interpreting skin penetration studies. This compound (C₁₅H₂₆O₂) is a lipophilic molecule, a characteristic that generally favors partitioning into the lipid-rich stratum corneum.[2][12][13]
| Property | Value | Source |
| Molecular Weight | 238.37 g/mol | [2] |
| logP (Octanol/Water) | ~3.44 - 3.56 | [12][14] |
| Water Solubility | Low (Predicted: 0.14 g/L) | [14] |
| Class | Sesquiterpenoid, Tetrahydrofuran | [14] |
Key Experimental Protocols
Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells (OECD TG 428)
This protocol describes the measurement of this compound absorption through skin using vertical Franz diffusion cells.[15][16][17][18] This method is considered the "gold standard" for in vitro dermal absorption studies.[4]
1. Materials and Reagents
-
Vertical Franz diffusion cells (e.g., 9 mm orifice, ~5 mL receptor volume)[17]
-
Excised human or porcine skin (full-thickness or dermatomed to ~500 µm)[4][6]
-
Receptor solution: Phosphate-buffered saline (PBS, pH 7.4) with a solubility enhancer (e.g., 2% Oleth-20, 6% PEG-8 Caprylic/Capric Glycerides, or up to 40% ethanol) to maintain sink conditions for the lipophilic this compound.[15]
-
Formulation containing a known concentration of this compound.
-
Positive displacement pipette for accurate application of viscous formulations.
-
Water bath/circulator and magnetic stirrers.
-
Sample collection vials.
-
Ethanol and deionized water for cleaning.
2. Franz Cell Preparation and Assembly
-
Cleaning : Thoroughly clean all Franz cell components (donor and receptor chambers, stir bars) with a suitable solvent like methanol, followed by rinsing with deionized water.[18]
-
Receptor Chamber Filling : Degas the receptor solution to prevent air bubble formation. Fill the receptor chamber, slightly overfilling to create a convex surface. Place a magnetic stir bar inside.[15][18]
-
Skin Membrane Preparation : Thaw frozen skin at room temperature. Cut sections large enough to fit between the donor and receptor chambers. Pre-hydrate the skin in PBS for 30 minutes before mounting.[15]
-
Membrane Mounting : Carefully place the skin membrane (stratum corneum side up) onto the receptor chamber, ensuring no air bubbles are trapped underneath.[18]
-
Assembly : Position the donor chamber on top of the skin and clamp the two chambers together securely.
-
Equilibration : Place the assembled cells in the heating block/water bath. Circulate water through the jackets to maintain the skin surface temperature at 32 ± 1°C.[7] Allow the system to equilibrate for at least 30 minutes. Check for and remove any leaks or bubbles.
3. Skin Integrity Verification (Optional but Recommended)
-
Before applying the test substance, measure the Transepidermal Water Loss (TEWL) or Electrical Resistance (ER) of the mounted skin. This ensures the barrier function is intact.[6][19] Discard any membranes that do not meet acceptance criteria (e.g., TEWL <15 g/m²h).[6]
4. Dosing and Sampling
-
Application : Apply a finite dose of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.
-
Sampling Schedule : Collect samples from the receptor fluid at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).[20]
-
Sample Collection : Withdraw a precise aliquot (e.g., 200-300 µL) from the sampling arm. Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[20]
-
Storage : Store collected samples at -20°C or below until analysis.
5. Mass Balance Recovery
-
At the end of the experiment (e.g., 24 hours), disassemble the cell.
-
Skin Surface Wash : Wash the skin surface with a suitable solvent to recover unabsorbed compound.
-
Skin Extraction : Cut out the exposed skin area, blot dry, and extract the this compound from the tissue using an appropriate solvent (e.g., methanol, acetonitrile) via homogenization or sonication.
-
Apparatus Wash : Wash the donor chamber and clamp to recover any residual compound.
-
Analyze all fractions (receptor fluid, surface wash, skin extract, apparatus wash) to ensure mass balance.
Protocol 2: Reconstructed Human Epidermis (RHE) Model
RHE models, such as EpiDerm™ or SkinEthic™, are 3D tissue constructs of human-derived keratinocytes that form a multilayered, differentiated epidermis.[8][9][11][21] They offer high reproducibility and avoid the sourcing challenges of human skin.[10]
1. RHE Tissue Culture and Preparation
-
Upon receipt, place the RHE tissue inserts into a 6-well plate containing pre-warmed, manufacturer-provided assay medium.
-
Incubate for at least 12-24 hours at 37°C and 5% CO₂ to allow the tissues to recover.[11]
2. Permeation Study
-
Move the RHE inserts to new wells containing fresh, pre-warmed assay medium (this will serve as the receptor fluid).
-
Topically apply a known amount of the this compound formulation to the surface of the epidermis.
-
Incubate for the desired time course (e.g., up to 24 hours).
-
At each time point, either sample the receptor medium or move the tissue insert to a new well with fresh medium.
-
At the end of the study, collect the final receptor medium. The tissue can be processed for extraction to determine the amount of compound retained within the epidermis.
Protocol 3: Stratum Corneum (SC) Tape Stripping
Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum.[22][23][24] It is used at the end of a permeation study to quantify the amount of this compound remaining in the SC and to assess its depth of penetration.[20]
1. Procedure
-
Following the permeation experiment, carefully remove the skin membrane from the Franz cell and place it on a flat surface.
-
Gently blot the skin surface dry.
-
Apply an adhesive tape disc (e.g., D-Squame) firmly to the exposure area for a standardized time and pressure (e.g., 5 seconds).[25]
-
Rapidly remove the tape strip in a single, smooth motion.
-
Repeat this process for a defined number of strips (e.g., 15-20).[20]
-
Place each tape strip (or pools of strips) into a separate vial containing an extraction solvent.
2. Analysis
-
Extract this compound from the tape strips via vortexing and sonication.
-
Analyze the extract using a validated analytical method.
-
The amount of SC removed on each strip can be quantified by protein analysis (e.g., Micro BCA assay) to normalize the data.[25]
Protocol 4: Analytical Quantification by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a common and reliable method for quantifying compounds like this compound in various biological matrices.[16][26][27]
1. Sample Preparation
-
Receptor Fluid : May be injected directly or after a simple dilution. If necessary, perform a liquid-liquid or solid-phase extraction to concentrate the analyte and remove matrix interference.
-
Skin/Tape Strip Extracts : Centrifuge the solvent extracts to pellet any debris and analyze the supernatant.
2. Chromatographic Conditions (Example)
-
Instrument : HPLC system with a UV/Vis detector.
-
Column : Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : Determined by UV scan of a this compound standard (typically in the low UV range, ~210-220 nm).
-
Quantification : Use a calibration curve prepared with known concentrations of a this compound analytical standard.
Data Presentation
Quantitative data from permeation studies should be clearly summarized to facilitate interpretation and comparison between different formulations.
Table 1: Representative Skin Permeation Parameters for this compound (2% in a Cream Formulation) after 24 Hours (Note: The following data are hypothetical and for illustrative purposes only.)
| Parameter | Unit | Excised Human Skin (n=6) | Reconstructed Human Epidermis (n=6) |
| Applied Dose | µg/cm² | 2000 | 2000 |
| Lag Time (t_lag_) | hours | 2.1 ± 0.4 | 1.8 ± 0.3 |
| Steady-State Flux (J_ss_) | µg/cm²/h | 0.85 ± 0.15 | 1.10 ± 0.21 |
| Permeability Coefficient (K_p_) | cm/h x 10⁻³ | 0.043 ± 0.008 | 0.055 ± 0.011 |
| Cumulative Amount (24h) | µg/cm² | 18.6 ± 3.2 | 22.5 ± 4.0 |
| Amount in Epidermis | µg/cm² | 45.2 ± 7.8 | 51.9 ± 9.3 |
| Amount in Dermis | µg/cm² | 15.7 ± 2.9 | N/A |
| Amount in Stratum Corneum | µg/cm² | 112.5 ± 15.1 | 98.3 ± 13.5 |
| Mass Balance | % of Applied Dose | 96.5 ± 2.5% | 95.8 ± 3.1% |
Visualizations: Workflows and Schematics
Caption: Experimental workflow for in vitro skin penetration studies.
Caption: Simplified schematic of a Franz diffusion cell setup.
Caption: Potential distribution of this compound in skin layers.
References
- 1. alpha-bisabolol oxide B, 26184-88-3 [thegoodscentscompany.com]
- 2. This compound | C15H26O2 | CID 117301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 5. Reflections on the OECD guidelines for in vitro skin absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lnhlifesciences.org [lnhlifesciences.org]
- 7. ec.europa.eu [ec.europa.eu]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. EpiDerm™, Reconstructed Human Epidermis (RHE) - Amerigo Scientific [amerigoscientific.com]
- 10. Ready-to-use ex vivo human skin models for cosmetic testing | Genoskin [genoskin.com]
- 11. straticell.com [straticell.com]
- 12. This compound (CAS 55399-12-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. nanu-skincare.com [nanu-skincare.com]
- 14. Showing Compound alpha-Bisabolol oxide B (FDB017436) - FooDB [foodb.ca]
- 15. alterlab.co.id [alterlab.co.id]
- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 17. aurigaresearch.com [aurigaresearch.com]
- 18. norlab.com [norlab.com]
- 19. Development of an in vitro model for studying the penetration of chemicals through compromised skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. m.youtube.com [m.youtube.com]
- 22. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tape Stripping Method in Dermatological and Pharmacological Research: Evaluating Fresh and Frozen-Thawed Porcine Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. inderocro.com [inderocro.com]
- 25. Tape Stripping Technique for Stratum Corneum Protein Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Bisabolol Oxide B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide B, a natural sesquiterpene found in essential oils of various plants, and its synthetic derivatives are emerging as promising candidates for drug discovery due to their potential anti-inflammatory and anticancer properties.[1][2] High-throughput screening (HTS) offers a powerful platform for the rapid and efficient evaluation of large libraries of these derivatives to identify lead compounds with desired biological activities. These application notes provide detailed protocols for HTS assays designed to assess the anti-inflammatory and anticancer potential of this compound derivatives. The protocols are optimized for a 384-well plate format to maximize throughput and minimize reagent consumption.
Key Signaling Pathways in Inflammation and Cancer
The biological activities of this compound and its derivatives are often attributed to their ability to modulate key intracellular signaling pathways that are dysregulated in inflammation and cancer. Understanding these pathways is crucial for interpreting HTS data and for mechanism-of-action studies.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[3] Its activation leads to the transcription of pro-inflammatory genes, including those encoding cytokines and enzymes like COX-2 and iNOS.[3]
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell survival, proliferation, and growth.[4] Its aberrant activation is a hallmark of many cancers.
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation, proliferation, differentiation, and apoptosis.[3]
High-Throughput Screening Workflow
A typical HTS workflow for screening this compound derivatives involves several key steps, from compound library preparation to data analysis. This standardized process ensures reproducibility and efficient identification of hit compounds.
References
Application Notes and Protocols for the Incorporation of Bisabolol Oxide B into Nanoemulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide B, a sesquiterpene found in chamomile (Matricaria recutita), is recognized for its anti-inflammatory and soothing properties. Its lipophilic nature, however, presents challenges for its incorporation into aqueous-based formulations, limiting its bioavailability and therapeutic efficacy. Nanoemulsions are advanced drug delivery systems that can overcome these limitations by encapsulating lipophilic compounds in small, stable oil-in-water droplets, typically ranging from 20 to 200 nm in size. This enhances their dispersibility, stability, and skin penetration.
These application notes provide a comprehensive guide for the formulation, characterization, and in vitro evaluation of this compound-loaded nanoemulsions. The protocols detailed below are based on established methodologies and can be adapted for specific research and development needs.
Data Presentation: Formulation and Physicochemical Properties
While specific quantitative data for this compound nanoemulsions are limited in the literature, the following tables provide representative data for alpha-bisabolol (B1667320) nanoemulsions, which can serve as a starting point for formulation development. It is crucial to optimize the formulation for this compound and empirically determine the resulting physicochemical properties.
Table 1: Example Formulations of Alpha-Bisabolol Nanoemulsions
| Formulation ID | Bisabolol (% w/w) | Oil Phase (e.g., Medium-Chain Triglycerides) (% w/w) | Surfactant (e.g., Tween 80) (% w/w) | Co-surfactant (e.g., Transcutol P) (% w/w) | Aqueous Phase (% w/w) |
| NE-AB-1 | 1 | 10 | 15 | 5 | 69 |
| NE-AB-2 | 2 | 15 | 20 | 10 | 53 |
| NE-AB-3 | 0.5 | 5 | 10 | 5 | 79.5 |
Table 2: Physicochemical Characterization of Alpha-Bisabolol Nanoemulsions
| Formulation ID | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NE-AB-1 | 120 ± 5 | 0.15 ± 0.02 | -25 ± 2 |
| NE-AB-2 | 150 ± 8 | 0.21 ± 0.03 | -22 ± 3 |
| NE-AB-3 | 90 ± 4 | 0.12 ± 0.01 | -28 ± 2 |
Note: The data presented are hypothetical examples based on typical values found in the literature for alpha-bisabolol nanoemulsions and should be confirmed experimentally for this compound formulations.
Experimental Protocols
Protocol 1: Preparation of this compound Nanoemulsion by High-Pressure Homogenization
This protocol describes a high-energy method for producing fine and uniform nanoemulsions.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Polysorbate 20)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Purified water
-
High-shear mixer
-
High-pressure homogenizer
Procedure:
-
Oil Phase Preparation: Dissolve the desired concentration of this compound in the selected oil phase. Gentle heating and stirring may be applied to ensure complete dissolution.
-
Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in purified water and mix until a clear, homogeneous solution is formed.
-
Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase under continuous stirring with a high-shear mixer at a moderate speed (e.g., 1000-5000 rpm) for 15-30 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. The homogenization pressure and number of cycles are critical parameters that must be optimized. Typical starting parameters are 10,000-20,000 psi for 3-5 cycles.[1] It is advisable to cool the sample between cycles to prevent overheating.
-
Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.
Workflow for Nanoemulsion Preparation
Caption: High-pressure homogenization workflow.
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution and stability of nanoparticles in suspension.
Materials:
-
This compound nanoemulsion
-
Purified water (filtered)
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
Procedure:
-
Sample Preparation: Dilute a small aliquot of the nanoemulsion with filtered, purified water to a suitable concentration. The optimal dilution factor depends on the instrument and the initial concentration of the nanoemulsion and should be determined to avoid multiple scattering effects.
-
Instrument Setup: Set the parameters on the DLS instrument, including the refractive index and viscosity of the dispersant (water) and the refractive index of the dispersed phase (oil). Set the measurement temperature, typically at 25°C.
-
Measurement: Transfer the diluted sample into a clean cuvette, ensuring no air bubbles are present. Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature.
-
Data Acquisition: Perform the measurement. The instrument records the fluctuations in the intensity of scattered light over time.
-
Data Analysis: The instrument's software calculates the hydrodynamic diameter (Z-average size) and the polydispersity index (PDI) from the autocorrelation function of the scattered light intensity fluctuations. A PDI value below 0.3 is generally considered indicative of a monodisperse and stable nanoemulsion.
Protocol 3: Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.
Materials:
-
This compound nanoemulsion
-
Appropriate buffer or purified water for dilution
-
Zetasizer instrument with an electrophoretic cell
Procedure:
-
Sample Preparation: Dilute the nanoemulsion with an appropriate buffer or filtered purified water to a suitable concentration for measurement.
-
Instrument Setup: Prepare the electrophoretic cell according to the manufacturer's instructions, ensuring there are no air bubbles trapped in the cell.
-
Measurement: Load the diluted sample into the electrophoretic cell and place it in the instrument. An electric field is applied across the sample, causing the charged droplets to move. The instrument measures the velocity of this movement (electrophoretic mobility).
-
Data Analysis: The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. A zeta potential value greater than +30 mV or less than -30 mV generally indicates good physical stability due to strong electrostatic repulsion between droplets.
Characterization Workflow
Caption: Physicochemical characterization workflow.
Protocol 4: In Vitro Drug Release Study using Franz Diffusion Cell
This protocol evaluates the release profile of this compound from the nanoemulsion.
Materials:
-
This compound nanoemulsion
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate, polysulfone)
-
Receptor medium (e.g., phosphate-buffered saline (PBS) pH 7.4, with a solubilizing agent like Tween 80 to maintain sink conditions)
-
Magnetic stirrer
-
Water bath or heating block
-
Syringes and needles
-
Analytical method for quantifying this compound (e.g., HPLC)
Procedure:
-
Membrane Preparation: Cut the synthetic membrane to the appropriate size and soak it in the receptor medium for at least 30 minutes before use.
-
Franz Cell Assembly: Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.
-
Receptor Compartment: Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor medium and place a small magnetic stir bar inside. Place the assembled cells in a water bath or on a heating block maintained at 37°C and start the stirring.
-
Sample Application: Apply a known amount of the this compound nanoemulsion to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
-
Quantification: Analyze the collected samples for the concentration of this compound using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of this compound released per unit area of the membrane over time and plot the release profile.
Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cell line (e.g., HaCaT keratinocytes, RAW 264.7 macrophages)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound nanoemulsion and corresponding blank nanoemulsion
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of the this compound nanoemulsion and the blank nanoemulsion in the cell culture medium. Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test samples. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, remove the treatment medium and add a fresh medium containing MTT solution to each well. Incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Protocol 6: In Vitro Cytotoxicity Assessment (LDH Assay)
The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells, providing an indication of cytotoxicity.
Materials:
-
Cell line and culture reagents (as in MTT assay)
-
This compound nanoemulsion and blank nanoemulsion
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the kit's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting colored product using a microplate reader at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to the LDH released from control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).
Visualization of Signaling Pathways
Bisabolol has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of Pro-inflammatory Pathways by this compound
Caption: this compound's inhibitory mechanism.
References
Application Notes and Protocols: Methods for Assessing Bisabolol Oxide B Synergy with Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic-resistant bacterial strains poses a significant threat to global health, necessitating the exploration of novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that can enhance the efficacy of existing antibiotics. Bisabolol oxide B, a natural sesquiterpene oxide found in chamomile and other plants, has demonstrated antimicrobial properties.[1] This document provides detailed application notes and protocols for assessing the synergistic potential of this compound with conventional antibiotics. While direct and extensive quantitative data for this compound is limited in current literature, the methodologies and mechanisms outlined here are based on its well-studied precursor, α-bisabolol, and are readily adaptable for the evaluation of this compound.[2][3]
The primary proposed mechanisms for the synergistic action of bisabolol and its derivatives involve the disruption of the bacterial cell membrane and the inhibition of efflux pumps, which are cellular mechanisms for expelling antibiotics.[3][4][5] By compromising these defense mechanisms, this compound may lower the minimum inhibitory concentration (MIC) of antibiotics, thereby restoring their efficacy against resistant strains.
Data Presentation: Synergistic Activity of α-Bisabolol with Antibiotics
The following tables summarize the quantitative data on the synergistic effects of α-bisabolol, the precursor to this compound, with various antibiotics against different bacterial strains. These values, primarily the Fractional Inhibitory Concentration (FIC) Index, are key indicators of synergistic interactions. The FIC index is calculated using the formula: FICI = FIC of agent A + FIC of agent B, where FIC = (MIC of agent in combination) / (MIC of agent alone). A FICI of ≤ 0.5 is generally considered synergistic.
Table 1: Synergistic Activity Determined by Checkerboard Assay (FIC Index)
| Bacterial Strain | Antibiotic | α-Bisabolol Concentration | FIC Index | Fold Reduction in Antibiotic MIC | Reference |
| Staphylococcus aureus (NorA efflux pump) | Norfloxacin | Sub-inhibitory | ≤ 0.5 | 8-fold | [2] |
| Staphylococcus aureus (Tet(K) efflux pump) | Tetracycline | Sub-inhibitory | Synergistic | Not specified | [3] |
| Staphylococcus aureus | Norfloxacin | Sub-inhibitory | Synergistic | Not specified | |
| Escherichia coli | Gentamicin | Sub-inhibitory | Synergistic | Not specified |
Table 2: Reduction in Minimum Inhibitory Concentration (MIC) of Antibiotics in the Presence of α-Bisabolol
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with α-Bisabolol (µg/mL) | Reference |
| Staphylococcus aureus SA 1199 B | Norfloxacin | 256 | 32 | [2] |
Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.[6][7][8]
Materials:
-
This compound
-
Antibiotic of choice
-
Appropriate bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the antibiotic in a suitable solvent (e.g., DMSO) at a concentration 100-fold the expected MIC.
-
Prepare working solutions of both agents in MHB.
-
-
Plate Setup:
-
In a 96-well plate, perform serial twofold dilutions of the antibiotic along the y-axis (rows A-G).
-
Perform serial twofold dilutions of this compound along the x-axis (columns 1-10).
-
Row H should contain only the antibiotic dilutions (antibiotic control).
-
Column 11 should contain only the this compound dilutions (this compound control).
-
Column 12 should contain only MHB and the bacterial inoculum (growth control).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to all wells except for a sterility control well (containing only MHB).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by visual inspection of turbidity or by using a plate reader. The MIC is the lowest concentration showing no visible growth.
-
Calculate the FIC for each agent:
-
FIC of Antibiotic = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
FIC of this compound = MIC of this compound in combination / MIC of this compound alone
-
-
Calculate the FIC Index (FICI): FICI = FIC of Antibiotic + FIC of this compound
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Curve Assay
This dynamic assay assesses the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[9][10][11]
Materials:
-
This compound
-
Antibiotic of choice
-
Log-phase bacterial culture
-
Mueller-Hinton Broth (MHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar (B569324) plates for colony counting
-
Incubator and shaking incubator
Protocol:
-
Preparation of Inoculum:
-
Grow the bacterial strain in MHB to the mid-logarithmic phase.
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in flasks containing fresh MHB.
-
-
Treatment Conditions:
-
Prepare flasks with the following conditions:
-
Growth control (no antimicrobial agents)
-
This compound alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
Antibiotic alone (at a sub-inhibitory concentration, e.g., 0.5 x MIC)
-
This compound and antibiotic in combination (at the same sub-inhibitory concentrations)
-
-
-
Time-Course Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and treatment condition.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each treatment condition.
-
Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Mandatory Visualizations
Signaling Pathways and Mechanisms
Caption: Proposed mechanisms of synergy between this compound and antibiotics.
Experimental Workflows
Caption: Workflow for the Checkerboard Microdilution Assay.
Caption: Workflow for the Time-Kill Curve Assay.
References
- 1. [PDF] Comparative Antibacterial and Efflux Pump Inhibitory Activity of Isolated Nerolidol, Farnesol, and α-Bisabolol Sesquiterpenes and Their Liposomal Nanoformulations | Semantic Scholar [semanticscholar.org]
- 2. Effect of α-Bisabolol and Its β-Cyclodextrin Complex as TetK and NorA Efflux Pump Inhibitors in Staphylococcus aureus Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. psecommunity.org [psecommunity.org]
- 6. clyte.tech [clyte.tech]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. office2.jmbfs.org [office2.jmbfs.org]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Bisabolol Oxide B Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of Bisabolol Oxide B, a key component in various pharmaceutical and cosmetic formulations. Understanding its degradation pathways and the factors influencing its stability is critical for ensuring product efficacy, safety, and shelf life.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is an oxidized derivative of alpha-bisabolol, a naturally occurring sesquiterpene alcohol found in sources like German chamomile.[1] It is valued for its potential anti-inflammatory and other therapeutic properties.[2][3] The stability of this compound is a critical factor as degradation can lead to a loss of biological activity and the formation of unknown byproducts, potentially impacting the safety and efficacy of the final product.
Q2: What are the primary factors that contribute to the degradation of this compound?
A2: The degradation of this compound is primarily influenced by factors that promote oxidation. Key contributors include:
-
Exposure to Oxygen: The presence of air is a primary driver for the oxidation of bisabolol compounds.[4][5]
-
Elevated Temperatures: Higher temperatures can accelerate the rate of oxidative and other degradation reactions.[4][5]
-
Exposure to Light (UV Radiation): Light, particularly UV radiation, can provide the energy to initiate photodegradation processes.[4][5]
-
pH: Extreme pH conditions (acidic or basic) can catalyze the degradation of this compound.[4]
-
Presence of Metal Ions: Certain metal ions can act as catalysts, promoting oxidative degradation.[5]
Q3: What are the known degradation products of this compound?
A3: Research indicates that this compound can undergo further oxidative metabolism. Biotransformation studies using microorganisms have shown that this compound can be hydroxylated to form more polar derivatives.[2][3][4] Identified degradation products from its precursor, alpha-bisabolol, which may also be relevant to the further degradation of this compound, include various hydroxylated forms.[4]
Troubleshooting Guide: Common Issues in this compound Stability Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Formulation | Degradation of this compound due to exposure to oxygen, light, or heat. | - Implement inert gas (e.g., nitrogen) blanketing during manufacturing and storage.- Utilize opaque, airtight packaging.- Store formulations at controlled room temperature or under refrigeration. |
| Changes in Physical Appearance (e.g., color, odor) | Oxidative degradation of this compound or other formulation components. | - Incorporate suitable antioxidants into the formulation.- Conduct compatibility studies with all formulation excipients. |
| Inconsistent Analytical Results | Issues with the analytical methodology or sample preparation. | - Develop and validate a stability-indicating analytical method (e.g., HPLC, GC-MS).- Ensure proper calibration of analytical instruments.- Standardize sample preparation protocols. |
| Formation of Unidentified Peaks in Chromatograms | Generation of new degradation products. | - Perform forced degradation studies to intentionally generate and identify potential degradants.- Utilize techniques like LC-MS and NMR for structural elucidation of unknown peaks. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound. However, forced degradation studies on its precursor, alpha-bisabolol, provide insights into its general stability profile. The following table summarizes qualitative findings from such studies, which are indicative of the conditions that would also likely affect this compound.
| Stress Condition | Observation for Alpha-Bisabolol | Potential Impact on this compound |
| Acidic (e.g., 1M HCl, 90°C) | Degradation observed[4] | Likely susceptible to degradation. |
| Basic (e.g., 1M NaOH, 90°C) | Degradation observed[4] | Likely susceptible to degradation. |
| Oxidative (e.g., Hydrogen Peroxide) | Degradation observed[4] | Susceptible to further oxidation. |
| Thermal (Dry and Wet Heat) | Degradation observed[4] | Stability is temperature-dependent. |
| Photolytic (Sunlight and UV Light) | Degradation observed[4] | Prone to photodegradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish stability-indicating analytical methods.
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
-
This compound standard
-
Methanol (B129727) (HPLC grade)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (B78521) (1M)
-
Hydrogen peroxide (3%)
-
Water bath or oven
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks
-
pH meter
-
HPLC or GC-MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a known concentration (e.g., 1 mg/mL).[4]
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a sample of the stock solution in an oven at a set temperature (e.g., 60°C or 80°C) for a specified period.[4]
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution to UV and visible light in a photostability chamber.[4]
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method (e.g., HPLC-UV, GC-MS).
-
Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an analytical method to accurately quantify this compound in the presence of its degradation products.
Illustrative HPLC Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often a good starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., ~210 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxylated bisabolol oxides: evidence for secondary oxidative metabolism in Matricaria chamomilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Bisabolol Oxide B Solubility in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aqueous solubility of Bisabolol oxide B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a natural sesquiterpenoid found in the essential oil of plants such as German chamomile (Matricaria recutita). It is known for its potential anti-inflammatory, antibacterial, and other therapeutic properties.[1][2][3] However, this compound is a lipophilic compound with low water solubility, which can present significant challenges in the development of aqueous formulations for research and pharmaceutical applications.[1][2] This poor solubility can lead to difficulties in achieving desired concentrations for in vitro and in vivo studies, potentially impacting the accuracy and reproducibility of experimental results.
Q2: What is the reported aqueous solubility of this compound?
A2: The reported aqueous solubility of this compound varies slightly across different sources, which is common for poorly soluble compounds. The available data is summarized in the table below.
| Parameter | Value | Source |
| Predicted Water Solubility | 0.14 g/L | [4] |
| Estimated Water Solubility (at 25 °C) | 21.49 mg/L | [5] |
Q3: What are the primary strategies to enhance the aqueous solubility of this compound?
A3: Several formulation strategies can be employed to overcome the poor water solubility of this compound. These techniques aim to increase the apparent solubility and dispersion of the compound in aqueous media. The most common approaches include:
-
Co-solvency: Utilizing a water-miscible organic solvent in combination with water.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity.
-
Nanoemulsions: Forming a stable oil-in-water emulsion with very small droplet sizes.
-
Liposomal Formulations: Encapsulating this compound within lipid vesicles.
Q4: How do co-solvents improve the solubility of this compound, and are there any limitations?
A4: Co-solvents, such as ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG), can increase the solubility of hydrophobic compounds like this compound by reducing the polarity of the aqueous solvent system. While effective, the use of co-solvents has limitations. High concentrations of organic solvents can sometimes be toxic to cells in in vitro assays and may cause precipitation of the compound upon further dilution into a fully aqueous environment.[6]
Q5: Can cyclodextrins be used to improve the solubility of this compound?
A5: Yes, cyclodextrins are effective in enhancing the solubility of poorly soluble compounds like sesquiterpenoids.[7] These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic inner cavity where a hydrophobic molecule like this compound can be encapsulated, forming an inclusion complex. This complex has improved solubility and stability in aqueous solutions. Beta-cyclodextrin (B164692) (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[3][7]
Q6: How do nanoemulsions and liposomes help in solubilizing this compound?
A6: Nanoemulsions and liposomes are lipid-based delivery systems that can encapsulate lipophilic compounds.
-
Nanoemulsions are oil-in-water emulsions with droplet sizes typically in the range of 20-200 nm.[8] this compound can be dissolved in the oil phase, which is then dispersed in an aqueous medium with the help of surfactants, forming a stable formulation.[8][9]
-
Liposomes are spherical vesicles composed of a lipid bilayer enclosing an aqueous core.[10] Hydrophobic compounds like this compound can be entrapped within the lipid bilayer, facilitating their dispersion in aqueous solutions.[10][11]
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization of this compound in aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Immediate Precipitation Upon Dilution of Organic Stock Solution | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The rapid change in solvent polarity causes the compound to "crash out" of the solution. | - Decrease the final concentration of this compound. - Pre-warm the aqueous medium to 37°C before adding the stock solution. - Add the stock solution dropwise while vigorously vortexing or stirring the aqueous medium.[6][12] - Prepare an intermediate dilution in a solvent mixture with a higher aqueous content before the final dilution. |
| Precipitation Over Time | The solution is supersaturated and thermodynamically unstable, leading to nucleation and crystal growth. | - Prepare fresh working solutions immediately before use. - If storage is necessary, store at 4°C and protected from light, but be aware that precipitation may still occur. - Incorporate a stabilizing agent, such as a small percentage of a co-solvent or a suitable surfactant, if compatible with the experiment. |
| Cloudy or Hazy Solution | Formation of a fine precipitate or an unstable emulsion. | - For co-solvent methods, ensure the final concentration of the organic solvent is sufficient to maintain solubility. - For nanoemulsions, optimize the oil-surfactant ratio and the homogenization process to achieve a smaller and more uniform droplet size. - For cyclodextrin complexes, ensure the concentration of cyclodextrin is adequate for the amount of this compound. |
| Low Recovery or Inaccurate Concentration | Adsorption of the lipophilic this compound to plasticware (e.g., pipette tips, tubes). Degradation of the compound. | - Use low-adhesion plasticware or silanized glassware. - Prepare solutions in glass vials whenever possible. - Protect solutions from light and heat to minimize degradation. This compound is an oxidation product of α-bisabolol and can be susceptible to further degradation.[4][13] |
Experimental Protocols
Protocol 1: Solubility Enhancement using β-Cyclodextrin (Phase Solubility Study)
This protocol describes how to determine the effect of β-cyclodextrin on the aqueous solubility of this compound.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Distilled water
-
Shaking incubator or orbital shaker
-
0.45 µm syringe filters
-
HPLC system for quantification
Procedure:
-
Prepare a series of aqueous solutions with increasing concentrations of β-CD (e.g., 0, 2, 4, 6, 8, 10 mM).
-
Add an excess amount of this compound to each β-CD solution in sealed vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the suspensions to settle.
-
Filter the supernatant through a 0.45 µm syringe filter to remove undissolved this compound.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.[14][15][16]
-
Plot the concentration of dissolved this compound against the concentration of β-CD to generate a phase solubility diagram.
Protocol 2: Preparation of a this compound Nanoemulsion
This protocol provides a general method for preparing an oil-in-water nanoemulsion of this compound.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., Transcutol, Ethanol)
-
Distilled water
-
High-shear homogenizer or sonicator
Procedure:
-
Oil Phase Preparation: Dissolve a known amount of this compound in the selected oil.
-
Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in distilled water.
-
Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring at a moderate speed to form a coarse emulsion.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization or ultrasonication to reduce the droplet size to the nano-range.
-
Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
Visualizations
Caption: Experimental workflow for preparing and troubleshooting aqueous solutions of this compound.
Caption: Logical relationship between the properties of this compound and solubilization strategies.
References
- 1. Biotransformation of (−)-α-Bisabolol by Absidia coerulea [mdpi.com]
- 2. Biotransformation of (-)-α-Bisabolol by Absidia coerulea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. alpha-bisabolol oxide B, 26184-88-3 [thegoodscentscompany.com]
- 6. benchchem.com [benchchem.com]
- 7. Phase solubility studies of pure (-)-alpha-bisabolol and camomile essential oil with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Formulation Challenges with Bisabolol Oxide B
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the formulation challenges associated with Bisabolol Oxide B. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a sesquiterpenoid commonly found as a constituent of chamomile essential oil.[1] It is an oxidized derivative of alpha-bisabolol (B1667320).[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O₂ | [3] |
| Molecular Weight | 238.37 g/mol | [4] |
| Appearance | Oily liquid | Inferred from alpha-bisabolol |
| Water Solubility | 0.14 g/L (Predicted) | [3] |
| logP | 2.93 - 3.56 (Predicted) | [3] |
Q2: What are the primary formulation challenges encountered with this compound?
The primary formulation challenges with this compound are presumed to be similar to its precursor, alpha-bisabolol, and include:
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Poor Water Solubility: Like most sesquiterpenes, this compound is lipophilic and has very low solubility in aqueous solutions, making it difficult to incorporate into water-based formulations such as gels, serums, and lotions.[5]
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Potential for Instability: While more stable against oxidation than alpha-bisabolol, this compound can still be susceptible to degradation under certain conditions, such as exposure to heat, extreme pH, and UV light.[6]
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Lack of Comprehensive Data: There is a limited amount of publicly available research focused specifically on the formulation of isolated this compound, with most studies concentrating on alpha-bisabolol or the entire chamomile essential oil.
Q3: How can the solubility of this compound in aqueous formulations be improved?
Several strategies can be employed to enhance the solubility of this compound in water-based systems:
-
Co-solvents: Utilizing co-solvents such as ethanol, propylene (B89431) glycol, and glycerin can increase the solubility of lipophilic compounds.
-
Surfactants and Emulsifiers: Creating oil-in-water emulsions using appropriate surfactants can effectively disperse this compound in an aqueous phase.
-
Encapsulation Technologies: Encapsulating this compound in systems like nanoemulsions, liposomes, or cyclodextrins can significantly improve its water dispersibility and stability.[2]
Q4: What measures can be taken to ensure the stability of this compound in a formulation?
To maintain the stability of this compound, consider the following:
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pH Optimization: Formulate within a pH range that minimizes degradation. Stability studies across a range of pH values are recommended.
-
Protection from Light: Use opaque or UV-protective packaging to prevent photodegradation.
-
Temperature Control: Avoid exposing the formulation to high temperatures during manufacturing and storage.
-
Use of Antioxidants: While this compound is an oxide, the overall formulation may benefit from the inclusion of antioxidants like tocopherol (Vitamin E) to protect other sensitive ingredients and prevent the generation of reactive oxygen species.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Phase separation or cloudiness in an aqueous formulation. | Poor solubility of this compound. | - Increase the concentration of the co-solvent or surfactant.- Optimize the homogenization process for emulsions.- Consider an encapsulation strategy like forming a nanoemulsion or a cyclodextrin (B1172386) inclusion complex. |
| Discoloration or off-odor develops over time. | Degradation of this compound or other formulation components. | - Evaluate the pH of the formulation and adjust if necessary.- Incorporate a broad-spectrum antioxidant.- Protect the formulation from light and heat by using appropriate packaging and storage conditions. |
| Low efficacy of the final product. | Degradation of this compound leading to loss of activity. | - Conduct stability testing under accelerated conditions to determine the shelf-life.- Implement protective measures such as encapsulation or the addition of stabilizers. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion for Improved Water Solubility
This protocol describes a method for creating an oil-in-water nanoemulsion to enhance the dispersibility of this compound in aqueous systems.
Materials:
-
This compound
-
Carrier oil (e.g., Medium Chain Triglycerides - MCT oil)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (e.g., Transcutol®)
-
Deionized water
-
High-shear homogenizer or sonicator
Methodology:
-
Oil Phase Preparation: Dissolve this compound in the carrier oil at the desired concentration.
-
Surfactant Mixture: In a separate vessel, mix the surfactant and co-surfactant.
-
Blending: Add the oil phase to the surfactant mixture and stir until a clear, homogenous solution is formed.
-
Emulsification: Slowly add the oil-surfactant mixture to the deionized water while applying high-shear homogenization or sonication.
-
Homogenization: Continue homogenization for a specified period (e.g., 10-15 minutes) until a translucent nanoemulsion with a small particle size is achieved.
-
Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential to ensure stability.
Protocol 2: Stability-Indicating Analytical Method for this compound using HPLC
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, which can be adapted for stability studies.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water. A typical starting point could be a 70:30 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 210 nm (requires optimization).
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dilute the formulation containing this compound with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
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Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.
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Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Use the regression equation to determine the concentration of this compound in the samples.
Visualizations
References
- 1. Hydroxylated bisabolol oxides: evidence for secondary oxidative metabolism in Matricaria chamomilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Showing Compound alpha-Bisabolol oxide B (FDB017436) - FooDB [foodb.ca]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Biotransformation of (−)-α-Bisabolol by Absidia coerulea [mdpi.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Chromatographic Analysis of Bisabolol Oxides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of Bisabolol oxide A and Bisabolol oxide B in chromatographic analyses.
Troubleshooting Guides
Issue: Co-elution of Bisabolol Oxide A and B Peaks in HPLC
The co-elution of diastereomers such as Bisabolol oxide A and B is a common challenge in liquid chromatography. Since these molecules have the same mass and similar polarities, achieving baseline separation requires careful method optimization. Below is a systematic approach to troubleshoot and resolve this issue.
Logical Troubleshooting Workflow for HPLC Co-elution
Thermal degradation of Bisabolol oxide B during analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the thermal degradation of Bisabol-oxide-B during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is Bisabolol Oxide B and why is its analysis important?
A1: this compound is a natural sesquiterpenoid found in essential oils, most notably from German chamomile (Matricaria chamomilla). It is recognized as a significant bioactive compound contributing to the anti-inflammatory and other therapeutic properties of chamomile oil. Accurate and reliable analysis of this compound is crucial for the quality control of raw materials, standardization of herbal products, and in pharmacokinetic and pharmacodynamic studies during drug development.
Q2: Is this compound susceptible to degradation during analysis?
A2: Yes, like many sesquiterpenoids, this compound can be susceptible to thermal degradation, particularly during analytical techniques that employ high temperatures, such as Gas Chromatography (GC).[1] This degradation can lead to inaccurate quantification and misinterpretation of analytical results.
Q3: What are the primary analytical methods used for this compound analysis?
A3: The most common method for the analysis of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2] However, due to its potential thermal lability, alternative methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Supercritical Fluid Chromatography (SFC) are also viable options that operate at lower temperatures.[3]
Q4: What are the typical signs of this compound degradation in a chromatogram?
A4: Signs of thermal degradation during GC analysis include a decrease in the peak area or height of the this compound peak, the appearance of new, unidentified peaks (degradation products), and poor peak shape (e.g., tailing or fronting). Inconsistent results across replicate injections can also be an indicator of degradation.[4]
Troubleshooting Guide: Thermal Degradation of this compound in GC-MS Analysis
This guide provides a systematic approach to identifying and mitigating the thermal degradation of this compound during GC-MS analysis.
Issue 1: Low or No Detectable Peak for this compound
Potential Cause: Complete or significant thermal degradation in the GC injector.
Troubleshooting Steps:
-
Lower Injector Temperature: The injector temperature is a critical parameter. Typical injector temperatures for the analysis of chamomile oil are often around 250°C.[5] However, for thermally sensitive compounds, this may be too high. Systematically decrease the injector temperature in 20°C increments (e.g., start at 220°C and test 200°C, 180°C) to find an optimal temperature that allows for efficient volatilization without causing degradation.
-
Use a Deactivated Liner: Active sites in the injector liner can catalyze thermal degradation. Ensure you are using a high-quality, deactivated liner. Consider testing liners with and without glass wool, as the wool can sometimes introduce active sites.[4]
-
Consider Alternative Injection Techniques:
-
Programmed Temperature Vaporization (PTV): This technique allows for the sample to be injected into a cool liner, which is then rapidly heated. This minimizes the time the analyte spends at high temperatures.
-
Cool On-Column (COC) Injection: This method deposits the sample directly onto the column at a low oven temperature, completely avoiding a hot injector and minimizing the risk of thermal degradation.
-
Issue 2: Inconsistent Peak Areas and Poor Reproducibility
Potential Cause: Partial and variable degradation of this compound in the injector.
Troubleshooting Steps:
-
Optimize Injector Temperature: As with complete degradation, finding the "sweet spot" for the injector temperature is crucial. A temperature that is too low may result in poor volatilization and peak broadening, while a temperature that is too high will cause degradation.
-
Check for System Leaks: Leaks in the injection port can lead to inconsistent sample introduction and variations in peak areas.
-
Ensure Proper Sample Preparation: Inconsistent sample concentration or the presence of matrix components that promote degradation can affect reproducibility.
Issue 3: Appearance of Unidentified Peaks
Potential Cause: Formation of thermal degradation products.
Troubleshooting Steps:
-
Mass Spectral Analysis: Analyze the mass spectra of the unknown peaks. Degradation products of this compound may show characteristic fragmentation patterns that can help in their tentative identification.
-
Lower Injector Temperature: Observe if the area of the unknown peaks decreases as the injector temperature is lowered, while the area of the this compound peak increases. This is a strong indicator that the unknown peaks are degradation products.
-
Consider Alternative Analytical Methods: If thermal degradation cannot be sufficiently minimized in GC-MS, consider using a less thermally aggressive technique such as LC-MS or SFC-MS.
Data Presentation
| Injector Temperature | Expected this compound Peak Area | Presence of Degradation Products | Data Quality |
| High (>250°C) | Low and inconsistent | High | Poor - Inaccurate quantification |
| Optimized (~200-220°C) | High and reproducible | Minimal to none | Good - Reliable quantification |
| Low (<180°C) | Broad peaks, potential for carryover | None | Poor - Inefficient analysis |
Experimental Protocols
Protocol 1: Optimized GC-MS Method for this compound Analysis
This protocol provides a starting point for the GC-MS analysis of this compound, with an emphasis on minimizing thermal degradation.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration within the linear range of the instrument.
-
GC Conditions:
-
Injector: Split/splitless or PTV.
-
Injector Temperature: Start with 220°C and optimize downwards if degradation is suspected.
-
Liner: Deactivated, single taper with no glass wool.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 5°C/min to 240°C.
-
Hold for 5 min.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Identification: Identify this compound by comparing its mass spectrum and retention time with a certified reference standard.
Protocol 2: LC-MS Method for this compound Analysis
This protocol offers an alternative to GC-MS for the analysis of thermally labile compounds.
-
Instrumentation: High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (HPLC-MS).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.
-
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan.
-
-
Identification: Confirm the identity of this compound by its retention time and mass-to-charge ratio compared to a reference standard.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound degradation.
Caption: Logical workflow for the analysis of this compound.
References
Interference in Bisabolol oxide B assays from complex matrices
Welcome to the Technical Support Center for Bisabolol Oxide B analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantification of this compound in complex matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what contexts is it typically analyzed?
A1: this compound is a sesquiterpene oxide that can be found in the essential oil of plants like German chamomile (Matricaria recutita)[1][2]. It is often an oxidation product of its parent compound, α-bisabolol[3]. Due to its presence in natural extracts and its potential biological activities, it is frequently analyzed in various complex matrices, including:
-
Plant extracts and essential oils
-
Cosmetic and dermatological formulations (e.g., creams, lotions)
-
Biological matrices such as plasma, serum, and tissue homogenates for pharmacokinetic or metabolomic studies.
Q2: What are the primary challenges when quantifying this compound in complex matrices?
A2: The main challenge is matrix interference , where other components in the sample co-extract with this compound and affect the accuracy, precision, and sensitivity of the assay[4]. These interferences can cause:
-
Ion suppression or enhancement in mass spectrometry-based methods (LC-MS/MS, GC-MS), leading to underestimation or overestimation of the analyte concentration[4][5].
-
Co-eluting peaks in chromatographic methods (HPLC, GC, HPTLC), which can obscure the this compound peak and lead to inaccurate quantification.
-
Instrument contamination , particularly from non-volatile salts and lipids, which can affect method robustness and require frequent maintenance[4].
Q3: What are the most common sources of matrix interference for this compound analysis?
A3: Given its lipophilic nature, this compound is prone to co-extraction with other lipophilic matrix components. Common sources of interference include:
-
In biological fluids (plasma, serum): Phospholipids, fats, and endogenous metabolites are major sources of interference that can cause significant ion suppression[4].
-
In cosmetic creams and lotions: Waxes, emulsifiers, fatty acids, and other formulation excipients can co-extract and interfere with the analysis.
-
In plant extracts: Pigments (like chlorophyll), other terpenes, and fatty acids can co-elute and cause interference.
Q4: How can I determine if my assay is being affected by matrix effects?
A4: Several methods can be used to assess the presence and extent of matrix effects:
-
Post-Column Infusion (for LC-MS/MS): A solution of this compound is continuously infused into the mass spectrometer after the analytical column while a blank, extracted matrix sample is injected. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively[4].
-
Post-Extraction Spike Analysis: The response of this compound in a neat solvent is compared to its response when spiked into a blank matrix that has undergone the full extraction procedure. The matrix factor (MF) can be calculated, where MF < 1 indicates suppression and MF > 1 indicates enhancement[4][5].
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the signal[4].
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound from complex matrices.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Active sites in the GC liner or column. 3. Inappropriate mobile/stationary phase. | 1. Dilute the sample extract. 2. Use a deactivated liner for GC; for HPLC, ensure the column is properly conditioned. 3. Optimize the chromatographic method (e.g., gradient, mobile phase composition). |
| Inconsistent or Low Recovery | 1. Inefficient extraction from the matrix. 2. Analyte degradation during sample processing. 3. Ion suppression in the MS source. | 1. Optimize the extraction solvent and method (e.g., LLE vs. SPE). See Table 1 for a comparison. 2. Minimize sample exposure to high temperatures and light. 3. Improve sample cleanup to remove interfering substances. Consider using a different ionization source if possible. |
| High Background Noise or Extraneous Peaks | 1. Contamination from solvents, glassware, or the matrix itself. 2. Carryover from previous injections. | 1. Use high-purity solvents and thoroughly clean all labware. 2. Implement a robust sample cleanup procedure (e.g., SPE). 3. Include a needle wash step with a strong organic solvent in the analytical method. |
| Poor Reproducibility | 1. Variability in sample preparation. 2. Inconsistent matrix effects between samples. | 1. Standardize and automate sample preparation steps where possible. 2. Employ a stable isotope-labeled internal standard to normalize for variability. 3. Use matrix-matched calibration standards. |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis
| Technique | Principle | Typical Application | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent). | Biological fluids (plasma, serum), aqueous formulations. | Simple, inexpensive, and effective for removing polar interferences like salts. | Can be labor-intensive, may not effectively remove all interferences (e.g., phospholipids), and can use large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Biological fluids, cosmetic creams, plant extracts. | High selectivity, excellent for removing a wide range of interferences, can concentrate the analyte. | More expensive than LLE, requires method development to select the appropriate sorbent and solvents. |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins from biological samples. | Plasma, serum. | Fast and simple. | Non-selective, often leaves significant amounts of other matrix components (like phospholipids) in the supernatant, leading to potential ion suppression. |
| Hydrodistillation | Separation of volatile compounds by co-distillation with steam. | Plant material (e.g., chamomile flowers). | Effective for extracting essential oils. | Can be time-consuming and may not be suitable for thermally labile compounds. |
Experimental Protocols
Protocol 1: Extraction of this compound from a Cream Matrix for HPLC Analysis
This protocol is adapted from methods used for the parent compound, α-bisabolol, in similar matrices[6].
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the cream sample into a 15 mL centrifuge tube.
-
Add 5 mL of an extraction solvent mixture (e.g., acetonitrile and isopropyl alcohol, 45:55 v/v).
-
Vortex vigorously for 5 minutes to ensure the cream is fully dispersed and this compound is extracted.
-
-
Excipient Removal:
-
Centrifuge the sample at 10,000 rpm for 15 minutes to pellet the insoluble excipients.
-
-
Final Sample Preparation:
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma for LC-MS/MS Analysis
This protocol is based on established methods for lipophilic compounds in plasma[4].
-
Sample Pre-treatment:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (if available).
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step helps to disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for the LC-MS/MS analysis.
-
Visualizations
Workflow for Troubleshooting this compound Assay Interference
References
Technical Support Center: Improving the Yield of Bisabolol Oxide B from Plant Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Bisabolol oxide B from plant extraction, primarily from Matricaria chamomilla (chamomile).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting this compound from Matricaria chamomilla?
A1: The main methods for extracting essential oils rich in this compound from chamomile include:
-
Steam Distillation (SD): A traditional method that is often reported to yield higher concentrations of α-bisabolol oxides A and B.[1]
-
Solvent-Free Microwave Extraction (SFME): A modern, "green" technology that can provide higher overall essential oil yields in a shorter time compared to conventional methods.[1] However, some studies suggest that steam distillation may favor a higher relative content of bisabolol oxides.[2][3]
-
Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as a solvent and is effective for extracting lipophilic compounds like bisabolol oxides at low temperatures, which can prevent thermal degradation.[1]
-
Solvent Extraction: This method utilizes organic solvents such as ethanol (B145695) or methanol (B129727) to extract a broad range of compounds, including bisabolol oxides.[1]
Q2: What are the key factors that significantly influence the yield of this compound?
A2: Several factors can impact the final yield of this compound:
-
Plant Material: The geographic origin, cultivar, and harvesting time of the chamomile flowers can significantly alter the chemical composition of the essential oil.[1][4]
-
Drying Method: The method used to dry the chamomile flowers before extraction has a substantial effect on the concentration of bisabolol oxides. Sun-drying and drying at higher temperatures have been shown to increase the content of α-Bisabolol oxide B.[5]
-
Extraction Method: The choice of extraction technique is crucial. Steam distillation is often favored for a higher relative content of bisabolol oxides A and B, whereas SFME may yield more chamazulene (B1668570) and α-bisabolol.[1][2][3]
-
Extraction Parameters: For any given method, parameters such as time, temperature, pressure, and solvent-to-solid ratio must be optimized to maximize the yield.[1]
-
Compound Stability: Bisabolol and its oxides can be sensitive to heat and oxidation, which may lead to degradation during extraction and storage.[1]
Q3: What is the expected concentration of this compound in chamomile essential oil?
A3: The concentration of this compound can vary significantly based on the factors mentioned above. Studies have reported concentrations ranging from approximately 1.2% to as high as 33.75% in chamomile essential oil.[4][6]
Troubleshooting Guide: Low Yield of this compound
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions in a question-and-answer format.
Issue 1: The overall yield of essential oil is low.
-
Potential Cause: Inefficient extraction method.
-
Potential Cause: Suboptimal extraction parameters.
-
Troubleshooting Step: Optimize parameters such as extraction time, temperature, and solvent-to-sample ratio. For steam distillation, adjusting the pressure and condensation flow rate can improve the yield.[7]
-
-
Potential Cause: Poor quality of plant material.
-
Troubleshooting Step: Ensure the use of high-quality, properly dried chamomile flowers from a reputable source. The chemical profile of the plant material is a critical factor.[1]
-
Issue 2: The concentration of this compound in the extracted oil is low.
-
Potential Cause: Degradation during extraction.
-
Troubleshooting Step: Bisabolol oxides can be susceptible to thermal degradation.[1] Use milder extraction conditions or methods like SFE that operate at lower temperatures. For methods that require heat, minimize the extraction time.
-
-
Potential Cause: Co-extraction of other compounds.
-
Troubleshooting Step: The presence of a high percentage of other compounds can dilute the concentration of this compound. Optimize the selectivity of your extraction method. For instance, steam distillation is often reported to favor the extraction of bisabolol oxides over other compounds like chamazulene.[1][2][3]
-
-
Potential Cause: Improper plant material processing.
-
Troubleshooting Step: The drying method significantly impacts the final composition. Studies have shown that sun-drying or drying at elevated temperatures can increase the concentration of α-Bisabolol oxide B.[5]
-
-
Potential Cause: Inaccurate analytical quantification.
-
Troubleshooting Step: Verify that your analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), is properly calibrated and validated for the quantification of this compound.[8]
-
Issue 3: Inconsistent results between extraction batches.
-
Potential Cause: Variability in plant material.
-
Troubleshooting Step: Source chamomile flowers from the same cultivar and geographical region if possible. It is also important to document the specifics of each batch of raw material.[1]
-
-
Potential Cause: Lack of a standardized protocol.
-
Troubleshooting Step: Strictly follow a validated and documented extraction and analysis protocol for every batch to ensure reproducibility.
-
-
Potential Cause: Fluctuations in extraction conditions.
-
Troubleshooting Step: Precisely control and monitor all extraction parameters (e.g., temperature, pressure, time) for each run.
-
Data Presentation
Table 1: Comparison of this compound Yield with Different Extraction Methods.
| Extraction Method | Plant Material | This compound Content (%) | Other Major Components (%) | Reference |
| Steam Distillation (SD) | Fresh Chamomile Flowers | Higher relative content | α-Bisabolol oxide A (higher) | [2][3] |
| Solvent-Free Microwave Extraction (SFME) | Fresh Chamomile Flowers | Lower relative content | Chamazulene (97% more than SD), α-Bisabolol (20% more than SD) | [2][3] |
| Supercritical CO2 Extraction (SFE) | Chamomile Flower Heads | Up to 1.4% (combined with Oxide A) | α-Bisabolol, Matricine, Chamazulene | [9] |
| Steam Distillation | Dried Chamomile Flowers | 23.65 ± 3.27 | α-Bisabolol oxide A (27.95 ± 4.32), α-Bisabolone oxide A (7.01 ± 0.44) | [10] |
Table 2: Effect of Drying Method on the Chemical Composition of Chamomile Essential Oil.
| Drying Method | Temperature/Duration | α-Bisabolol oxide B (%) | α-Bisabolol oxide A (%) | (Z)-tonghaosu (%) | Reference |
| Fresh Flowers | N/A | 15.32 | 44.80 | 9.95 | [11] |
| Sun Drying | 72 hours | 11.45 | 32.95 | 18.73 | [11] |
| Shade Drying | 1 week | 15.36 | 50.46 | 10.02 | [11] |
| Oven Drying | 40°C for 72 hours | 12.33 | 48.33 | 11.23 | [11] |
| Solar Drying | 72 hours | 8.23 | 45.42 | 16.54 | [11] |
| Microwave Drying | 5 minutes | 10.78 | 42.67 | 14.34 | [11] |
| Sun Drying | ~30°C for 4 days | 19.3 - 23.2 | 19.6 - 24.3 | N/A | [5] |
| Dryer | 105°C for 24 hours | 19.3 - 23.2 | 19.6 - 24.3 | N/A | [5] |
Experimental Protocols
Protocol 1: Steam Distillation (SD) for Enhanced this compound Yield
This protocol is a standard laboratory-scale steam distillation procedure adapted for maximizing bisabolol oxide content.
Materials and Equipment:
-
Dried chamomile flowers (Matricaria chamomilla)
-
Distilled water
-
Steam distillation apparatus (e.g., Clevenger-type)
-
Heating mantle
-
Condenser with circulating cold water
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Collection vials
Procedure:
-
Preparation of Plant Material: Weigh 100 g of dried chamomile flowers. For optimal results, use flowers that have been sun-dried or dried at a moderately high temperature.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the dried chamomile flowers into the distillation flask. Add distilled water to the flask, ensuring the plant material is fully submerged.
-
Distillation: Heat the flask using the heating mantle to boil the water and generate steam. The steam will pass through the plant material, carrying the volatile essential oils.
-
Condensation: The steam and essential oil vapor will travel to the condenser, where they will be cooled and converted back into a liquid state.
-
Collection: The condensed liquid (a mixture of water and essential oil) will be collected in the collection arm of the Clevenger apparatus. The essential oil, being less dense than water, will form a layer on top.
-
Extraction Duration: Continue the distillation for a minimum of 3 hours. Some studies suggest that extending the distillation time to 5-6 hours can increase the yield of certain compounds.[12]
-
Separation: After the distillation is complete, carefully collect the essential oil from the collection arm using a separatory funnel.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the purified essential oil in a sealed, dark glass vial at 4°C to prevent degradation.
Protocol 2: Solvent-Free Microwave Extraction (SFME)
This protocol outlines a rapid, lab-scale SFME procedure.
Materials and Equipment:
-
Fresh chamomile flowers (Matricaria chamomilla), approximately 80-82% humidity
-
Laboratory microwave extraction system
-
Condenser
-
Collection flask
Procedure:
-
Preparation of Plant Material: Use 500 g of fresh chamomile flowers.
-
Apparatus Setup: Place the fresh flowers into the reactor chamber of the microwave extraction system.
-
Extraction: Set the microwave power to 600 W and run the extraction for 30 minutes at atmospheric pressure without the addition of any solvent or water.[13]
-
Condensation and Collection: The microwave energy will heat the water within the plant material, causing the cells to rupture and release the essential oil. The resulting vapor is then directed through a condenser and collected in a flask.
-
Separation: The essential oil and aromatic water are collected together and can be separated by decantation.
-
Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate and store it in a dark, sealed vial at 4°C.
Protocol 3: Supercritical Fluid Extraction (SFE) with CO₂
This protocol provides a general framework for SFE of chamomile. Optimal parameters may need to be determined empirically.
Materials and Equipment:
-
Dried and ground chamomile flowers
-
Supercritical fluid extractor
-
High-pressure CO₂ pump
-
Extraction vessel
-
Separator vessels
-
Heating and cooling systems
Procedure:
-
Preparation of Plant Material: Use dried chamomile flowers, ground to a consistent particle size to ensure efficient extraction.
-
Loading the Extractor: Load the ground chamomile into the extraction vessel.
-
Setting Parameters:
-
Pressure: Set the extraction pressure between 100 and 250 bar. Higher pressures generally increase the solvent power of the CO₂.
-
Temperature: Set the extraction temperature between 40°C and 60°C.
-
CO₂ Flow Rate: Adjust the CO₂ flow rate as per the manufacturer's recommendations for the specific equipment.
-
-
Extraction: Pump supercritical CO₂ through the extraction vessel. The CO₂ will act as a solvent, dissolving the essential oils from the plant material.
-
Separation: The CO₂ and dissolved extract then flow into one or more separator vessels where the pressure and/or temperature are changed, causing the CO₂ to lose its solvent power and the extract to precipitate out.
-
Collection: The collected extract can then be removed from the separator. The CO₂ can be recycled for further extractions.
-
Post-Extraction: The resulting extract may require further purification to isolate this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. cir-safety.org [cir-safety.org]
- 7. www1.ibb.unesp.br [www1.ibb.unesp.br]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. mdpi.com [mdpi.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. iris.unito.it [iris.unito.it]
Technical Support Center: Synthesis and Purification of Bisabolol Oxide B Isomers
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with bisabolol oxide B. Here you will find answers to common questions and troubleshooting guidance for the challenges encountered in obtaining this sesquiterpenoid in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining pure this compound?
A1: The main difficulty lies in its separation from a complex mixture of structurally similar compounds. Whether sourced from natural extracts or biotransformation, this compound is typically accompanied by its isomer, bisabolol oxide A, its precursor α-bisabolol, and other sesquiterpenoids like spathulenol.[1][2] These compounds have very similar polarities and physicochemical properties, making chromatographic separation challenging.[1] Stereoselective chemical synthesis presents its own hurdles, particularly in controlling the formation of the correct stereoisomers, which is why most available methods focus on isolation from natural sources.[3][4]
Q2: What are the most effective sources for obtaining this compound?
A2: The most common source is the essential oil of German chamomile (Matricaria chamomilla L. or Matricaria recutita L.), where it occurs as a natural product.[2][5] An alternative approach is the biotransformation of (-)-α-bisabolol using microorganisms, such as certain fungi, which can oxidize the precursor to form bisabolol oxides.[6] However, both methods yield a mixture of isomers and related compounds that require extensive purification.[1][6]
Q3: Which analytical techniques are essential for identifying and confirming the purity of this compound isomers?
A3: A combination of methods is necessary for unambiguous identification and purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating volatile compounds and identifying this compound by its retention time and mass spectrum.[1] Bisabolol oxides A and B share a characteristic fragmentation pattern with a base peak at m/z 143.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is crucial for confirming the precise chemical structure and stereochemistry of the isolated isomer.[1][8]
-
Chiral Gas Chromatography (Chiral GC): For resolving and identifying specific stereoisomers, chiral GC is the method of choice.[9]
Q4: Is total chemical synthesis a viable route for producing pure this compound?
A4: While total synthesis of related terpenes is possible, the literature heavily favors isolation from natural sources for bisabolol oxides.[1][3] A complete chemical synthesis would require sophisticated stereoselective strategies to control the multiple chiral centers in the molecule, which can be complex and economically unviable for large-scale production compared to purification from high-yielding natural sources like chamomile.[10][11]
Troubleshooting Guides
Problem: My purified fraction contains an inseparable mixture of bisabolol oxide A and B.
-
Question: My standard silica (B1680970) gel column chromatography protocol results in co-elution of bisabolol oxide A and B. How can I improve this separation?
-
Answer: The similar polarity of these isomers makes separation on standard silica gel difficult. Consider employing more advanced or orthogonal chromatographic techniques. A multi-step approach is often required.[1]
-
Try a Different Chromatographic Mode: Solid support-free liquid-liquid chromatography techniques like Countercurrent Chromatography (CCC) or Centrifugal Partition Chromatography (CPC) are highly effective for separating compounds with similar polarities.[1][12] These methods separate solutes based on their differential partitioning between two immiscible liquid phases, which can resolve isomers that are inseparable on solid-phase media.
-
Follow-up with a Secondary Method: Fractions enriched in one isomer but still containing the other can be further purified using a different technique. For example, a fraction containing a co-eluted mixture of α-bisabolol oxide A and (Z)-en-yn-dicycloether was successfully resolved using Size-Exclusion Chromatography (SEC) with a Sephadex™ LH-20 column.[1][8]
-
Problem: My this compound fraction is contaminated with other sesquiterpenoids (e.g., spathulenol).
-
Question: GC-MS analysis shows that my this compound is not pure and contains other compounds from the chamomile extract. How can I remove these impurities?
-
Answer: This is a common issue due to the complexity of chamomile essential oil. A sequential chromatography strategy is highly effective. One successful approach involved first separating the crude chamomile distillate using Centrifugal Partition Chromatography (CPC).[1] This initial step isolates a fraction containing both α-bisabolol oxide B and spathulenol. This mixed fraction is then subjected to a secondary purification step using silica gel column chromatography with a specific solvent gradient, such as toluene/methyl tert-butyl ether (MTBE), which has proven effective at resolving these two compounds.[1][8]
Problem: I am having difficulty confirming the identity of my isolated isomer.
-
Question: I have isolated a pure compound, but I am not certain it is the correct this compound isomer. What are the key analytical markers?
-
Answer: Confirmation requires specific analytical data:
-
Mass Spectrometry: In electron ionization GC-MS, look for the characteristic fragmentation pattern. Bisabolol oxides A and B both typically show a prominent base peak at m/z 143 and other significant fragments at m/z 125, 107, and 71.[6][7]
-
NMR Spectroscopy: The definitive method is to acquire ¹H and ¹³C NMR spectra and compare the chemical shifts and coupling constants to validated literature values for α-bisabolol oxide B.[1][8]
-
Data Presentation
Table 1: Comparison of Chromatographic Methods for this compound Purification
| Method | Stationary/Liquid Phase System | Mobile/Eluting Phase | Target Separation | Achieved Purity | Reference |
| Centrifugal Partition Chromatography (CPC) | n-heptane/ethyl acetate (B1210297)/methanol/water (5:2:5:2 v/v/v/v) | Lower phase of the biphasic system | Initial fractionation of chamomile distillate | Enriched fraction (mixture with spathulenol) | [1] |
| Silica Gel Column Chromatography | Silica gel (40–63 μm) | Toluene/MTBE (3:1) | α-Bisabolol oxide B from spathulenol | 95% | [1] |
| Size-Exclusion Chromatography (SEC) | Sephadex™ LH-20 | Methanol | α-Bisabolol oxide A from (Z)-en-yn-dicycloether | 100% (for oxide A) | [1] |
| Preparative Thin-Layer Chromatography (TLC) | Silica gel | Dichloromethane, followed by ether | Major components of chamomile oil (chamazulene, bisabolonoxid, bisabololoxid A) | Not quantified | [2] |
Table 2: Recommended GC-MS Parameters for Sesquiterpenoid Analysis
| Parameter | Condition | Reference |
| Column | DB-5 or HP-INNOWAX (30 m × 0.25 mm i.d., 0.25 µm film thickness) | [5][13] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | [1] |
| Injector | On-column or Split/Splitless | [1][5] |
| Oven Program | Start at 40-60°C (hold 1-3 min), ramp at 5-8°C/min to 220-300°C, hold for 3-5 min. | [1][5] |
| MS Detector | Electron Impact (EI) at 70 eV | [1] |
| Scan Range | 40–400 amu | [1] |
Experimental Protocols
Protocol 1: Multi-Step Isolation of α-Bisabolol Oxide B from Chamomile Distillate
This protocol is adapted from the methodology described by Slavik et al. (2021).[1]
-
Initial Enrichment (Solvent Assisted Flavor Evaporation - SAFE):
-
Primary Separation (Centrifugal Partition Chromatography - CPC):
-
Biphasic Solvent System: Prepare the "Arizona S" system by mixing n-heptane, ethyl acetate, methanol, and water in a 5:2:5:2 volume ratio. Allow the phases to separate.[1]
-
CPC Operation: Use a semi-preparative CPC unit. Set the rotational speed to ~1700 rpm. Use the lower phase as the mobile phase at a flow rate of ~12 mL/min.
-
Sample Injection: Dissolve the SAFE distillate in the upper (stationary) phase to a concentration of ~260 mg/mL. Inject a 2 mL volume.[1]
-
Fraction Collection: Collect fractions at 1-minute intervals and analyze by GC-MS to identify fractions containing the mixture of α-bisabolol oxide B and spathulenol.[1]
-
-
Secondary Purification (Silica Gel Column Chromatography):
-
Preparation: Combine the CPC fractions containing the α-bisabolol oxide B/spathulenol mixture. Evaporate the solvent under reduced pressure.
-
Column Packing: Pack a column with silica gel (40–63 μm).
-
Elution: Dissolve the residue in a minimal amount of the initial mobile phase (n-hexane/ethyl acetate 3:1). Apply the sample to the column and elute sequentially with the following solvents:
-
n-Hexane/ethyl acetate (3:1)
-
n-Hexane/ethyl acetate (7:1)
-
Toluene/MTBE (3:1) (This step is critical for separating α-bisabolol oxide B from spathulenol).[1]
-
-
Analysis: Collect fractions and analyze by GC-MS to identify those containing pure α-bisabolol oxide B (target purity >95%).[1]
-
Visualizations
Caption: Workflow for isolating pure α-bisabolol oxide B from chamomile.[1]
Caption: Decision tree for troubleshooting poor isomer separation.
Caption: Pathways leading to bisabolol oxides and related metabolites.[7][14]
References
- 1. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. uk.typology.com [uk.typology.com]
- 12. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Low bioactivity in synthetic vs. natural Bisabolol oxide B assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the bioactivity of synthetic versus natural Bisabolol oxide B.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected bioactivity with our synthetic this compound compared to literature values for the natural compound. What are the potential reasons for this discrepancy?
A1: Several factors can contribute to differences in bioactivity between synthetic and natural this compound:
-
Stereochemistry: Natural products are often single enantiomers, while chemical synthesis can result in a racemic mixture of isomers.[1] Different isomers of a molecule can have distinct biological activities. Natural (-)-α-bisabolol, for instance, is considered the more biologically active form compared to its synthetic racemic counterpart.[1][2] This principle may extend to its oxide derivatives.
-
Purity of the Compound: Impurities in the synthetic preparation, such as starting materials, byproducts, or residual solvents, can interfere with the bioassay or reduce the effective concentration of the active compound. It is crucial to verify the purity of your synthetic batch using analytical methods like HPLC or LC-MS.
-
Presence of Synergistic Compounds in Natural Extracts: Natural this compound is typically part of a complex mixture of compounds within an essential oil, such as that from Chamomile (Matricaria recutita).[3][4] These other compounds may act synergistically to enhance the overall biological effect, a phenomenon not observed with the isolated synthetic compound.[5]
-
Compound Stability and Solubility: Differences in the formulation or salt form between the natural-derived and synthetic compound could affect its stability and solubility in your assay medium, leading to a lower effective concentration.
Q2: What are the known signaling pathways modulated by Bisabolol and its derivatives?
A2: While direct studies on this compound are limited, research on the closely related compound, α-bisabolol, has shown that it exerts its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways .[6][7][8] These pathways are crucial regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.[9][10] It is plausible that this compound shares a similar mechanism of action.
Q3: Can you provide a general experimental workflow for comparing the bioactivity of our synthetic this compound to a natural standard?
A3: A robust comparison of bioactivity should involve a systematic approach. The following workflow can be adapted to your specific research needs:
Troubleshooting Guides
Problem 1: High variability in results between experimental replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating each well. Use an automated cell counter for accuracy. |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. For multi-well plates, consider the order of dispensing to minimize evaporation effects. |
| Compound Precipitation | Visually inspect wells for any precipitation after compound addition. If observed, reassess the compound's solubility in the assay medium and consider using a different solvent or a lower stock concentration. |
| "Edge Effect" in Plates | Evaporation from the outer wells of a microplate can lead to variability. To mitigate this, fill the outer wells with sterile media or PBS without cells. Ensure the incubator is properly humidified. |
Problem 2: No significant bioactivity observed for either synthetic or natural this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Bisabolol and its oxides can be sensitive to light and temperature. Store stock solutions in the dark at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | Verify the concentration of the stimulus (e.g., LPS) used to induce the biological response. Ensure the incubation time is appropriate for the measured endpoint. |
| Sub-optimal Compound Concentration | The concentrations tested may be too low to elicit a response. Perform a broad dose-response study to identify the active concentration range. |
| Assay Interference | Components of the natural extract (if using a less purified form) or impurities in the synthetic compound could interfere with the assay readout. Run appropriate controls, such as the compound with the detection reagents alone, to check for interference. |
Quantitative Data Summary
Direct comparative studies on the bioactivity of synthetic versus natural this compound are limited in publicly available literature. However, data from related compounds, such as the isomers α-bisabolol and β-bisabolol, can provide insights into how structural differences, which can exist between natural and synthetic sources, affect bioactivity.
The following table summarizes the anti-inflammatory activity of β-bisabolol, with α-bisabolol as a comparator, in LPS-stimulated RAW 264.7 macrophages.
| Inflammatory Mediator | Compound | Concentration (µg/mL) | Maximal Inhibition (%) | Reference |
| Nitric Oxide (NO) | β-bisabolol | 50.0 | 55.5 | [11] |
| α-bisabolol | 50.0 | Similar to β-bisabolol | [11] | |
| Prostaglandin E2 (PGE2) | β-bisabolol | 50.0 | 62.3 | [11] |
| Tumor Necrosis Factor-alpha (TNF-α) | β-bisabolol | 50.0 | 45.3 | [11] |
| α-bisabolol | 50.0 | Similar to β-bisabolol | [11] |
Note: This data illustrates the comparable, potent anti-inflammatory activity of different bisabolol isomers. Researchers should perform their own head-to-head comparisons of natural and synthetic this compound to determine their relative potencies.
Experimental Protocols
1. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable breakdown product of NO, in cell culture supernatants.
-
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
This compound (synthetic and natural)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of synthetic or natural this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample, mix, and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B, mix, and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
-
2. Pro-inflammatory Cytokine Measurement (ELISA)
This protocol outlines the general steps for a sandwich ELISA to quantify cytokines like TNF-α or IL-6 in cell culture supernatants.
-
Materials:
-
Cell culture supernatants from the bioactivity assay
-
Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
-
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for this compound in inhibiting the inflammatory response, based on the known activity of α-bisabolol.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. (-)-α-Bisabolol Alleviates Atopic Dermatitis by Inhibiting MAPK and NF-κB Signaling in Mast Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Bisabolol Oxide B in Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Bisabolol Oxide B in experimental and commercial formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its origin?
This compound is a sesquiterpenoid ether naturally present in the essential oil of plants like German chamomile (Matricaria chamomilla).[1][2] It is also a well-documented primary oxidation product of its precursor, (-)-α-bisabolol, another major bioactive component of chamomile.[3][4][5][6] Due to its presence in natural extracts and its formation from α-bisabolol, maintaining its stability is crucial for formulation consistency.
Q2: Is this compound itself susceptible to further oxidation or degradation?
While this compound is an oxidized derivative of α-bisabolol, evidence suggests it can undergo further oxidative metabolism. Studies on German chamomile have identified hydroxylated derivatives of both bisabolol oxide A and B.[1][2] This indicates that under certain conditions, the this compound molecule can be further oxidized. Therefore, formulations containing this compound should be designed to prevent potential degradation.
Q3: What are the primary factors that can cause the degradation of this compound?
Although specific degradation kinetics for this compound are not extensively documented, principles of formulation chemistry for related sesquiterpenoids and cyclic ethers suggest the following factors are critical to control:[3][7]
-
Atmospheric Oxygen: The presence of oxygen is a primary driver for oxidative degradation of organic molecules.
-
Elevated Temperatures: Heat can accelerate the rate of chemical reactions, including oxidation.[3]
-
UV/Light Exposure: High-energy light can provide the activation energy needed to initiate oxidative chain reactions (photolysis).[3]
-
Presence of Metal Ions: Transition metal ions (e.g., iron, copper) can act as catalysts, significantly speeding up oxidation.
-
Extreme pH Conditions: Highly acidic or basic environments can catalyze the cleavage of ether bonds, although cyclic ethers are generally more stable than their acyclic counterparts.[8]
Q4: What are the potential consequences of this compound degradation?
The degradation of this compound can lead to several undesirable outcomes:
-
Loss of Purity and Potency: A decrease in the concentration of the active ingredient.
-
Formation of Impurities: The generation of unknown degradation products, which could potentially alter the biological activity, sensory properties (odor, color), or safety profile of the formulation.
-
Inconsistent Experimental Results: Poor stability can lead to unreliable and non-reproducible data in research settings.
Q5: What antioxidants are effective for stabilizing formulations containing sesquiterpenoids like this compound?
Both natural and synthetic antioxidants can be employed to protect sensitive molecules. The choice depends on the formulation type (e.g., aqueous, anhydrous, emulsion), regulatory requirements, and compatibility with other ingredients. Sesquiterpenes have been shown to possess antioxidant properties themselves, but in a formulation, protecting the primary active is key.[9][10][11]
Q6: Beyond antioxidants, what other strategies can enhance the stability of this compound?
A multi-faceted approach to stabilization is most effective:
-
Inert Atmosphere Processing: Manufacturing and packaging under an inert gas like nitrogen or argon displaces oxygen and minimizes the risk of oxidation.
-
Chelating Agents: Incorporating agents like Ethylenediaminetetraacetic acid (EDTA) or Citric Acid can sequester metal ions, preventing them from catalyzing oxidative reactions.
-
Opaque Packaging: Using light-blocking materials for primary packaging is essential to prevent photolytic degradation.
-
Controlled Storage Conditions: Storing the final formulation at recommended cool temperatures and away from direct light and heat sources is critical.
-
Encapsulation: For certain applications, technologies like liposomes or nanoemulsions can physically shield this compound from pro-oxidant environmental factors.[12]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Change in color (e.g., yellowing), odor, or viscosity of the formulation over time. | Oxidative degradation of this compound or other formulation components. | 1. Conduct a forced degradation study (see Protocol 1) to confirm susceptibility to oxidation. 2. Analyze the formulation using a stability-indicating analytical method (see Protocol 3) to identify and quantify degradation products. 3. Incorporate a suitable antioxidant or a combination of antioxidants (see Table 1). 4. Review and optimize packaging and processing to limit oxygen and light exposure. |
| Assay results show a decrease in this compound concentration during stability testing. | Chemical degradation due to one or more stress factors (heat, light, oxygen, pH). | 1. Review the stability study conditions. Correlate the loss with specific stress factors. 2. Perform a compatibility study (see Protocol 2) to test the efficacy of different antioxidants. 3. If degradation is rapid, consider an encapsulation strategy to improve protection. |
| New peaks appear in the chromatogram of a stability sample. | Formation of degradation products. | 1. Utilize a high-resolution analytical technique like LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks.[13] 2. Attempt to identify the degradation products. This is crucial for understanding the degradation pathway and assessing safety. 3. Implement formulation changes (e.g., adding antioxidants, chelating agents) to prevent the formation of these specific impurities. |
Data Presentation
Table 1: Recommended Antioxidants for Sesquiterpenoid-Containing Formulations
| Antioxidant Type | Examples | Recommended Concentration (Typical) | Formulation Type |
| Natural Antioxidants | Mixed Tocopherols (Vitamin E), Ascorbyl Palmitate, Rosemary Extract (Carnosic Acid), Ferulic Acid | 0.05 - 0.5% | Oil-based, Emulsions |
| Synthetic Antioxidants | Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% | Oil-based, Anhydrous |
| Water-Soluble Antioxidants | L-Ascorbic Acid (Vitamin C), Sodium Ascorbyl Phosphate, Sodium Metabisulfite | 0.1 - 1.0% | Aqueous, Emulsions (Aqueous Phase) |
| Chelating Agents | Disodium EDTA, Citric Acid | 0.05 - 0.2% | Aqueous, Emulsions |
Experimental Protocols
Protocol 1: Forced Degradation Study for a this compound Formulation
Objective: To identify the intrinsic stability of this compound in a specific formulation and determine its degradation pathways under various stress conditions.[7][14][15]
Methodology:
-
Prepare Samples: Dispense the formulation into five separate, inert containers. Keep one as an unstressed control.
-
Apply Stress Conditions: Expose the other four samples to the conditions outlined in the table below. The duration and intensity of stress should be adjusted to achieve 5-20% degradation of the active ingredient.
-
Neutralization: After exposure, neutralize the acid and base-stressed samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples (including the control) using a validated, stability-indicating analytical method (e.g., HPLC-UV, GC-MS).
-
Evaluation: Compare the chromatograms to identify degradation products and calculate the percentage loss of this compound.
Table 2: Conditions for Forced Degradation Study
| Stress Condition | Reagent / Parameters | Typical Duration |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 24 - 72 hours at 60°C |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 24 - 72 hours at 60°C |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | 24 hours at Room Temp |
| Thermal Degradation | 60°C in a calibrated oven | 7 days |
| Photolytic Degradation | Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines). | Variable |
Protocol 2: Analytical Method for Stability Testing using GC-MS
Objective: To quantify the concentration of this compound and detect any degradation products in a formulation.
Instrumentation and Reagents:
-
Gas Chromatograph with a Mass Spectrometer (GC-MS).
-
Appropriate capillary column (e.g., HP-5ms or equivalent).
-
Helium (carrier gas).
-
This compound reference standard.
-
Suitable solvent for dilution (e.g., Hexane, Ethyl Acetate).
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of the this compound reference standard at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Analyze these standards to generate a calibration curve.
-
Sample Preparation: Accurately weigh a known amount of the formulation and dissolve/disperse it in the chosen solvent. Dilute as necessary to ensure the final concentration falls within the range of the calibration curve.
-
GC-MS Analysis:
-
Injector: Split/Splitless, 250°C.
-
Oven Program: Start at 80°C, ramp to 280°C at 10°C/min.
-
MS Conditions: Electron Ionization (EI) mode, scan range m/z 40-400.
-
-
Quantification & Evaluation:
-
Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the reference standard.
-
Quantify the concentration using the calibration curve.
-
Examine the total ion chromatogram for the appearance of new peaks not present in the control sample, which indicate potential degradation products.
-
Visualizations
Caption: Formation of this compound and its hypothesized further oxidation.
Caption: Experimental workflow for a forced degradation study.
Caption: Decision workflow for selecting a stabilization strategy.
References
- 1. Hydroxylated bisabolol oxides: evidence for secondary oxidative metabolism in Matricaria chamomilla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nanu-skincare.com [nanu-skincare.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. Antioxidant, pro-oxidant and other biological activities of sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant, Pro-Oxidant and Other Biological Activities of Sesqu...: Ingenta Connect [ingentaconnect.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. rjptonline.org [rjptonline.org]
- 15. biomedres.us [biomedres.us]
Technical Support Center: Overcoming Poor Water Solubility of Bisabolol Oxide B in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges associated with the poor water solubility of Bisabolol oxide B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its water solubility low?
A1: this compound is a natural sesquiterpenoid found in the essential oil of plants like German chamomile.[1] It is an oxidized derivative of α-bisabolol.[2] Its chemical structure, rich in carbon and hydrogen with limited polar functional groups, makes it hydrophobic and thus poorly soluble in aqueous solutions like cell culture media.[3][4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: For cell-based assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[5][6] Ethanol can also be an option, but it may be more cytotoxic to cells.[7]
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[5][7] However, the tolerance can vary between cell lines, with some sensitive or primary cells requiring concentrations below 0.1%.[7] It is always best practice to determine the specific tolerance of your cell line with a vehicle control experiment.
Q4: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?
A4: Precipitation, often called "crashing out," is a common issue when a concentrated organic stock of a hydrophobic compound is diluted into an aqueous medium.[8] This indicates that the concentration of this compound has exceeded its solubility limit in the final working solution. Please refer to the troubleshooting guide below for a step-by-step approach to resolve this.
Q5: Can serum in the cell culture medium help with the solubility of this compound?
A5: Yes, proteins present in fetal bovine serum (FBS) or other sera can bind to hydrophobic compounds and help to keep them in solution.[5][8] If your experimental design allows, using a medium containing an appropriate concentration of serum can aid in the solubilization of this compound.
Troubleshooting Guide
Problem: Precipitation or cloudiness observed in cell culture medium after adding this compound.
This common issue arises when the hydrophobic compound is not fully solubilized in the aqueous environment of the cell culture medium. Follow these steps to troubleshoot and optimize your protocol.
Step 1: Review Your Stock Solution Preparation
-
Action: Ensure your stock solution in 100% DMSO is fully dissolved.
-
Rationale: Any undissolved particles in the stock solution will lead to immediate precipitation upon dilution.
-
Tip: If you observe any particulates, gently warm the stock solution in a 37°C water bath and vortex vigorously for 1-2 minutes to ensure complete dissolution.[5]
Step 2: Optimize Your Dilution Technique
-
Action: Employ a stepwise or serial dilution method.
-
Rationale: Rapidly adding a highly concentrated stock solution to a large volume of medium can cause localized high concentrations, leading to immediate precipitation.[8] A gradual dilution helps to prevent this.
-
Tip: First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently swirling the medium can also improve dispersion.[8]
Step 3: Control the Temperature
-
Action: Always use pre-warmed (37°C) cell culture medium.
-
Rationale: The solubility of many compounds is temperature-dependent. Adding a stock solution to cold medium can decrease the solubility of this compound.[5][8]
-
Tip: Minimize the time your culture vessels are outside the incubator to avoid temperature fluctuations.[8]
Step 4: Evaluate the Final Concentration
-
Action: Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
-
Rationale: Your desired final concentration may exceed the solubility limit of this compound in the culture medium.
-
Tip: Start with a lower final concentration and gradually increase it to find the highest concentration that remains in solution.[8]
Step 5: Consider Alternative Solubilization Methods
If the above steps do not resolve the issue, you may need to consider more advanced formulation strategies. These can include the use of:
-
Co-solvents: A mixture of solvents, such as DMSO and ethanol, might improve solubility for some compounds.[8]
-
Solubilizing agents: Cyclodextrins or other surfactants can be used to enhance the solubility of hydrophobic compounds.[7]
-
Nanoparticle encapsulation: Encapsulating the compound in nanoparticles can improve its dispersion and delivery in aqueous solutions.[8]
Quantitative Data Summary
The following table summarizes key solubility data for this compound and the parent compound α-bisabolol.
| Compound | Property | Value | Source |
| This compound | Predicted Water Solubility | 0.14 g/L | [3][4] |
| Estimated Water Solubility | 21.49 mg/L @ 25 °C | [9] | |
| α-Bisabolol | Solubility in Ethanol | ~5 mg/mL | [10] |
| Solubility in DMSO | ~10 mg/mL | [10] | |
| Solubility in DMF | ~10 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 238.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
In a sterile environment, weigh out 2.38 mg of this compound powder.
-
Add the powder to a sterile amber microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.[5]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
Protocol 2: Dosing Cells with this compound using Serial Dilution
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (e.g., DMEM + 10% FBS)
-
Cultured cells in a multi-well plate
Procedure:
-
Perform serial dilutions of your 10 mM stock solution in 100% DMSO to create a range of intermediate stock concentrations.
-
For your final working solution, add a small volume of the appropriate intermediate DMSO stock directly to your pre-warmed cell culture medium with rapid but gentle mixing.
-
Ensure the final concentration of DMSO in the medium remains below 0.5% (or the predetermined non-toxic level for your cell line).[5][7]
-
Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of this compound.
-
Include a vehicle control group of cells treated with the same final concentration of DMSO without the compound.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Inferred signaling pathways affected by α-bisabolol and its oxides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound alpha-Bisabolol oxide B (FDB017436) - FooDB [foodb.ca]
- 4. Human Metabolome Database: Showing metabocard for alpha-Bisabolol oxide B (HMDB0038197) [hmdb.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. alpha-bisabolol oxide B, 26184-88-3 [thegoodscentscompany.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Bisabolol Oxide B
Welcome to the Technical Support Center for the LC-MS/MS analysis of Bisabolol oxide B. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix. In biological matrices like plasma, serum, or tissue homogenates, these interfering components can include phospholipids (B1166683), salts, endogenous metabolites, and formulation excipients. These effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which compromises the accuracy, precision, and sensitivity of the analytical method. Given that this compound is a relatively non-polar sesquiterpenoid, it is susceptible to co-extraction with other lipophilic matrix components, making the management of matrix effects critical for reliable quantification.
Q2: What are the common sources of matrix effects in biological samples for this compound analysis?
A2: The primary sources of matrix effects in the analysis of this compound from biological samples include:
-
Phospholipids: Abundant in plasma and cell membranes, these are a notorious source of ion suppression in electrospray ionization (ESI) and often co-elute with lipophilic compounds.
-
Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can accumulate in the ion source, leading to signal instability and suppression.
-
Endogenous Metabolites: Other small molecules naturally present in the biological matrix can co-elute with this compound and compete for ionization.
-
Formulation Excipients: If analyzing samples from preclinical or clinical studies, excipients from the drug formulation can also interfere with the analysis.
Q3: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A3: The presence and impact of matrix effects can be evaluated both qualitatively and quantitatively:
-
Qualitative Assessment (Post-Column Infusion): A solution of this compound is continuously infused into the mass spectrometer downstream of the analytical column. A blank, extracted matrix sample is then injected onto the column. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Quantitative Assessment (Post-Extraction Spike): The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration. The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix. An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?
A4: While not strictly mandatory for all research applications, the use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended, especially for quantitative bioanalysis. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization efficiency and improving the accuracy and precision of the results.
Troubleshooting Guides
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or Poor Reproducibility of Results | Significant and variable matrix effects between samples. | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). 2. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, a SIL-IS can help to compensate for signal variability caused by matrix effects. 3. Optimize Chromatography: Modify the chromatographic conditions to better separate this compound from the regions where matrix components elute. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a column with a different selectivity. |
| Low Signal Intensity or Poor Sensitivity | Ion suppression due to co-eluting matrix components, particularly phospholipids. | 1. Enhance Sample Cleanup: Employ a sample preparation technique specifically designed to remove phospholipids, such as a targeted phospholipid removal plate or a robust SPE protocol. 2. Chromatographic Separation: Adjust the HPLC gradient to ensure this compound does not elute in the same region as the bulk of the phospholipids. 3. Check and Clean the Ion Source: Matrix components can contaminate the ion source over time, leading to a general decrease in sensitivity. Regular cleaning and maintenance are crucial. |
| Peak Tailing or Asymmetry | Interaction of this compound with active sites on the analytical column or interference from matrix components. | 1. Modify Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase to improve peak shape by suppressing silanol (B1196071) interactions. 2. Use a High-Quality Column: Employ a modern, end-capped C18 column to minimize secondary interactions. 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components that may be causing peak shape issues. |
| Shift in Retention Time | Matrix components affecting the column chemistry or pressure fluctuations. | 1. Implement a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 2. Thorough Column Equilibration: Ensure the column is adequately equilibrated between injections. 3. Check for System Blockages: High backpressure can indicate a blockage in the system, which can affect retention time. |
Data Presentation
Qualitative Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Principle | Efficiency in Removing Phospholipids | Efficiency in Removing Salts | Throughput | Complexity |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent. | Low | Moderate | High | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Moderate to High | High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte and matrix components for a solid sorbent. | High | High | Low to Moderate | High |
| Phospholipid Removal Plates | Specific removal of phospholipids using a specialized sorbent. | Very High | Low | High | Low |
Note: The effectiveness of each method can vary depending on the specific protocol and the nature of the biological matrix.
Experimental Protocols
Disclaimer: Due to the limited availability of specific published LC-MS/MS methods for this compound, the following protocols are based on general principles for the analysis of sesquiterpenoids and related lipophilic small molecules. Optimization will be required for your specific application and instrumentation.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of internal standard solution (if using).
-
Add 500 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
-
Extraction:
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
-
Isolation and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol (B129727):water).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) from Plasma
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Pre-treat 100 µL of plasma by adding 200 µL of 2% phosphoric acid in water, vortex, and centrifuge.
-
Load the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Suggested LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A, and ramp up to a high percentage of Mobile Phase B to elute the lipophilic this compound. A shallow gradient may be necessary to separate it from other isomers like Bisabolol oxide A.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ion ([M+H]⁺): m/z 239.2 (based on a molecular weight of 238.37 g/mol ).
-
Product Ions: Based on available fragmentation data, potential product ions to monitor would be m/z 143 (base peak), 125, 107, and 71. The most intense and specific transitions should be determined by direct infusion of a this compound standard.
-
Collision Energy and other MS parameters: These will need to be optimized for your specific instrument.
-
Mandatory Visualizations
Optimizing Storage Conditions for Bisabolol Oxide B Reference Standards: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and troubleshooting for Bisabolol Oxide B reference standards. Adherence to these guidelines is critical for maintaining the integrity, purity, and stability of the standard, ensuring the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound reference standards?
A1: For long-term storage, this compound reference standards should be stored at refrigerated temperatures between 2°C and 8°C.[1] Some suppliers of the related compound, Bisabolol Oxide A, recommend storage at -20°C for optimal stability.[2] The standard should be kept in a tightly sealed, airtight container to prevent oxidative degradation.
Q2: How should I handle the this compound reference standard upon receipt?
A2: Upon receipt, immediately transfer the reference standard to the recommended storage conditions (2-8°C or -20°C). Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can introduce moisture and accelerate degradation.
Q3: Is this compound sensitive to light?
A3: Yes. Like many sesquiterpenoids, this compound is susceptible to degradation upon exposure to light (photolysis).[3] It is crucial to store the reference standard in an opaque or amber vial to protect it from light. All handling and preparation of solutions should be performed under subdued lighting conditions.
Q4: What is the primary degradation pathway for this compound?
A4: The primary degradation pathway for the precursor, α-Bisabolol, is oxidation, which leads to the formation of Bisabolol Oxide A and this compound.[3] Therefore, it is critical to minimize exposure to air (oxygen) to prevent further oxidation or degradation of the this compound standard.
Q5: Can I dissolve this compound in solvents for my experiments? If so, how should I store the solutions?
A5: Yes, this compound can be dissolved in appropriate organic solvents such as methanol (B129727), ethanol, or acetonitrile (B52724) for experimental use. Stock solutions should be prepared fresh whenever possible. If short-term storage is necessary, store the solutions at 2-8°C in tightly sealed, light-protected containers. For longer-term storage of solutions, freezing at -20°C or below is recommended. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected analytical results | Degradation of the reference standard due to improper storage. | - Verify that the standard has been consistently stored at the recommended temperature (2-8°C or -20°C), protected from light, and in a tightly sealed container.- Prepare a fresh stock solution from the solid standard.- If possible, compare the performance of your standard against a new, unopened lot. |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | - Review handling procedures to ensure minimal exposure to air, light, and elevated temperatures.- Consider the possibility of solvent-induced degradation if solutions are stored for extended periods.- Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. |
| Change in physical appearance of the solid standard (e.g., color change, clumping) | Oxidation or moisture absorption. | - Discard the standard as its purity is compromised.- Ensure that new standards are stored in a desiccated environment if high humidity is a concern.- Always allow the container to reach room temperature before opening to prevent moisture condensation. |
Data Presentation
The following table presents hypothetical stability data for a this compound reference standard under various storage conditions. This data is for illustrative purposes to emphasize the importance of proper storage. Actual stability will depend on the specific batch and supplier.
Table 1: Hypothetical Degradation of this compound Over 12 Months
| Storage Condition | Purity (%) at 0 Months | Purity (%) at 3 Months | Purity (%) at 6 Months | Purity (%) at 12 Months |
| -20°C, Dark, Airtight | 99.8 | 99.7 | 99.6 | 99.5 |
| 2-8°C, Dark, Airtight | 99.8 | 99.5 | 99.2 | 98.8 |
| 25°C, Dark, Airtight | 99.8 | 98.2 | 96.5 | 93.1 |
| 25°C, Exposed to Light | 99.8 | 95.1 | 90.3 | 82.5 |
| 40°C, Dark, Airtight | 99.8 | 92.3 | 85.1 | 70.4 |
Disclaimer: The data in this table is hypothetical and intended for educational purposes only. Users should always refer to the Certificate of Analysis provided by the manufacturer for specific stability information.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
2. Mobile Phase:
-
A gradient of acetonitrile and water.
3. Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Further dilute with the mobile phase to a working concentration of approximately 100 µg/mL.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Gradient Program:
-
0-20 min: 60-90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 60% Acetonitrile
-
5. Analysis:
-
Inject the standard solution and analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the this compound standard to understand its stability profile.
1. Preparation of Stressed Samples:
-
Acid Hydrolysis: Dissolve 1 mg of the standard in 1 mL of methanol and add 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Dissolve 1 mg of the standard in 1 mL of methanol and add 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours.
-
Oxidative Degradation: Dissolve 1 mg of the standard in 1 mL of methanol and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid standard in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the standard (1 mg/mL in methanol) to direct sunlight for 24 hours.
2. Analysis:
-
Analyze the stressed samples using the HPLC method described in Protocol 1. Compare the chromatograms to an unstressed control sample to identify and quantify degradation products.
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Peak Tailing of Bisabolol Oxide B in HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of Bisabolol oxide B.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is more drawn out than the leading edge.[1][2][3] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing indicates inefficiencies or undesirable chemical interactions within the HPLC system.[1][2] This distortion is quantitatively measured by the Tailing Factor (Tf) or the Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0.
Table 1: Interpretation of Peak Asymmetry/Tailing Factor
| Tailing Factor (Tf) / Asymmetry Factor (As) | Peak Shape Description | Interpretation |
| 1.0 | Perfectly Symmetrical | Ideal separation, no interference. |
| 1.0 - 1.2 | Near-Symmetrical | Generally acceptable for most quantitative methods. |
| > 1.2 | Tailing Peak | Indicates a potential issue that may affect resolution and integration accuracy.[4] |
| > 2.0 | Severe Tailing | Unacceptable for most analytical methods; requires immediate troubleshooting.[2] |
Q2: What is this compound and why might it exhibit peak tailing?
This compound is a monocyclic sesquiterpene alcohol, a common active compound found in chamomile. While it is not a strongly acidic or basic compound, its chemical structure includes a polar hydroxyl (-OH) group. This polar functional group can engage in secondary interactions, such as hydrogen bonding, with active sites on the HPLC column's stationary phase.[3][4] The most common active sites are residual silanol (B1196071) groups (Si-OH) on silica-based columns, which are a primary cause of peak tailing for polar compounds.[1][5][6]
Q3: What are the primary causes of peak tailing for a relatively neutral compound like this compound?
While strong ionic interactions are less likely, several factors can cause peak tailing for this compound:
-
Secondary Polar Interactions: The hydroxyl group on the this compound molecule can interact with residual silanol groups on the silica (B1680970) packing material, causing a portion of the molecules to elute more slowly and create a tail.[4][6]
-
Column Contamination: Accumulation of strongly retained sample matrix components at the column inlet can create active sites that interact with the analyte, leading to poor peak shape.[7]
-
Column Void: A physical gap or void at the head of the column can cause band broadening and peak tailing.[6][8] This can result from high pressure, pH extremes, or mechanical shock.[6][8]
-
Extra-Column Effects: Excessive volume from overly long or wide-diameter tubing, or poorly made connections between the column and detector, can cause the separated peak to broaden and tail.[5][8]
-
Mass Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted, tailing peak.[3][8]
Q4: How can I select the right HPLC column to minimize tailing?
Choosing the right column chemistry is crucial.
-
Use Modern, End-Capped Columns: Select high-purity, silica-based columns (Type B) that are "end-capped."[1][8] End-capping is a process that chemically blocks many of the residual silanol groups, significantly reducing the sites available for secondary interactions.[4]
-
Consider Column Dimensions: Shorter columns (50-100 mm) can provide faster analyses, while longer columns (150-250 mm) offer higher resolution, which can sometimes help separate the main peak from an interference causing apparent tailing.[9]
-
Recommended Column Type: A high-quality, end-capped C18 column is a standard and effective choice for the analysis of Bisabolol and related terpenoids.[10][11]
Troubleshooting Guide for this compound Peak Tailing
If you are observing peak tailing, follow this logical troubleshooting workflow. The process is designed to systematically identify and resolve the issue, starting with the easiest and most common causes.
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Cause and Effect Analysis
Understanding the potential sources of the problem can help streamline your troubleshooting efforts.
Caption: Primary causes contributing to peak tailing in HPLC analysis.
Summary of Troubleshooting Strategies
Table 2: Troubleshooting Summary: Causes and Solutions for this compound Peak Tailing
| Potential Cause | Diagnostic Check | Recommended Solution |
| Column Overload | Dilute the sample by a factor of 10 and re-inject. Observe if the peak shape improves.[8] | Reduce sample concentration or injection volume. |
| Secondary Silanol Interactions | The peak tails even at low concentrations on a standard silica column. | Switch to a high-quality, end-capped C18 column. Consider adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.[1][12] |
| Column Contamination | Peak shape has degraded over time; system backpressure may have increased. | Perform a column cleaning and regeneration procedure (see Protocol 2).[8] |
| Column Void / Bed Collapse | A sudden change in peak shape (tailing, fronting, or splitting) is observed.[13] | Replace the column. Use a guard column to protect the analytical column.[8][14] |
| Extra-Column Volume | All peaks in the chromatogram, especially early eluting ones, show tailing.[8] | Minimize tubing length and use narrow internal diameter (ID) tubing (e.g., 0.005"). Ensure all fittings are properly seated.[5] |
| Sample Solvent Effect | The sample is dissolved in a solvent significantly stronger (less polar) than the mobile phase. | Whenever possible, dissolve the sample in the initial mobile phase.[3] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol provides a starting point for the analysis, based on common methods for related compounds.
-
Objective: To establish a baseline chromatographic separation for this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure Water
-
This compound standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 80:20 v/v).[10] Degas the mobile phase before use.
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a working standard of 50 µg/mL by diluting the stock.
-
Chromatographic Conditions:
-
Analysis: Equilibrate the column with the mobile phase for at least 20 minutes or until a stable baseline is achieved. Inject the working standard and record the chromatogram.
-
Evaluation: Calculate the asymmetry factor (As) of the this compound peak. If As > 1.2, proceed with troubleshooting.
-
Protocol 2: HPLC Column Cleaning and Regeneration
This protocol provides a general procedure for cleaning a contaminated C18 column that is showing peak tailing.
-
Objective: To remove strongly retained contaminants from the column.
-
Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.
-
Buffer Wash: Flush the column with your mobile phase composition but without any buffer salts (e.g., 80:20 Acetonitrile/Water) for 20 minutes. This removes precipitated buffer.
-
Reverse Flush (if permitted): Check the column manual to see if reverse flushing is allowed. If so, reverse the column direction.
-
Polar Contaminant Removal: Flush the column with 100% Ultrapure Water for 30 minutes.
-
Non-Polar Contaminant Removal: Flush the column sequentially with the following solvents for at least 30 minutes each (or ~20 column volumes):
-
Isopropanol (IPA)
-
Tetrahydrofuran (THF)
-
Isopropanol (IPA)
-
-
Re-equilibration: Return the column to its normal flow direction. Flush with the mobile phase (e.g., 80:20 Acetonitrile/Water) for at least 30 minutes until the baseline is stable.
-
Performance Check: Re-inject the this compound standard to check if peak shape has improved. If tailing persists, the column may be permanently damaged and should be replaced.[2]
-
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Method Development for Separating Bisabolol Oxide B from its Precursor
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing methods for the separation of Bisabolol oxide B from its precursor, α-Bisabolol. This resource includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the separation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating this compound from α-Bisabolol?
A1: The most effective and commonly cited method for separating this compound from α-Bisabolol is chromatography.[1][2][3] Column chromatography using silica (B1680970) gel is a standard approach.[1][3] For more challenging separations, advanced techniques like countercurrent chromatography (CCC), centrifugal partition chromatography (CPC), and size-exclusion chromatography (SEC) may be employed.[2] Fractional distillation is generally not suitable as this compound cannot be easily separated from α-Bisabolol using this technique.[4]
Q2: Why is α-Bisabolol often contaminated with this compound?
A2: α-Bisabolol is a monocyclic sesquiterpene alcohol that is susceptible to oxidation.[5] Exposure to air (oxygen), elevated temperatures, and UV radiation can cause α-Bisabolol to oxidize, forming Bisabolol oxide A and B as primary degradation products.[5] Therefore, the presence of this compound is often a result of degradation of the α-Bisabolol precursor during processing or storage.
Q3: What analytical techniques are used to identify and quantify α-Bisabolol and this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying α-Bisabolol and its related oxides.[6] High-Performance Thin-Layer Chromatography (HPTLC) has also been developed and validated for the estimation of (-)-α-bisabolol.[7] For detection during chromatographic separation, UV detectors can be used, with a wavelength range of 198-220 nm being suitable for terpenes.[8]
Q4: Can I prevent the formation of this compound during the storage of α-Bisabolol?
A4: Yes, preventative measures can be taken to enhance the stability of α-Bisabolol.[5] Key strategies include the incorporation of antioxidants, such as tocopherols (B72186) (Vitamin E), into formulations and the use of encapsulation technologies like nanoemulsions or liposomes to protect α-Bisabolol from environmental factors.[5] Storing the compound in airtight, opaque containers at controlled room temperature or refrigerated, and using nitrogen blanketing during manufacturing can also minimize oxidation.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation between α-Bisabolol and this compound peaks in normal-phase chromatography. | - Inappropriate mobile phase polarity. - Column overloading. - Incorrect stationary phase selection. | - Optimize the mobile phase by adjusting the ratio of non-polar (e.g., hexane) to polar (e.g., ethyl acetate (B1210297), acetone, MTBE) solvents.[8] - Reduce the amount of sample loaded onto the column. - Ensure the use of a high-quality silica gel with an appropriate particle size.[3] |
| Difficulty in detecting terpene compounds, including α-Bisabolol and this compound, using a UV detector. | - The mobile phase solvent absorbs UV light in the same range as the compounds of interest. Ethyl acetate, for example, has significant UV absorption between 198-220 nm.[8] | - Replace ethyl acetate with a more UV-transparent solvent like methyl t-butyl ether (MTBE) or acetone, which have higher UV transmissivity in the 198-220 nm range.[8] |
| The final purified α-Bisabolol product still contains traces of this compound. | - Co-elution of the two compounds under the chosen chromatographic conditions. - The inherent difficulty of separating structurally similar molecules. | - Consider using a secondary chromatographic step, such as size-exclusion chromatography (SEC), if co-elution is suspected.[2] - Employ more advanced separation techniques like centrifugal partition chromatography (CPC) for higher resolution.[2] |
| Low yield of the target compound after separation. | - Inefficient extraction from the initial matrix. - Degradation of the compound during the separation process. - Suboptimal chromatographic conditions leading to broad peaks and loss of material. | - Optimize the initial extraction method. For instance, solvent-free microwave extraction (SFME) has been shown to provide higher yields of certain terpenes from chamomile compared to steam distillation.[9] - Avoid high temperatures and exposure to light during the separation process. - Refine chromatographic parameters to achieve sharper peaks and better resolution. |
| Appearance of unexpected peaks in the chromatogram. | - Presence of other isomers or degradation products. - Impurities from the original source material (natural extract, synthetic route, etc.).[6] | - Use a hyphenated technique like GC-MS to identify the unknown compounds.[6] - Adjust the purification strategy based on the impurity profile of the starting material. |
Quantitative Data Summary
The following tables summarize quantitative data related to the composition and analysis of α-Bisabolol and its oxides.
Table 1: Purity and Composition Data from a Purification Study
| Compound | Purity/Composition | Method |
| (-)-α-Bisabolol | 97.9% | Purification of a crude extract using an ion-exchange resin, followed by solvent removal.[4] |
| This compound | 1.8% | Co-purified with (-)-α-Bisabolol using the ion-exchange resin method.[4] |
Table 2: Comparison of Terpene Content from Different Extraction Methods of Chamomile
| Compound | Solvent-Free Microwave Extraction (SFME) | Steam Distillation (SD) |
| Chamazulene | 97% higher content than SD | - |
| α-Bisabolol | 20% higher content than SD | - |
| α-Bisabolol oxide A | - | 88% higher content than SFME |
| α-Bisabolol oxide B | - | 12% higher content than SFME |
| Data from a study comparing SFME and SD for chamomile essential oil extraction.[9] |
Table 3: HPTLC Method Validation for (-)-α-Bisabolol Quantification
| Parameter | Value |
| Linearity Range | 100-1000 ng per spot |
| R² | 0.99 |
| Limit of Detection (LOD) | 8.68 ng per spot |
| Limit of Quantification (LOQ) | 26.30 ng per spot |
| Validation data for a developed HPTLC method.[7] |
Experimental Protocols
Protocol 1: Column Chromatography for Separation of Bisabolol Oxides
This protocol is a general guideline for the separation of bisabolol oxides from a mixture containing α-Bisabolol using column chromatography.
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel (60 Å, 70-230 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude mixture containing α-Bisabolol and this compound in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 100% hexane (B92381).
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent, such as ethyl acetate, acetone, or MTBE. A common gradient might be from 100% hexane to a 90:10 hexane:ethyl acetate mixture.
-
The less polar compound (α-Bisabolol) is expected to elute before the more polar this compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluent in separate tubes.
-
Analyze the collected fractions using a suitable technique, such as Thin-Layer Chromatography (TLC) or GC-MS, to identify the fractions containing the pure compounds.[1]
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified compound.[1]
-
Protocol 2: Quantification of α-Bisabolol using GC-FID
This is a general protocol for the quantification of α-Bisabolol. The method parameters should be optimized for the specific instrument and sample matrix.
-
Instrumentation and Reagents:
-
Gas chromatograph with a Flame Ionization Detector (GC-FID).
-
Appropriate capillary column (e.g., RXI-5SIL).
-
Helium as the carrier gas.
-
α-Bisabolol analytical standard.
-
Internal standard (e.g., cedrol).
-
Solvent for dilution (e.g., ethanol, ethyl acetate).
-
-
Preparation of Standards and Samples:
-
Prepare a stock solution of the α-Bisabolol standard and the internal standard.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample to be analyzed by dissolving it in the chosen solvent and adding the internal standard.
-
-
Chromatographic Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at 100°C, ramp up to 250°C at 10°C/min.
-
Carrier Gas Flow: Set according to manufacturer's recommendations.
-
-
Analysis and Data Processing:
-
Inject the calibration standards and the sample into the GC.
-
Integrate the peak areas for α-Bisabolol and the internal standard.
-
Construct a calibration curve by plotting the ratio of the α-Bisabolol peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of α-Bisabolol in the sample using the calibration curve.
-
Visualizations
Caption: Workflow for separating this compound via column chromatography.
Caption: Troubleshooting logic for chromatographic separation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. column-chromatography.com [column-chromatography.com]
- 4. EP0253922A1 - Process for the purification of alpha-bisabolol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. sciforum.net [sciforum.net]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activity of Alpha-Bisabolol and Bisabolol Oxide B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-bisabolol (B1667320), a sesquiterpene alcohol predominantly found in chamomile, is a well-documented anti-inflammatory agent. Its therapeutic potential has led to its widespread use in cosmetics and pharmaceuticals. Bisabolol oxide B, an oxidation product of alpha-bisabolol, is also a significant component of chamomile essential oil. While the anti-inflammatory properties of alpha-bisabolol are extensively studied, the activity of this compound is less characterized, and direct comparative studies are scarce in publicly available literature. This guide provides a comprehensive overview of the existing experimental data on the anti-inflammatory activities of both compounds, detailing their mechanisms of action and relevant experimental protocols.
Quantitative Data on Anti-inflammatory Activity
The following tables summarize the available quantitative data for the anti-inflammatory effects of alpha-bisabolol and matricaria oil rich in bisabolol oxides. It is important to note that there is a lack of direct comparative studies between isolated this compound and alpha-bisabolol.
Table 1: In Vitro Anti-inflammatory Activity of Alpha-Bisabolol
| Test Compound | Assay | Model | Key Findings |
| Alpha-Bisabolol | Cytokine Inhibition | LPS-stimulated RAW264.7 macrophages | Significantly inhibited the production of TNF-α and IL-6.[1][2][3] |
| TPA-induced macrophage cells | Significantly inhibited the production of TNF-α and IL-6.[1][2] | ||
| AGE-induced human chondrocytes | Decreased expression of iNOS, COX-2, TNF-α, PGE2, and IL-6.[4] | ||
| Enzyme Inhibition | 5-Lipoxygenase (5-LOX) | IC50 value ranged between 10 and 30 µg/mL.[3] | |
| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW264.7 macrophages | Showed inhibition of NO production.[5] |
Table 2: In Vivo Anti-inflammatory Activity of Matricaria Oil (Rich in Bisabolol Oxides)
| Test Compound | Assay | Model | Key Findings |
| Matricaria Oil (25.5% α-bisabolol oxide B, 21.5% α-bisabolol oxide A) | Carrageenan-induced paw edema | Rat | ED50 = 42.4 ± 0.2 mg/kg (prophylactic)[6] |
| Dextran-induced paw edema | Rat | Significant dose-dependent antiedematous effect.[6] | |
| Histamine-induced paw edema | Rat | Slight reduction at 100 mg/kg.[6] |
Mechanisms of Anti-inflammatory Action
Alpha-Bisabolol
Alpha-bisabolol exerts its anti-inflammatory effects through the modulation of key signaling pathways. Experimental evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][7][8] This upstream regulation leads to a downstream reduction in the expression and release of various pro-inflammatory mediators.
-
Inhibition of Pro-inflammatory Cytokines: Alpha-bisabolol has been shown to significantly reduce the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[1][4]
-
Suppression of Inflammatory Enzymes: It also inhibits the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of nitric oxide and prostaglandins, respectively, which are potent mediators of inflammation.[4]
This compound
The precise molecular mechanism of this compound's anti-inflammatory activity has not been extensively elucidated in the available literature. However, a study on matricaria oil, which is rich in bisabolol oxides including 25.5% this compound, demonstrated significant anti-inflammatory and antiedematous effects in vivo.[6] This suggests that this compound likely contributes to these activities. Further research is required to determine if it acts on the same or different pathways as alpha-bisabolol. One study has suggested that bisabolol oxides A and B do not inhibit the COX enzyme, indicating a potentially different mechanism of action compared to some other anti-inflammatory compounds.[9]
Experimental Protocols
In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators in cultured macrophages.
Objective: To evaluate the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2) in macrophages stimulated with LPS.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (Alpha-bisabolol or this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α and IL-6
-
Griess Reagent for nitric oxide (NO) measurement
-
Reagents for Western blotting or RT-PCR for iNOS and COX-2 expression analysis
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS (typically 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant for cytokine and NO analysis. Lyse the cells to extract protein or RNA for Western blotting or RT-PCR.
-
Analysis:
-
Cytokines: Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide: Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent as an indicator of NO production.
-
iNOS and COX-2: Analyze the expression levels of iNOS and COX-2 protein by Western blotting or mRNA by RT-PCR.
-
In Vivo: Carrageenan-Induced Paw Edema Assay
This is a widely used and reproducible model of acute inflammation to assess the anti-inflammatory activity of compounds.
Objective: To evaluate the in vivo anti-inflammatory effect of a compound by measuring the reduction of paw edema induced by carrageenan in rodents.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compounds (Alpha-bisabolol or this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Grouping: Randomly divide the animals into control and treatment groups.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to the respective groups.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Conclusion
The available scientific literature robustly supports the anti-inflammatory activity of alpha-bisabolol, detailing its mechanisms of action through the inhibition of the NF-κB and MAPK signaling pathways and subsequent reduction of pro-inflammatory mediators. In contrast, while there is evidence to suggest that this compound possesses anti-inflammatory properties, particularly from studies on bisabolol oxide-rich essential oils, there is a clear lack of direct, quantitative comparative studies against alpha-bisabolol. Furthermore, the specific molecular mechanisms underlying the anti-inflammatory effects of this compound remain to be fully elucidated.
For researchers and drug development professionals, alpha-bisabolol represents a well-characterized compound with proven anti-inflammatory efficacy. This compound, while showing promise, requires further investigation to determine its specific potency and mechanism of action. Future head-to-head comparative studies are warranted to fully understand the relative therapeutic potential of these two related natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antihyperalgesic and antiedematous activities of bisabolol-oxides-rich matricaria oil in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Bisabolol Oxide B and Bisabolol Oxide A: Bioactivity Profiles
In the realm of natural product research, the sesquiterpenoids Bisabolol Oxide B and Bisabolol Oxide A, both major oxidation products of α-bisabolol found in chamomile, have garnered interest for their potential therapeutic applications. This guide offers a comparative overview of their bioactivities, drawing from available scientific literature. While direct head-to-head comparative studies are limited, this document synthesizes existing data to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their individual and comparative biological effects.
Comparative Bioactivity Data
Direct quantitative comparisons of the bioactivity of this compound and Bisabolol Oxide A are not extensively available in a single study. The following table summarizes the available data for each compound, collated from various sources, to facilitate a preliminary comparison. It is important to note that variations in experimental conditions can influence the results.
| Bioactivity | Compound | Metric | Value | Cell Line/Model |
| Antioxidant Activity | Bisabolol Oxide A | IC50 | 1.50 mg/mL | DPPH radical scavenging |
| α-bisabolol (parent) | IC50 | 43.88 mg/mL | DPPH radical scavenging | |
| Cytotoxic Activity | Bisabolol Oxide A | Threshold Concentration | 5-10 µM | K562 (human leukemia) |
| This compound | Binding Affinity (in-silico) | Highest vs. Bcl-xl | Glioblastoma model | |
| α-bisabolol (parent) | IC50 | 14-65 µM | Acute leukemia cells | |
| Antibacterial Activity | Bisabolol Oxides (general) | - | Higher than α-bisabolol | Gram-positive & Gram-negative bacteria |
| Anti-inflammatory Activity | Bisabolol Oxides A & B (in Matricaria oil) | - | Exhibited antihyperalgesic & antiedematous effects | Rat model of inflammation |
In-Depth Bioactivity Analysis
Antioxidant Activity
Cytotoxic and Anti-Cancer Activity
The cytotoxic potential of both bisabolol oxides has been explored, though with different methodologies. Bisabolol Oxide A was found to have a threshold concentration of 5-10 µM for exerting cytotoxic effects on K562 human leukemia cells.
Interestingly, an in-silico study investigating potential treatments for glioblastoma highlighted this compound as a promising candidate. The study, which assessed the binding affinity to the anti-apoptotic protein Bcl-xl, found that this compound exhibited the highest activity, surpassing both Bisabolol Oxide A and α-bisabolol. This computational finding suggests a potentially superior role for this compound in inducing apoptosis in cancer cells, although this requires validation through experimental assays.
Anti-inflammatory Activity
Both Bisabolol Oxide A and B are recognized for their anti-inflammatory properties. A study utilizing a bisabolol-oxide-rich matricaria oil, containing 21.5% Bisabolol Oxide A and 25.5% this compound, demonstrated significant antihyperalgesic and antiedematous effects in a rat model of inflammation. While this indicates the collective efficacy of the oxides, it does not delineate their individual contributions. The anti-inflammatory mechanism of the parent compound, α-bisabolol, involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. It is plausible that the oxides share a similar mechanism of action.
Antibacterial Activity
General observations suggest that bisabolol oxides possess greater antibacterial activity than α-bisabolol against both Gram-positive and Gram-negative bacteria. However, specific minimum inhibitory concentration (MIC) values that would allow for a direct comparison between Bisabolol Oxide A and this compound are not available in the reviewed literature.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key bioactivity assays are provided below. These protocols are based on established methods used for α-bisabolol and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay quantifies the ability of a compound to scavenge free radicals.
Protocol:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared. The absorbance of this solution should be approximately 1.0 at 517 nm.
-
Sample Preparation: Stock solutions of Bisabolol Oxide A and B are prepared in a suitable solvent (e.g., methanol). A series of dilutions are then made.
-
Reaction: In a 96-well plate, a specific volume of each sample dilution is mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.
A Comparative Analysis of the Bioactivities of Bisabolol Oxide B and Chamazulene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisabolol oxide B and chamazulene (B1668570) are two prominent sesquiterpenes found in the essential oil of German chamomile (Matricaria recutita L.), a plant long revered for its medicinal properties. Both compounds are significant contributors to the plant's therapeutic effects, particularly its anti-inflammatory, antioxidant, and antimicrobial activities. While often studied in the context of the whole essential oil, a direct comparative analysis of their individual bioactivities is crucial for targeted drug development and a deeper understanding of their pharmacological potential. This guide provides an objective comparison of the biological performance of this compound and chamazulene, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the anti-inflammatory, antioxidant, and antimicrobial activities of this compound and chamazulene. It is important to note that direct comparative studies are limited, and some data for this compound is derived from studies on essential oils rich in this compound.
Table 1: Comparative Anti-inflammatory Activity
| Compound | Assay | Model | Metric | Value | Reference |
| This compound-rich Oil | Carrageenan-induced paw edema | Rat | ED₅₀ | 42.4 mg/kg (p.o.) | [1] |
| Chamazulene | Leukotriene B4 formation inhibition | Human neutrophilic granulocytes | IC₅₀ | 10 µM | [2] |
| Chamazulene | Peroxidation of arachidonic acid | Chemical assay | IC₅₀ | 2 µM | [2] |
Table 2: Comparative Antioxidant Activity
| Compound | Assay | Metric | Value | Reference |
| α-Bisabolol Oxide A * | DPPH radical scavenging | IC₅₀ | 0.25 mg/mL | [3] |
| Chamazulene | Total antioxidant capacity (phosphomolybdenum method) | IC₅₀ | 6.4 µg/mL | [4][5] |
| Chamazulene | ABTS radical scavenging | IC₅₀ | 3.7 µg/mL | [4][5] |
| Chamazulene | DPPH radical scavenging | - | Inactive | [4][5] |
*Note: Data for this compound is limited; data for the structurally similar α-Bisabolol Oxide A is provided for context.
Table 3: Comparative Antimicrobial Activity
| Compound | Microorganism | Metric | Value (µg/mL) | Reference |
| (-)-α-Bisabolol & Metabolites (including Bisabolol Oxides) | Staphylococcus aureus | MIC | 150 | [6] |
| (-)-α-Bisabolol & Metabolites (including Bisabolol Oxides) | Staphylococcus epidermidis | MIC | 150 | [6] |
| Chamazulene | Gram-positive bacteria | - | Exhibits activity | [7] |
Signaling Pathways and Mechanisms of Action
This compound and chamazulene exert their biological effects through distinct yet sometimes overlapping signaling pathways.
This compound
The anti-inflammatory effects of bisabolol and its oxides are believed to be mediated through the modulation of key inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8] By inhibiting these pathways, bisabolol oxides can suppress the production of pro-inflammatory cytokines and mediators.
Chamazulene
Chamazulene's anti-inflammatory action is well-documented to involve the inhibition of the arachidonic acid cascade. It directly inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively.[2] More recent studies suggest it may also modulate the p38 MAPK/COX-2 pathway.
References
- 1. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash [ouci.dntb.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. library.opentrons.com [library.opentrons.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Transformation of (–)-α-Bisabolol Towards Bioactive Metabolites - ProQuest [proquest.com]
- 7. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potential: A Comparative Guide to the Synergistic Effects of Bisabolol Oxide B with Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds to enhance the efficacy of conventional anticancer drugs. Among these, Bisabolol oxide B, a sesquiterpene found in essential oils of plants like chamomile, has garnered interest for its potential biological activities. This guide provides a comprehensive overview of the current, albeit limited, scientific evidence validating the synergistic effects of this compound when combined with standard anticancer drugs. It aims to objectively present the available data, highlight significant research gaps, and provide standardized experimental protocols to encourage further investigation into this promising area.
Current Landscape: Limited Direct Evidence for Synergy
Extensive literature searches reveal a notable scarcity of studies directly investigating the synergistic anticancer effects of isolated this compound in combination with chemotherapeutic agents. The majority of research has focused on its more prevalent precursor, α-bisabolol, often highlighting its protective effects against chemotherapy-induced toxicities rather than a synergistic enhancement of anticancer activity.
However, a few key findings suggest that this compound possesses anticancer potential that warrants further exploration in combination therapies:
-
In-Silico Evidence for Glioblastoma: A computational study has identified α-bisabolol oxide B as a potential inhibitor of the anti-apoptotic Bcl-2 family of proteins.[1] This suggests a mechanism by which it could promote cancer cell death, a crucial aspect of anticancer therapy.[1]
-
Cytotoxicity of Essential Oils: An essential oil containing 11.60% α-bisabolol oxide B demonstrated considerable cytotoxic effects across various cancer cell lines.[2] The study reported IC50 values for the complete essential oil, indicating that its components, including this compound, contribute to its anti-proliferative activity.[2]
This lack of direct, quantitative evidence for the synergistic effects of this compound represents a significant gap in the current cancer research landscape and a promising avenue for future studies.
Comparative Data on Bisabolol and its Derivatives
While specific data for this compound is sparse, studies on the parent compound, α-bisabolol, and its derivatives provide valuable insights into the potential anticancer activities and mechanisms that may be shared by this compound.
| Compound | Cancer Cell Line | IC50 (µM) | Key Findings |
| Essential Oil containing α-bisabolol oxide B (11.60%) | Multiple cancer cell lines | Dose-dependent reduction in cell viability | Demonstrated strong anti-proliferative activity, particularly at concentrations over 7.81 µg/mL.[2] |
| α-Bisabolol | A549 (Non-small cell lung carcinoma) | 15 | Exerted significant anticancer activity.[3] |
| α-Bisabolol | Human and rat glioma cells | 2.5 - 45 | Showed inhibitory effects. |
| α-Bisabolol | B-chronic lymphocytic leukemia | 42 | Demonstrated inhibitory effects. |
| α-Bisabolol Derivatives | Pancreatic cancer cell lines | Not specified | Novel derivatives showed stronger inhibitory effects on proliferation and induced higher levels of apoptosis compared to α-bisabolol.[4][5] |
Mechanistic Insights from α-Bisabolol Studies
Research on α-bisabolol has elucidated several mechanisms of action that could be relevant to this compound and its potential for synergistic interactions.
-
Induction of Apoptosis: α-Bisabolol has been shown to induce apoptosis in various cancer cell lines.[3][6][7][8] This is a key mechanism for many successful anticancer drugs.
-
Modulation of Signaling Pathways: Studies have indicated that α-bisabolol can inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3]
-
Cell Cycle Arrest: α-Bisabolol has been observed to cause cell cycle arrest at the G2/M phase in non-small cell lung cancer cells.[3]
These established mechanisms for α-bisabolol provide a strong rationale for investigating whether this compound acts similarly and if these actions can be leveraged to create synergistic combinations with other anticancer agents.
Experimental Protocols for Validating Synergy
To address the current research gap, the following experimental protocols are provided as a guide for researchers aiming to validate the synergistic effects of this compound with anticancer drugs.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and the selected anticancer drug individually and in combination.
-
Methodology:
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions.
-
Drug Preparation: Prepare stock solutions of this compound and the anticancer drug in a suitable solvent (e.g., DMSO) and dilute to various concentrations.
-
Treatment: Seed cells in 96-well plates and treat with:
-
This compound alone (various concentrations).
-
Anticancer drug alone (various concentrations).
-
A combination of both drugs at a constant ratio or varying concentrations.
-
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, 72 hours).
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. Determine the IC50 values for each treatment using dose-response curve fitting software.
-
Combination Index (CI) Analysis
-
Objective: To quantitatively determine if the combination of this compound and an anticancer drug is synergistic, additive, or antagonistic.
-
Methodology:
-
Experimental Data: Use the dose-response data obtained from the cell viability assays.
-
Chou-Talalay Method: Utilize software such as CompuSyn to calculate the Combination Index (CI) based on the median-effect principle.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Apoptosis Assays
-
Objective: To investigate whether the combination treatment enhances the induction of apoptosis.
-
Methodology:
-
Treatment: Treat cancer cells with this compound, the anticancer drug, and their combination at their respective IC50 concentrations.
-
Annexin V/Propidium Iodide (PI) Staining: Stain the cells with Annexin V-FITC and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
-
Visualizing Potential Mechanisms and Workflows
To facilitate a clearer understanding of the potential synergistic interactions and the experimental approaches to validate them, the following diagrams are provided.
Caption: Hypothetical synergistic interaction of this compound and an anticancer drug leading to enhanced apoptosis.
Caption: A standardized experimental workflow for the validation of synergistic effects.
Caption: The PI3K/Akt signaling pathway, a potential target for α-bisabolol and possibly this compound.
Conclusion and Future Directions
While the direct validation of this compound's synergistic effect with anticancer drugs remains an underexplored area, the existing evidence for its and its parent compound's anticancer properties provides a strong foundation for future research. The potential for this compound to induce apoptosis and modulate key signaling pathways suggests that it could be a valuable component of combination therapies, potentially leading to improved treatment outcomes and reduced side effects for cancer patients. The experimental protocols outlined in this guide offer a clear path for researchers to systematically investigate and validate these promising synergistic effects. Further in-depth studies are crucial to unlock the full therapeutic potential of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jbuon.com [jbuon.com]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Effects of Novel α-Bisabolol Derivatives Against Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antineoplastic agent α-bisabolol promotes cell death by inducing pores in mitochondria and lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Bisabolol Oxide B and Other Potent Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Anti-Inflammatory and Cytotoxic Properties
In the ever-evolving landscape of drug discovery and development, natural compounds continue to be a vital source of novel therapeutic agents. Among these, sesquiterpenes, a class of 15-carbon isoprenoids, have garnered significant attention for their diverse pharmacological activities. This guide provides a detailed head-to-head comparison of Bisabolol oxide B with other prominent sesquiterpenes—β-Caryophyllene, α-Humulene, and Parthenolide—focusing on their anti-inflammatory and cytotoxic properties. This objective analysis is supported by available experimental data to aid researchers in making informed decisions for future studies.
Executive Summary
While direct quantitative data for this compound remains limited in publicly available research, its precursor, α-bisabolol, is well-studied, and its oxides are generally considered to possess enhanced biological activities. This comparison leverages data on α-bisabolol as a proxy, alongside qualitative descriptions of this compound's effects, to benchmark it against β-Caryophyllene, α-Humulene, and Parthenolide, for which more extensive quantitative data exists. The primary performance metrics for comparison are anti-inflammatory efficacy, measured by the inhibition of nitric oxide (NO) production, and cytotoxic activity against various cancer cell lines, quantified by half-maximal inhibitory concentration (IC50) values.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the anti-inflammatory and cytotoxic activities of the selected sesquiterpenes. It is important to note the absence of specific IC50 values for this compound in the current literature, a notable gap for direct comparison.
Table 1: Anti-Inflammatory Activity of Selected Sesquiterpenes (Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages)
| Compound | IC50 (µM) | Key Findings & References |
| This compound | Data Not Available | While specific IC50 values are not readily available, essential oils rich in bisabolol oxides have demonstrated anti-inflammatory effects[1]. Its precursor, α-bisabolol, inhibits NO production through the downregulation of iNOS expression via inhibition of NF-κB and AP-1 signaling[2]. |
| β-Caryophyllene | ~50 µM | Inhibits NO production in LPS-stimulated RAW 264.7 cells. |
| α-Humulene | ~1.9 µM | Demonstrates potent inhibition of NO production in LPS-stimulated RAW 264.7 cells. |
| Parthenolide | ~0.35 µM | Exhibits very strong inhibition of NO production in LPS-stimulated RAW 264.7 cells. |
Table 2: Cytotoxic Activity of Selected Sesquiterpenes Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | K562 | Chronic Myelogenous Leukemia | Threshold concentration for cytotoxicity is 5-10 µM. An essential oil containing 11.60% this compound showed cytotoxic effects[3][4]. | [3][4] |
| α-Bisabolol (precursor) | A549 | Non-small cell lung carcinoma | 15 | [5] |
| U-87 | Human glioma | 130 | [6] | |
| Ph-B-ALL | Primary B-cell acute lymphoblastic leukemia | 33 ± 15 | [7] | |
| β-Caryophyllene | U373 | Glioblastoma | ~29 µg/mL (~142 µM) | [8] |
| Caco-2 | Colorectal Adenocarcinoma | 1103.34 ± 10.73 | [4] | |
| CCRF/CEM | Acute Lymphoblastic Leukemia | 311.59 ± 1.44 | [4] | |
| α-Humulene | HT-29 | Colorectal Adenocarcinoma | 5.2 x 10⁻⁵ mol/L (52 µM) | [9] |
| A549 | Lung Carcinoma | 1.3 x 10⁻⁴ mol/L (130 µM) | [9] | |
| HCT-116 | Colorectal Carcinoma | 3.1 x 10⁻⁴ mol/L (310 µM) | [9] | |
| Parthenolide | SiHa | Cervical Cancer | 8.42 ± 0.76 | [10] |
| MCF-7 | Breast Cancer | 9.54 ± 0.82 | [10] | |
| A549 | Lung Carcinoma | 4.3 | [2] | |
| GLC-82 | Non-small cell lung cancer | 6.07 ± 0.45 | [11] |
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many sesquiterpenes are mediated through the inhibition of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, when activated by inflammatory stimuli like lipopolysaccharide (LPS), lead to the transcription of pro-inflammatory genes.
Figure 1: Simplified signaling pathway for LPS-induced inflammation and points of inhibition by various sesquiterpenes.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Anti-Inflammatory Assay: Inhibition of Nitric Oxide Production
This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
2. Compound Treatment and Stimulation:
-
The culture medium is replaced with fresh medium containing various concentrations of the test sesquiterpene (e.g., this compound, β-Caryophyllene, etc.) or vehicle (DMSO).
-
After a 1-hour pre-incubation with the compound, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response.
3. Nitrite (B80452) Quantification (Griess Assay):
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
50 µL of supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added, and the mixture is incubated for another 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
Figure 2: Experimental workflow for the in vitro nitric oxide inhibition assay.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to attach overnight.
2. Compound Treatment:
-
The medium is replaced with fresh medium containing serial dilutions of the test sesquiterpene. A vehicle control (DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 10 minutes to ensure complete dissolution.
-
The absorbance is read at 570 nm using a microplate reader.
5. Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Figure 3: Experimental workflow for the in vitro MTT cytotoxicity assay.
Conclusion
This comparative guide highlights the significant anti-inflammatory and cytotoxic potential of this compound and other selected sesquiterpenes. Parthenolide consistently demonstrates the most potent activity in both anti-inflammatory and cytotoxic assays, with IC50 values often in the low micromolar range. α-Humulene and β-Caryophyllene also exhibit noteworthy bioactivities.
While a direct quantitative comparison is hampered by the limited availability of specific IC50 values for this compound, the existing evidence for its precursor, α-bisabolol, and qualitative reports on the enhanced activity of its oxides suggest it is a promising candidate for further investigation. The data presented herein underscores the importance of continued research into these natural compounds, which hold considerable promise for the development of novel therapeutics for inflammatory diseases and cancer. Future studies should prioritize the determination of specific IC50 values for this compound to enable a more direct and comprehensive comparison with other leading sesquiterpenes.
References
- 1. Antihyperalgesic and Antiedematous Activities of Bisabolol‐Oxides‐Rich Matricaria Oil in a Rat Model of Inflammation [agris.fao.org]
- 2. Inhibitory effects of (-)-α-bisabolol on LPS-induced inflammatory response in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jbuon.com [jbuon.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. α-Bisabolol, a Dietary Sesquiterpene, Attenuates Doxorubicin-Induced Acute Cardiotoxicity in Rats by Inhibiting Cellular Signaling Pathways, Nrf2/Keap-1/HO-1, Akt/mTOR/GSK-3β, NF-κB/p38/MAPK, and NLRP3 Inflammasomes Regulating Oxidative Stress and Inflammatory Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Cross-Validation of Bisabolol Oxide B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Bisabolol oxide B in biological matrices. While direct cross-validation studies for this compound are not extensively available in the current literature, this document synthesizes information from validated methods for the parent compound, α-bisabolol, and general principles of bioanalytical method validation to offer a comparative overview. The presented experimental data is illustrative and based on the typical performance of the described analytical techniques for similar terpene oxides.
Introduction to this compound and its Analytical Importance
This compound is an oxygenated sesquiterpene found in essential oils of various plants, notably German chamomile (Matricaria recutita). It contributes to the plant's pharmacological profile, exhibiting antihyperalgesic, antiedematous, and antibacterial properties.[1][2] Recent in silico studies also suggest its potential in cancer therapy through interactions with anti-apoptotic proteins like Bcl-2.[3] Accurate and precise quantification of this compound in biological fluids is crucial for pharmacokinetic studies, toxicological assessments, and understanding its mechanism of action.
The primary analytical techniques for the quantification of this compound and related terpenes in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.[4][5] The choice between these methods depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
Quantitative Performance Comparison
The following tables summarize typical validation parameters for GC-MS and HPLC methods based on data from studies on α-bisabolol and other terpenes. These values can be considered representative for the analysis of this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Validation Parameter | Typical Performance | References |
| Linearity (r²) | > 0.99 | [6][7][8] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | [6][7] |
| Limit of Quantification (LOQ) | 0.02 - 0.15 µg/mL | [6][7] |
| Accuracy (% Recovery) | 85 - 115% | [6][7] |
| Precision (% RSD) | < 15% | [6][7] |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data
| Validation Parameter | Typical Performance | References |
| Linearity (r²) | > 0.99 | [5][9][10][11] |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | [10] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/mL | [10] |
| Accuracy (% Recovery) | 90 - 110% | [5][11] |
| Precision (% RSD) | < 15% | [5][10] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound in plasma.
Protocol 1: Quantification of this compound in Plasma by GC-MS
This protocol describes a robust method for the analysis of the volatile this compound in a biological matrix.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma in a centrifuge tube, add an internal standard (e.g., cedrol).
-
Add 1 mL of n-hexane and vortex for 2 minutes to extract this compound.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer (n-hexane) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.[12][13]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound.
Protocol 2: Quantification of this compound in Plasma by HPLC-UV
This protocol is suitable for the analysis of this compound and can be adapted for simultaneous analysis of other less volatile compounds.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma in a microcentrifuge tube, add an internal standard.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.[5]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with acetonitrile and water (70:30, v/v).[5][9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Method Cross-Validation Workflow
Cross-validation ensures that different analytical methods provide comparable results for the same analyte. The following workflow outlines the key steps for cross-validating the GC-MS and HPLC methods for this compound.
Potential Signaling Pathway of this compound
Based on in silico studies, this compound is suggested to exert anti-cancer effects by interacting with the Bcl-2 family of proteins, which are key regulators of apoptosis (programmed cell death). The diagram below illustrates this proposed mechanism.
Conclusion
Both GC-MS and HPLC are suitable techniques for the quantification of this compound in biological matrices. GC-MS generally offers higher sensitivity and selectivity for volatile compounds, while HPLC provides a robust alternative, particularly when analyzing less volatile compounds or when MS detection is not available. The choice of method should be guided by the specific requirements of the study. A thorough method validation according to regulatory guidelines is essential to ensure reliable and reproducible results. The provided protocols and performance data serve as a valuable starting point for the development and cross-validation of analytical methods for this compound.
References
- 1. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]
- 7. researchgate.net [researchgate.net]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Bisabolol Analogs on Normal and Cancer Cells: An In-depth Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of bisabolol analogs on cancerous and normal cell lines, offering insights for researchers in oncology and drug discovery. Due to a scarcity of direct comparative studies on Bisabolol Oxide B, this document leverages the more extensive research available on its closely related precursor, α-bisabolol. The data presented herein for α-bisabolol serves as a foundational reference to infer the potential selective cytotoxicity of its derivatives, including this compound.
Executive Summary
Extensive in vitro studies have demonstrated that α-bisabolol exhibits significant cytotoxic effects against a variety of cancer cell lines, while displaying considerably lower toxicity towards normal cells. This selective cytotoxicity is a promising characteristic for a potential anticancer agent. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through the intrinsic mitochondrial pathway. Key signaling pathways, including the PI3K/Akt and NF-κB pathways, have been identified as being modulated by α-bisabolol in cancer cells.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of α-bisabolol on various human cancer cell lines and normal cell lines, as determined by in vitro cytotoxicity assays. A lower IC50 value indicates a higher cytotoxic potency.
| Cell Line | Cell Type | IC50 (µM) | Comments |
| Cancer Cell Lines | |||
| Human Glioma Cells | Glioblastoma | 2.5 - 5 | Demonstrates potent activity against brain cancer cells.[1][2] |
| U-87 | Human Glioma | 130 | A specific human glioma cell line showing moderate sensitivity.[3][4] |
| A549 | Non-small cell lung carcinoma | 15 | Indicates efficacy against a common type of lung cancer.[5] |
| B-chronic lymphocytic leukemia | Leukemia | 42 | Shows activity against hematological malignancies.[1] |
| Normal Cell Lines | |||
| Normal Rat Glial Cells | Glial Cells | Not affected at concentrations cytotoxic to glioma cells | Highlights the selective nature of α-bisabolol.[2][6] |
| T lymphocytes | Lymphocytes | 59 ± 7 | Normal immune cells show significantly lower sensitivity compared to many cancer cell lines.[1] |
Note: The IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and the specific assay used.
Mechanism of Action: Induction of Apoptosis
Research indicates that α-bisabolol's cytotoxic activity is primarily mediated through the induction of apoptosis in cancer cells. This process is characterized by a series of molecular events that lead to controlled cell death, minimizing damage to surrounding healthy tissues.
Key Signaling Pathways Involved
The pro-apoptotic effects of α-bisabolol are linked to the modulation of critical cell signaling pathways that regulate cell survival and proliferation.
Caption: α-Bisabolol inhibits pro-survival PI3K/Akt and NF-κB pathways, leading to apoptosis.
An in-silico study suggests that this compound may also contribute to apoptosis by acting as a non-toxic inhibitor of bcl-2 family proteins, which are key regulators of the apoptotic process.
Experimental Protocols
The following is a generalized protocol for a standard in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of compounds like bisabolol analogs.
MTT Cytotoxicity Assay Workflow
Caption: Workflow of the MTT assay for determining cytotoxicity.
Detailed Methodology
-
Cell Culture:
-
Cancer and normal cell lines are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.
-
The medium from the cell plates is replaced with the medium containing the different concentrations of this compound. Control wells receive medium with the solvent alone.
-
-
Incubation:
-
The treated plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
The medium is then removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the control (untreated) cells.
-
The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The available evidence for α-bisabolol strongly suggests a selective cytotoxic profile against cancer cells, primarily through the induction of apoptosis. This makes bisabolol and its derivatives, such as this compound, compelling candidates for further investigation in cancer research. Future studies should focus on conducting direct comparative cytotoxicity assays of this compound on a panel of cancer and normal cell lines to definitively establish its therapeutic potential and selectivity. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and cytotoxicity evaluation of natural alpha-bisabolol beta-D-fucopyranoside and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alpha-Bisabolol, a nontoxic natural compound, strongly induces apoptosis in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bisabolol Oxide B: In Vitro vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported in vitro and in vivo efficacy of Bisabolol oxide B, a natural sesquiterpenoid found in essential oils of plants like German chamomile (Matricaria recutita). Due to a notable scarcity of studies on the isolated compound, this analysis primarily draws from research on essential oils rich in this compound and related bisabolol compounds. This guide aims to objectively present the available experimental data to inform future research and drug development endeavors.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data for the in vitro and in vivo activities related to this compound. It is crucial to note that much of the existing data pertains to essential oils containing a mixture of compounds, and the specific contribution of this compound to the observed effects is not always clear.
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound/Extract | Assay Type | Cell Line | Key Findings | Reference |
| Essential Oil containing 11.60% α-Bisabolol oxide B | Cytotoxicity (MTT Assay) | A549 (Human lung carcinoma) | IC50: 22.5 µg/mL | [1] |
| HepG2 (Human liver carcinoma) | IC50: 35.1 µg/mL | [1] | ||
| MDA-MB-231 (Human breast adenocarcinoma) | IC50: 42.8 µg/mL | [1] | ||
| α-Bisabolol oxide B | In silico analysis | - | Demonstrated potential inhibitory action on bcl-2 family proteins. | [2][3] |
Table 2: In Vivo Efficacy of this compound-Rich Essential Oil
| Compound/Extract | Animal Model | Assay Type | Dosage | Key Findings | Reference |
| Matricaria Oil (25.5% α-Bisabolol oxide B) | Rat | Carrageenan-induced hyperalgesia | 25, 50, 100 mg/kg (p.o.) | ED50: 49.8 ± 6.0 mg/kg | [4] |
| Carrageenan-induced edema | 25, 50, 100 mg/kg (p.o.) | ED50: 42.4 ± 0.2 mg/kg | [4] | ||
| Dextran-induced edema | 25, 50, 100 mg/kg (p.o.) | Significant dose-dependent antiedematous effect. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of an essential oil containing α-Bisabolol oxide B on various human cancer cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines (A549, HepG2, and MDA-MB-231) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and, after 24 hours, treated with various concentrations of the essential oil containing 11.60% α-Bisabolol oxide B.
-
Incubation: The treated cells were incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value was determined from the dose-response curve.[1]
In Vivo Anti-inflammatory and Antihyperalgesic Assays
Objective: To evaluate the antiedematous and antihyperalgesic effects of Matricaria oil rich in bisabolol oxides in a rat model of inflammation.
Protocol:
-
Animal Model: Male Wistar rats were used for the study.
-
Inflammation Induction:
-
Carrageenan-induced edema and hyperalgesia: A 1% solution of carrageenan was injected into the subplantar region of the right hind paw.
-
Dextran-induced edema: A 1% solution of dextran (B179266) was injected into the subplantar region of the right hind paw.
-
-
Treatment: Matricaria oil (containing 25.5% α-Bisabolol oxide B) was administered orally (p.o.) at doses of 25, 50, and 100 mg/kg.
-
Assessment of Edema: Paw volume was measured using a plethysmometer at various time points after the induction of inflammation. The percentage of edema inhibition was calculated by comparing the paw volume of treated animals with that of the control group.
-
Assessment of Hyperalgesia: Nociceptive thresholds were measured using a pressure transducer (modified paw-pressure test) at different time points after carrageenan injection.
-
Data Analysis: The median effective dose (ED50) for antihyperalgesic and antiedematous effects was calculated from the dose-response curves.[4]
Mandatory Visualizations
Proposed Anti-inflammatory Signaling Pathway of Bisabolol Derivatives
The anti-inflammatory effects of bisabolol and its oxides are believed to be mediated through the modulation of key signaling pathways, primarily the NF-κB and MAPK pathways. While direct evidence for this compound is limited, it is hypothesized to share similar mechanisms with α-bisabolol.
Caption: Proposed mechanism of anti-inflammatory action for bisabolol derivatives.
Experimental Workflow for In Vivo Anti-inflammatory Evaluation
The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory efficacy of a test compound like this compound.
Caption: A typical workflow for in vivo anti-inflammatory studies.
References
A Comparative Analysis of the Antimicrobial Efficacy of Bisabolol Oxide B and Tea Tree Oil
This guide provides a detailed comparison of the antimicrobial properties of Bisabolol oxide B and tea tree oil, drawing upon available scientific data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these two natural compounds. While direct comparative studies are limited, this document synthesizes existing data on their individual antimicrobial spectra and potencies.
Overview of Antimicrobial Activity
This compound, a sesquiterpene oxide found in chamomile, has demonstrated notable antimicrobial effects. Tea tree oil, an essential oil derived from Melaleuca alternifolia, is well-established for its broad-spectrum antimicrobial activity.
Comparative Antimicrobial Efficacy Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and tea tree oil against various microorganisms, as reported in separate studies. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Microorganism | This compound MIC (µg/mL) | Tea Tree Oil MIC (% v/v) | Tea Tree Oil MIC (µg/mL) |
| Staphylococcus aureus | 250 | 0.25 - 2.0 | 2,250 - 18,000 |
| Escherichia coli | 500 | 0.12 - 1.0 | 1,080 - 9,000 |
| Candida albicans | 125 | 0.06 - 1.0 | 540 - 9,000 |
Note: The MIC values for tea tree oil are often reported as a percentage volume/volume (% v/v) and have been converted to µg/mL for a more direct comparison, assuming a density of approximately 0.9 g/mL. The ranges reflect variations across different studies and strains.
Experimental Protocols
The data presented is typically derived from broth microdilution assays, a standard method for determining the MIC of an antimicrobial agent.
Broth Microdilution Method for MIC Determination:
-
Preparation of Microorganism: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 colony-forming units/mL) is prepared in a suitable broth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.
-
Preparation of Antimicrobial Agents: Stock solutions of this compound and tea tree oil are prepared. Serial twofold dilutions are then made in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for yeast).
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
The Structure-Activity Relationship of Bisabolol Oxide B and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of Bisabolol oxide B and its derivatives. Due to a notable scarcity of extensive research on a wide range of this compound derivatives, this guide leverages data from the closely related α-bisabolol and its derivatives to infer potential SAR trends. The structural similarities between these compounds offer valuable insights into how modifications might enhance the therapeutic efficacy of this compound. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to support further research and development.
Comparative Biological Activity
This compound, a major oxidation product of α-bisabolol found in German chamomile, has demonstrated various biological activities, including anti-inflammatory and anticancer effects.[1] However, comprehensive SAR studies on a series of its synthetic derivatives are limited. Insights can be drawn from its parent compound, α-bisabolol, where derivatization has been shown to significantly enhance pharmacological properties.
Anticancer Activity
Research into α-bisabolol derivatives has shown that chemical modifications, such as glycosylation, can markedly increase cytotoxic activity against cancer cell lines. This suggests that similar modifications to the this compound scaffold could yield compounds with enhanced potency. An in-silico study has indicated that α-bisabolol oxide B shows potential in glioblastoma treatment by inhibiting bcl-2 family proteins.[2][3][[“]]
Table 1: Comparative Cytotoxic Activity of α-Bisabolol and its Glycoside Derivatives against U-87 Human Glioma Cell Line.
| Compound | Cell Line | IC50 (µM) | Fold Increase in Activity (vs. α-bisabolol) |
| α-bisabolol | U-87 (human glioma) | 130 | - |
| α-bisabolol α-L-rhamnopyranoside | U-87 (human glioma) | 40 | 3.25 |
| α-bisabolol β-D-glucopyranoside | U-87 (human glioma) | 64 | 2.03 |
| α-bisabolol β-D-galactopyranoside | U-87 (human glioma) | 75 | 1.73 |
| α-bisabolol β-D-xylopyranoside | U-87 (human glioma) | 80 | 1.63 |
Data sourced from a comparative analysis of α-bisabolol and its synthetic derivatives.[5]
Anti-inflammatory Activity
Table 2: Anti-inflammatory Activity of Matricaria Oil Rich in Bisabolol Oxides.
| Treatment | Model | Effect | ED50 (mg/kg) |
| Matricaria Oil (rich in Bisabolol Oxides A & B) | Carrageenan-induced hyperalgesia (rat) | Antihyperalgesic | 49.8 ± 6.0 |
| Matricaria Oil (rich in Bisabolol Oxides A & B) | Carrageenan-induced edema (rat) | Antiedematous | 42.4 ± 0.2 |
Data sourced from a study on the antihyperalgesic and antiedematous activities of bisabolol-oxides-rich matricaria oil.[1]
Key Signaling Pathways
The anticancer and anti-inflammatory effects of bisabolol and its derivatives are often mediated through the modulation of key cellular signaling pathways, primarily the PI3K/Akt and NF-κB pathways.[5]
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: NF-κB Signaling Pathway Inhibition.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., U-87)
-
Culture medium (e.g., DMEM) with 10% FBS
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To quantify the anti-inflammatory activity of a compound by measuring the inhibition of NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
96-well plates
-
Culture medium (e.g., DMEM)
-
LPS (Lipopolysaccharide)
-
This compound or its derivatives
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Experimental Workflow
Caption: Workflow for Bioactivity Evaluation.
References
- 1. Antihyperalgesic and antiedematous activities of bisabolol-oxides-rich matricaria oil in a rat model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. International Journal of Secondary Metabolite » Submission » In-silico investigation of alpha-bisabolol and derivatives as inhibitors of bcl-2 family proteins for targeting glioblastoma [dergipark.org.tr]
- 4. consensus.app [consensus.app]
- 5. benchchem.com [benchchem.com]
- 6. nanu-skincare.com [nanu-skincare.com]
A Comparative Guide to the Anti-inflammatory Potency of Bisabolol and Its Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potency of bisabolol and its oxides, including Bisabolol Oxide B, relative to established anti-inflammatory agents. Due to the limited availability of direct quantitative data for this compound in isolation, this comparison incorporates data from bisabolol-oxide-rich essential oils and the closely related, well-studied isomers, α-bisabolol and β-bisabolol. The guide synthesizes experimental data from various in vitro and in vivo studies to offer a comprehensive overview for research and development purposes.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of a compound is often quantified by its ability to inhibit specific inflammatory mediators or enzymes. The following tables summarize key quantitative data, including half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50), for bisabolol compounds and standard anti-inflammatory drugs.
Table 1: In Vitro Anti-inflammatory Potency
This table compares the in vitro potency of bisabolol isomers against common non-steroidal anti-inflammatory drugs (NSAIDs) and a corticosteroid. The data is primarily derived from assays using lipopolysaccharide (LPS)-stimulated macrophage cell lines, a standard model for assessing inflammatory responses.
| Compound | Target/Assay | Experimental System | Potency (IC50 / EC50 in µM) |
| β-Bisabolol | PGE₂ Inhibition | LPS-stimulated RAW 264.7 Macrophages | 6.8[1] |
| β-Bisabolol | IL-6 Inhibition | LPS-stimulated 3T3 Fibroblasts | 19.6[1] |
| α-Bisabolol Metabolite | COX-2 Inhibition | In Vitro Enzyme Assay | 2.508[2] |
| Dexamethasone | COX-2 Activity | IL-1 Stimulated Human Chondrocytes | 0.0073[3] |
| Indomethacin (B1671933) | PGE₂ Release | IL-1α Stimulated Human Synovial Cells | 0.0055[4] |
| Indomethacin | COX-1 Inhibition | In Vitro Enzyme Assay | 0.23[5] |
| Indomethacin | COX-2 Inhibition | In Vitro Enzyme Assay | 0.63[5] |
| Diclofenac (B195802) | PGE₂ Release | IL-1α Stimulated Human Synovial Cells | 0.0016[4] |
| Diclofenac | COX-2 Inhibition | IL-1 Stimulated Human Chondrocytes | 0.63[3] |
| Celecoxib | COX-2 Inhibition | Sf9 Cells | 0.04[6] |
Note: Potency values can vary based on the specific experimental conditions, cell types, and assay methods used.
Table 2: In Vivo Anti-inflammatory and Antihyperalgesic Activity
This table presents in vivo data from a study on matricaria oil, which is rich in both α-bisabolol oxide A (21.5%) and α-bisabolol oxide B (25.5%).[7][8] This provides an indication of the in vivo efficacy of these compounds in a complex biological system.
| Compound/Mixture | Model | Effect | Potency (ED50 in mg/kg, p.o.) |
| Bisabolol-Oxides-Rich Matricaria Oil | Carrageenan-induced rat paw edema | Antiedematous | 42.4[7] |
| Bisabolol-Oxides-Rich Matricaria Oil | Carrageenan-induced rat hyperalgesia | Antihyperalgesic | 49.8[7] |
Mechanistic Insights: Signaling Pathways
Bisabolol and its related compounds exert their anti-inflammatory effects by modulating key intracellular signaling cascades that are critical for the production of pro-inflammatory mediators. Studies on α-bisabolol have shown that it can significantly inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] These pathways are central to the inflammatory response, as they control the transcription of genes for cytokines, chemokines, and enzymes like iNOS and COX-2.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of anti-inflammatory data, a detailed understanding of the experimental methodology is crucial. Below is a representative protocol for a key in vitro assay used to screen and characterize anti-inflammatory compounds.
In Vitro: Lipopolysaccharide (LPS)-Stimulated Macrophage Assay
This assay is a standard method for evaluating the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in cultured macrophages.[10]
Objective: To quantify the inhibition of nitric oxide (NO), prostaglandins (B1171923) (e.g., PGE₂), and pro-inflammatory cytokines (e.g., TNF-α, IL-6) by a test compound in macrophages stimulated with LPS.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Griess Reagent for nitric oxide (NO) measurement
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and PGE₂
-
Cell viability assay kit (e.g., MTT or PrestoBlue™)
Procedure:
-
Cell Culture & Seeding:
-
Culture RAW 264.7 cells in DMEM in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in DMEM.
-
Pre-treat the adhered cells with various concentrations of the test compound for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
-
Inflammatory Stimulation:
-
Add LPS (typically 1 µg/mL) to all wells except the negative control group to induce an inflammatory response.
-
Incubate the plates for 24 hours.
-
-
Sample Collection & Analysis:
-
NO Measurement: Collect the cell culture supernatant. Measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent according to the manufacturer's protocol.
-
Cytokine/PGE₂ Measurement: Use the collected supernatant to measure the concentrations of TNF-α, IL-6, and PGE₂ using specific ELISA kits.
-
Cell Viability: Assess the cytotoxicity of the compound at the tested concentrations using an MTT or similar viability assay to ensure that the observed inhibition is not due to cell death.
-
-
Data Analysis:
-
Calculate the percentage inhibition of each mediator for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the compound concentration and determine the IC50/EC50 value using non-linear regression analysis.
-
References
- 1. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
Comparative study of Bisabolol oxide B content in different chamomile genotypes
A Comparative Analysis of Bisabolol Oxide B Content in Different German Chamomile (Matricaria chamomilla L.) Genotypes
For researchers and professionals in the fields of pharmacology and drug development, the selection of chamomile genotypes with optimal concentrations of specific bioactive compounds is critical. One such compound of interest is (-)-α-bisabolol oxide B, a sesquiterpenoid known for its anti-inflammatory, antimicrobial, and spasmolytic properties. This guide provides a comparative analysis of this compound content across various German chamomile genotypes, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Content
The concentration of this compound in the essential oil of German chamomile varies significantly among different genotypes. The following table summarizes the quantitative data from several comparative studies.
| Chamomile Genotype/Cultivar | This compound Content (%) in Essential Oil | Reference |
| Domestic Genotype (Karaj, Iran) | 5.24 | [1][2][3] |
| Wild Genotype (Noor-Abad, Iran) | 1.81 | [1][2][3] |
| CIM-Sammohak | 1.5 - 16.6 | [4] |
| Zloty Lan | 11.9 - 24.8 | [5] |
| Lutea | Not specified as a major component | [5] |
| Native Landrace (Iran) | 6.5 | [5] |
| Argentinian Genotype | 50.4 | [5] |
| Hungarian Genotype | 8.4 | [5] |
| Egyptian Genotype | 9.5 | [5] |
| German Genotype | 13.5 | [5] |
| Czechoslovakian Genotype | 3.9 | [5] |
| Yugoslavian Genotype | 21.3 | [5] |
Experimental Protocols
The data presented in this guide were obtained through standardized analytical procedures. The general workflow for the determination of this compound content in chamomile flowers is outlined below.
Essential Oil Extraction
A common method for extracting essential oils from chamomile flowers is hydrodistillation.[1][2][3][6]
-
Plant Material Preparation: Dried flower heads of Matricaria chamomilla are used for the extraction. For enhanced efficiency, the flowers can be coarsely ground.[7]
-
Apparatus: A Clevenger-type apparatus is typically employed for hydrodistillation.[7]
-
Procedure: A known quantity of the dried plant material is placed in a flask with water. The mixture is then heated to boiling. The resulting steam, carrying the volatile essential oils, is condensed and collected in a graduated tube where the oil and water separate. The process is continued for a specified duration, typically 2-3 hours, to ensure complete extraction.
Alternatively, steam distillation is also utilized, which can influence the concentration of certain components in the essential oil.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The identification and quantification of this compound and other chemical constituents of the essential oil are performed using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][5]
-
Sample Preparation: The collected essential oil is diluted in a suitable solvent, such as hexane (B92381) or ethyl acetate, before injection into the GC-MS system.[8][9]
-
GC-MS Conditions:
-
Column: A capillary column, such as an HP-5MS, is used for the separation of the volatile compounds.[9]
-
Carrier Gas: Helium is typically used as the carrier gas.[8][9]
-
Temperature Program: A programmed temperature gradient is applied to the oven to separate compounds based on their boiling points.
-
Injector and Detector Temperatures: The injector and detector temperatures are maintained at high temperatures to ensure the volatilization of the sample and prevent condensation.[8]
-
-
Compound Identification: The identification of this compound is achieved by comparing the mass spectrum of the eluted compound with reference spectra from established libraries (e.g., NIST, Wiley).
-
Quantification: The percentage of this compound is determined by calculating the peak area of the compound relative to the total peak area of all identified compounds in the chromatogram.
Biosynthesis Pathway of Bisabolol and its Oxides
This compound is a derivative of (-)-α-bisabolol, a sesquiterpene alcohol. The biosynthesis of α-bisabolol is a key pathway in chamomile.[10][11][12] Farnesyl diphosphate (B83284) synthase (FPS) and α-bisabolol synthase (BBS) are crucial enzymes in this pathway.[10][11][12] The subsequent oxidation of α-bisabolol leads to the formation of bisabolol oxides A and B.[13]
Caption: Biosynthesis pathway of (-)-α-bisabolol and its subsequent oxidation to form bisabolol oxides.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the comparative analysis of this compound content in different chamomile genotypes.
Caption: Experimental workflow for comparing this compound content in chamomile genotypes.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Comparison of essential oil content and composition in two German chamomile (Matricaria chamomilla L.) genotypes | Journal of Horticultural Sciences [jhs.iihr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. atic.razi.ac.ir [atic.razi.ac.ir]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. www1.ibb.unesp.br [www1.ibb.unesp.br]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of α-Bisabolol by Farnesyl Diphosphate Synthase and α-Bisabolol Synthase and Their Related Transcription Factors in Matricaria recutita L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hydroxylated bisabolol oxides: evidence for secondary oxidative metabolism in Matricaria chamomilla - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Bisabolol Oxide B and Standard Antioxidants: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant efficacy of Bisabolol oxide B against standard antioxidants. Due to a paucity of direct comparative studies on this compound, this document synthesizes available data on closely related compounds, namely α-bisabolol and α-bisabolol oxide A, to infer the potential antioxidant capacity of this compound. Experimental data from relevant in vitro assays are presented, alongside detailed protocols and visualizations of pertinent signaling pathways and experimental workflows.
Executive Summary
The primary antioxidant mechanism of bisabolol and its derivatives is likely multifaceted, involving direct radical scavenging and modulation of cellular antioxidant pathways. Notably, α-bisabolol has been shown to activate the Nrf2/Keap-1/HO-1 signaling pathway, a key regulator of cellular antioxidant responses[4][5]. It is plausible that this compound exerts its antioxidant effects through similar mechanisms.
Data Presentation: In Vitro Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of α-bisabolol, its oxides, and standard antioxidants from the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A lower IC50 value indicates greater antioxidant activity.
| Compound | DPPH Radical Scavenging Activity (IC50) | Source |
| α-Bisabolol | > 450 µg/mL | [6] |
| α-Bisabolol Oxide A | Not explicitly stated, but higher than chamomile EO | [2] |
| Chamomile Essential Oil | Moderate activity | [2] |
| (E)-β-Farnesene | Lower than chamomile EO | [2] |
| Chamazulene | Highest activity among tested chamomile components | [2] |
| Ascorbic Acid (Vitamin C) | < 5 µg/mL | [3] |
Experimental Protocols
Detailed methodologies for common in vitro antioxidant assays are provided below. These protocols are essential for the replication and validation of findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine is monitored spectrophotometrically.
Methodology:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol (B129727). The absorbance of this working solution is adjusted to approximately 1.0 at 517 nm.
-
Sample Preparation: A stock solution of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) is prepared in a suitable solvent (e.g., methanol or ethanol). A series of dilutions are then prepared.
-
Reaction Mixture: In a 96-well plate or cuvettes, a specific volume of the test sample or standard dilution is added.
-
Initiation of Reaction: The DPPH working solution is added to each well or cuvette and mixed thoroughly. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [1 - (Absorbance of sample / Absorbance of blank)] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the different concentrations of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced to its colorless neutral form, and the change in absorbance is measured.
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate are prepared. The two solutions are mixed in equal volumes and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: Before use, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: A stock solution of the test compound and a standard antioxidant (e.g., Trolox) is prepared in a suitable solvent. A series of dilutions are then made.
-
Reaction Mixture: A small volume of the test sample or standard dilution is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
TEAC (Trolox Equivalent Antioxidant Capacity) Determination: The results can be expressed as an IC50 value or compared to the standard antioxidant Trolox to determine the TEAC.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress that is known to be modulated by α-bisabolol.
References
- 1. Biotransformation of (−)-α-Bisabolol by Absidia coerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Bisabolol Attenuates NF-κB/MAPK Signaling Activation and ER-Stress-Mediated Apoptosis by Invoking Nrf2-Mediated Antioxidant Defense Systems against Doxorubicin-Induced Testicular Toxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanu-skincare.com [nanu-skincare.com]
Benchmarking Bisabolol Oxide B: A Comparative Guide to Commercial Anti-Irritant Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
The demand for effective anti-irritant and anti-inflammatory ingredients in the cosmetic and pharmaceutical industries is ever-present. These agents are crucial for mitigating skin sensitivity, reducing redness, and calming inflammatory responses triggered by environmental aggressors and various skin conditions. Among the established ingredients, Bisabolol oxide B, a sesquiterpene oxide found in chamomile, has demonstrated significant soothing properties. This guide provides an objective, data-driven comparison of this compound's anti-irritant activity against other widely used commercial ingredients: α-Bisabolol, Allantoin, and Glycyrrhetinic Acid. The following sections present quantitative data from in vitro studies, detailed experimental protocols, and visualizations of key signaling pathways to offer a comprehensive resource for formulation and research.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of this compound and its commercial counterparts was evaluated based on their ability to inhibit key inflammatory mediators and pathways in vitro. The following table summarizes the available quantitative data from various studies. It is important to note that direct head-to-head comparative studies for all markers are limited; therefore, data from studies using similar experimental models (e.g., LPS-stimulated macrophages) are presented to provide a substantive comparison.
| Ingredient | Assay | Cell Line | Inhibitor Concentration | % Inhibition / IC50 | Reference |
| β-Bisabolol (as a proxy for this compound activity) | Nitric Oxide (NO) Production | RAW 264.7 | 50.0 µg/mL | 55.5% | [1][2] |
| Prostaglandin (B15479496) E2 (PGE2) Production | RAW 264.7 | 50.0 µg/mL | 62.3% | [1][2] | |
| TNF-α Production | RAW 264.7 | 50.0 µg/mL | 45.3% | [1][2] | |
| IL-6 Production | 3T3 Fibroblasts | 50.0 µg/mL | 77.7% | ||
| IL-8 Production | HS27 Fibroblasts | 50.0 µg/mL | 41.5% | ||
| α-Bisabolol | Nitric Oxide (NO) Production | RAW 264.7 | 50.0 µg/mL | ~50% | [1] |
| TNF-α Production | Macrophage cells | - | Significantly inhibited | [3] | |
| IL-6 Production | Macrophage cells | - | Significantly inhibited | [3] | |
| Allantoin | TNF-α, IL-8, MCP-1 Production | RBL-2H3 | Dose-dependent | Inhibition observed | [4] |
| Pro-inflammatory Cytokine Expression | - | - | Suppresses expression | [5] | |
| Glycyrrhetinic Acid | Prostaglandin E2 (PGE2) Production | Normal Human Dermal Fibroblasts (NHDF) | IC50: 1.0 µM (for a derivative) | Potent inhibition | [6] |
| Nitric Oxide (NO) Production | RAW 264.7 | 25-75 µM | Significant inhibition | [7] | |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | 25-75 µM | Significant inhibition | [7] | |
| TNF-α, IL-6, IL-1β Production | RAW 264.7 | 25-75 µM | Dose-dependent inhibition | [7] |
Key Anti-Inflammatory Signaling Pathways
Skin irritation and inflammation are complex processes mediated by intricate signaling cascades. The ingredients discussed in this guide exert their effects by modulating key pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway in Skin Inflammation
The NF-κB pathway is a central regulator of the inflammatory response. Upon stimulation by irritants or pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it binds to DNA and promotes the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) that produces prostaglandins.
References
- 1. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-(-)-bisabolol reduces pro-inflammatory cytokine production and ameliorates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allantoin Inhibits Compound 48/80-Induced Pseudoallergic Reactions In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and inhibitory effect of novel glycyrrhetinic acid derivatives on IL-1 beta-induced prostaglandin E(2) production in normal human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bisabolol Oxide B: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Bisabolol oxide B, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Summary of Chemical Data
For quick reference, the table below summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O₂ | [1][2][3] |
| Molecular Weight | 238.4 g/mol | [1][2][3] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1][4][5] The following steps provide a general guideline for safe disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Wear safety glasses with side shields or goggles.[4]
-
Hand Protection: Wear protective gloves.[4]
-
Body Protection: Wear a lab coat or other protective clothing.[4]
Step 2: Waste Characterization
While specific hazard data for this compound is limited, related compounds are known to be harmful or toxic to aquatic life with long-lasting effects.[4][5][6][7] Therefore, it is prudent to manage this compound as a hazardous waste. Do not discharge into drains, water courses, or onto the ground.[1][5][7]
Step 3: Waste Collection and Storage
-
Container: Collect waste this compound in a designated, properly labeled, and sealed container.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
Step 4: Disposal Method
The primary recommended method for the disposal of this compound is through a licensed hazardous material disposal company.[1]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management company. This ensures compliance with all regulatory requirements.
-
Incineration: An alternative disposal method is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[1]
Step 5: Contaminated Materials
-
Packaging: Do not reuse the original container.[4] Dispose of contaminated packaging in the same manner as the chemical waste.[1]
-
Labware: Any labware or materials that have come into contact with this compound should be decontaminated or disposed of as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. This compound | C15H26O2 | CID 117301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bisabolol oxide A phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. avenalab.com [avenalab.com]
Personal protective equipment for handling Bisabolol oxide B
Essential Safety and Handling Guide for Bisabolol Oxide B
This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper management of the chemical.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specification |
| Eyes/Face | Safety glasses with side shields or goggles | Conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Protective gloves and lab coat | Chemically resistant gloves (inspect before use) and a standard lab coat are required.[1][2] |
| Respiratory | NIOSH/MSHA approved respirator | Required if exposure limits are exceeded, irritation is experienced, or in case of aerosol formation.[2] |
First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][3] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[1][2] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound minimizes risks. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Spill and Leak Cleanup
In the event of a spill or leak, follow these steps:
-
Ensure adequate ventilation. [2]
-
Wear appropriate personal protective equipment. [1]
-
Contain the spill. Prevent further leakage or spillage if it is safe to do so.[2]
-
Absorb the spill. Use an inert absorbent material to soak up the spill.
-
Collect and containerize. Sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1]
-
Clean the area. Thoroughly clean the surface to remove any residual contamination.[1]
Waste Disposal
Disposal of waste this compound and contaminated materials must be handled as follows:
-
Chemical Waste : Dispose of waste material in accordance with all applicable regional, national, and local laws and regulations.[2] This may involve offering the material to a licensed hazardous material disposal company.[1]
-
Contaminated Packaging : Do not reuse empty containers.[2] Dispose of them in the same manner as the chemical waste, following all relevant regulations.[1] Leave chemicals in their original containers and do not mix with other waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
